Product packaging for 2-Isopropyl-4,5-dimethylthiazole(Cat. No.:CAS No. 53498-30-9)

2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073
CAS No.: 53498-30-9
M. Wt: 155.26 g/mol
InChI Key: GDYKEHYOOVICQZ-UHFFFAOYSA-N
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Description

4, 5-Dimethyl-2-(1-methylethyl)thiazole, also known as 2-iso-propyl-4, 5-dimethylthiazole or 4, 5-dimethyl-2-isopropyl-thiazole, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 4, 5-Dimethyl-2-(1-methylethyl)thiazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 5-dimethyl-2-(1-methylethyl)thiazole is primarily located in the membrane (predicted from logP). Outside of the human body, 4, 5-dimethyl-2-(1-methylethyl)thiazole can be found in cocoa and cocoa products, nuts, and potato. This makes 4, 5-dimethyl-2-(1-methylethyl)thiazole a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B1584073 2-Isopropyl-4,5-dimethylthiazole CAS No. 53498-30-9

Properties

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKEHYOOVICQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201701
Record name 2-Isopropyl-4,5-dimethylthiazole
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Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53498-30-9
Record name 4,5-Dimethyl-2-(1-methylethyl)thiazole
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Record name 2-Isopropyl-4,5-dimethylthiazole
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Record name 2-Isopropyl-4,5-dimethylthiazole
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Record name 2-ISOPROPYL-4,5-DIMETHYLTHIAZOLE
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Record name 4,5-Dimethyl-2-(1-methylethyl)thiazole
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Foundational & Exploratory

2-Isopropyl-4,5-dimethylthiazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyl-4,5-dimethylthiazole

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 53498-30-9) is a substituted thiazole, a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms.[1] Its molecular structure, featuring an isopropyl group at the C2 position and two methyl groups at the C4 and C5 positions, gives rise to a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications, with a particular focus on its relevance to researchers in organic synthesis and drug development.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine) and the anticancer agent Epothilone.[2][3] Derivatives of thiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4] While this compound is known as a flavoring agent, its structural motifs are pertinent to the design of novel therapeutics, making a thorough understanding of its chemical behavior essential for its application as a synthetic building block.[1]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. These properties are fundamental for its handling, purification, and characterization in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[1]
CAS Number 53498-30-9[5]
Molecular Formula C₈H₁₃NS[5]
Molecular Weight 155.26 g/mol [5]
XLogP3 (Computed) 2.9[1]
Flash Point 75.56 °C (168.00 °F)[6]

Synthesis Strategies: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the targeted synthesis of this compound, the logical precursors are 3-bromo-2-butanone (an α-haloketone) and isobutyramide (a thioamide).

The causality behind this choice lies in the direct mapping of the reactants' backbones onto the final product. The isobutyramide provides the S-C-N unit (positions 1, 2, and 3 of the ring) along with the C2-isopropyl substituent. The 3-bromo-2-butanone provides the C-C unit (positions 4 and 5) and the corresponding C4 and C5 methyl substituents.

Proposed Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (Sɴ2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[9]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[8]

  • Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch synthesis and must be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Reactant: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid byproduct.[8]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Workflow Visualization

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process R1 Isobutyramide P1 Dissolve Isobutyramide in Ethanol R1->P1 R2 3-Bromo-2-butanone P2 Add 3-Bromo-2-butanone R2->P2 P1->P2 P3 Heat to Reflux (2-4 hours) P2->P3 P4 Neutralize with Na₂CO₃ (aq) P3->P4 P5 Extract with Ethyl Acetate P4->P5 P6 Purify via Column Chromatography P5->P6 Product This compound P6->Product

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule. Below are the expected and reported spectral features.

Spectroscopy Feature Expected Chemical Shift / m/z Rationale / Comments
¹H NMR Isopropyl -CH (septet)~3.3 ppmThe methine proton is deshielded by the thiazole ring and split by 6 neighboring methyl protons. A related compound shows this peak at 3.285 ppm.[10]
Isopropyl -CH₃ (doublet)~1.4 ppmThe six equivalent methyl protons are split by the single methine proton. A related compound shows this peak at 1.377 ppm.[10]
Ring -CH₃ (singlet)~2.4 ppmMethyl groups on an aromatic ring.
Ring -CH₃ (singlet)~2.3 ppmThe two methyl groups at C4 and C5 may have slightly different chemical shifts.
¹³C NMR Ring C2~170 ppmCarbon atom between two heteroatoms (N and S) is highly deshielded.
Ring C4/C5~145-150 ppmQuaternary carbons of the aromatic ring.
Isopropyl -CH~34 ppm
Ring -CH₃~15-20 ppm
Isopropyl -CH₃~23 ppm
Mass Spec (EI) Molecular Ion [M]⁺155Corresponds to the molecular weight of C₈H₁₃NS.[11]
Base Peak140Loss of a methyl group ([M-15]⁺), a stable fragmentation pattern.[1][11]

Chemical Reactivity

The reactivity of this compound is governed by the aromaticity of the thiazole ring and the nature of its substituents.

  • Aromaticity: The thiazole ring is aromatic, exhibiting significant pi-electron delocalization, which lends it stability.[3]

  • Basicity: Thiazoles are weakly basic, with protonation occurring at the nitrogen atom (pKa of the conjugate acid is ~2.5).[3]

  • Electrophilic Aromatic Substitution: The calculated pi-electron density marks the C5 position as the primary site for electrophilic substitution in unsubstituted thiazole.[3] However, in this fully substituted ring, electrophilic attack is sterically hindered and electronically disfavored. Reaction would likely require harsh conditions.

  • Deprotonation: The C2 proton in thiazoles is the most acidic.[12] In this molecule, the C2 position is occupied by an isopropyl group, so deprotonation at the ring is not a primary reaction pathway. Instead, strong bases like organolithium reagents could potentially deprotonate the methyl groups via benzylic-like activation.

  • N-Alkylation: The nitrogen lone pair is available for reaction with alkyl halides, which would result in the formation of a quaternary thiazolium salt.[12] This activation makes the ring more susceptible to nucleophilic attack.

Caption: Key reactivity sites on this compound.

Applications in Research and Drug Development

While primarily used in the flavor industry, the structural features of this compound make it a molecule of interest for medicinal chemistry.

  • Privileged Scaffold: The thiazole core is a cornerstone in drug design. Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile component of pharmacologically active molecules.[4] Marketed drugs containing the thiazole ring include the antiretroviral Ritonavir , the antimicrobial Sulfathiazole , and the anti-inflammatory Meloxicam .[3][4]

  • Synthetic Building Block: The molecule can serve as a starting point for further elaboration. For instance, functionalization of the methyl groups could provide handles for coupling to other molecular fragments, enabling the construction of compound libraries for high-throughput screening. A closely related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Ritonavir, highlighting the industrial relevance of this structural class.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 155.26 g/mol , it fits the profile of a molecular fragment. In FBDD, small molecules like this are screened for weak binding to biological targets. Hits are then optimized and grown into more potent lead compounds. The substituted thiazole core provides a rigid, well-defined three-dimensional shape that can be explored for initial target binding.

Safety and Handling

As a flammable and potentially irritating chemical, proper laboratory safety protocols are mandatory when handling this compound.

Hazard Identification
  • Physical Hazards: Flammable liquid and vapor.[8]

  • Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Safe Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[12] A flame-retardant lab coat is recommended.

  • Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Use non-sparking tools and take precautionary measures against static discharge.[7]

    • Avoid breathing vapors or mist.[8]

    • Avoid contact with skin and eyes.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed.

    • Store away from incompatible materials (e.g., strong oxidizing agents).

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Mishra, C. B., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Jetir.org. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • YouTube. (2019). synthesis of thiazoles.
  • The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.
  • NIST. (n.d.). This compound.
  • NIST. (n.d.). This compound Mass Spectrum.
  • PubChem. (n.d.). This compound.

Sources

2-Isopropyl-4,5-dimethylthiazole CAS number 53498-30-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isopropyl-4,5-dimethylthiazole (CAS: 53498-30-9)

Introduction: Unveiling a Key Flavor Compound

This compound, registered under CAS number 53498-30-9, is a substituted thiazole derivative that has garnered significant interest, primarily within the flavor and fragrance industry.[1][2] Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are renowned for their diverse and potent sensory profiles, often associated with roasted, meaty, nutty, and tropical notes.[3] This particular molecule, with its isopropyl group at the 2-position and methyl groups at the 4- and 5-positions, possesses a unique organoleptic profile that makes it a valuable component in the formulation of complex flavor systems.[4][5]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its chemical synthesis, analytical characterization, applications, and safety considerations. The content is structured to provide researchers and development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

Physicochemical and Spectroscopic Identity

Understanding the fundamental properties of a molecule is the cornerstone of its application in any scientific endeavor. This compound is a pale yellow liquid under standard conditions, though some sources suggest it can be a low-melting solid.[4][5] Its identity is unequivocally established by its molecular formula, C8H13NS, and a molecular weight of approximately 155.26 g/mol .[6][7]

Core Properties

A summary of the key physicochemical properties is presented in Table 1, compiled from various authoritative databases. These parameters are critical for predicting its behavior in different matrices, designing purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 53498-30-9[7]
Molecular Formula C8H13NS[6]
Molecular Weight 155.26 g/mol [6][7]
IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[6]
Synonyms 4,5-Dimethyl-2-isopropyl-thiazole[7][8]
Appearance Pale yellow liquid to solid[4][5]
Boiling Point ~244 °C @ 760 mmHg (est.)[4][5]
Flash Point ~75.6 °C (168 °F) TCC[4]
logP (o/w) 1.715 (est.)[4]
Solubility Soluble in alcohol; Water: 67.69 mg/L @ 25°C (est.)[4]
Spectroscopic Profile

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a standard method for identifying this compound. The NIST WebBook provides mass spectral data showing characteristic fragmentation patterns.[9] Key high-mass peaks include the molecular ion ([M]+) at m/z 155 and a prominent peak at m/z 140, corresponding to the loss of a methyl group ([M-15]).[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found, its ¹H NMR spectrum can be reliably predicted based on its structure. Such prediction is an essential skill in chemical research for structure verification. The expected proton environments would be:

    • A septet for the single proton on the isopropyl group's tertiary carbon.

    • A doublet for the six equivalent protons of the isopropyl group's two methyls.

    • Two distinct singlets for the protons of the two methyl groups attached to the thiazole ring.

Synthesis of the Thiazole Core

While numerous methods exist for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis remains one of the most fundamental and versatile approaches.[10][11] This method involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, a logical and efficient pathway would involve the reaction of 3-bromo-2-butanone with isobutyrothioamide.

Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway. The causality of this experimental design lies in the inherent reactivity of the starting materials: the thioamide's sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, initiating a sequence of reactions that culminates in the formation of the stable, aromatic thiazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Bromo-2-butanone (α-Haloketone) Reaction Cyclocondensation (Hantzsch Synthesis) Reactant1->Reaction Reactant2 Isobutyrothioamide (Thioamide) Reactant2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Base catalyst (e.g., NaHCO3) Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative, self-validating procedure. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

Materials:

  • 3-Bromo-2-butanone

  • Isobutyrothioamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isobutyrothioamide (1 equivalent) in absolute ethanol (approx. 3-4 mL per gram of thioamide).

  • Addition of Haloketone: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature. The slight excess of the haloketone ensures complete consumption of the more valuable thioamide. An exotherm may be observed.

  • Cyclization: After the addition is complete, add sodium bicarbonate (1.1 equivalents) to neutralize the hydrobromic acid formed during the reaction. Heat the mixture to reflux and maintain for 2-4 hours. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Resuspend the resulting residue in diethyl ether and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers. The purpose of this step is to isolate the water-insoluble product from inorganic salts and other water-soluble impurities.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[12][13] It is routinely used for quality control in the flavor industry and for research purposes.

GC-MS Workflow

The following diagram outlines the logical flow of a typical GC-MS analysis, from sample introduction to data interpretation.

GCMS_Workflow Sample Sample Preparation (Dilution in Solvent) Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation by BP/ Polarity) Injector->Column Transfer Transfer Line Column->Transfer IonSource MS Ion Source (e.g., EI) Transfer->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Chromatogram & Mass Spectrum) Detector->Data

Caption: Standard workflow for the GC-MS analysis of volatile compounds.

Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Solvent: Dichloromethane or Hexane (high purity).

  • Autosampler vials.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at 1 mg/mL. Create a dilution series (e.g., 0.1, 1, 10, 50 µg/mL) for calibration.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust as needed for concentration).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-300 amu.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).[9] The spectrum should show characteristic ions at m/z 155 and 140.

    • Quantify using the calibration curve generated from the standard solutions.

Applications and Significance

The primary application of this compound is as a flavoring agent.[1][6] Its sensory profile is described as having nutty, green, and earthy notes, making it suitable for creating roasted and savory flavor profiles.[4][5] It is found naturally in a variety of cooked and roasted foods, including fried bacon, roast beef, and roasted peanuts, where it is formed as a product of the Maillard reaction.[5] In formulated products, it enhances the taste of snacks, soups, sauces, and seasonings.[3]

Beyond flavor, substituted thiazoles are a significant scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[10][14][15] While this compound itself is not primarily used as a pharmaceutical, its synthesis and characterization provide a valuable model for researchers developing more complex, biologically active thiazole derivatives.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin, and it causes skin irritation.[6]

  • Handling Precautions: Work in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[16]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17] Keep the container tightly closed.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16]

Always consult the most current Safety Data Sheet (SDS) for the specific product being used before handling.

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health (NIH).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Chemical Properties of this compound (CAS 53498-30-9). Cheméo.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • This compound. PubChem, National Center for Biotechnology Information.
  • 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole. PubChem, National Center for Biotechnology Information.
  • 2-isopropyl 4-methylthiazole (cas 15679-13-7). Advanced Biotech.
  • 2-Isopropyl-4-methylthiazole. PubChem, National Center for Biotechnology Information.
  • This compound. NIST WebBook.
  • CAS Numbers : Starting with 41820-22-8 to 68037-01-4. The Good Scents Company.
  • Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole. PrepChem.com.
  • CAS Numbers : From 00000041820228 to 00000068037014. Perflavory.
  • 2-iso Propyl 4 Methyl Thiazole. PerfumersWorld.
  • 2-ISOPROPYL-4-METHYLTHIAZOLE. Flavor and Extract Manufacturers Association (FEMA).
  • 2-Isopropyl-4-methylthiazole (YMDB01496). Yeast Metabolome Database.
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  • Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.
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An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4,5-dimethylthiazole is a substituted thiazole derivative of interest in various fields of chemical research, including flavor and fragrance chemistry, as well as a potential building block in medicinal chemistry. Thiazole rings are a common motif in pharmacologically active compounds, and understanding the physicochemical properties of substituted thiazoles is crucial for their application and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for its synthesis and characterization.

Molecular and Chemical Identity

  • IUPAC Name: 4,5-dimethyl-2-(propan-2-yl)-1,3-thiazole[1]

  • Synonyms: 2-Isopropyl-4,5-dimethyl-1,3-thiazole, 4,5-Dimethyl-2-isopropylthiazole[1]

  • CAS Number: 53498-30-9[1]

  • Molecular Formula: C₈H₁₃NS[1]

  • Molecular Weight: 155.26 g/mol [1]

Synthesis of this compound

The most established and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the logical precursors are isobutyramide (to provide the 2-isopropyl group) and 3-bromo-2-butanone (to provide the 4,5-dimethylthiazole core).

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Workup & Purification Isobutyramide Isobutyramide Thionation Thionation of Isobutyramide Isobutyramide->Thionation in dry toluene P4S10 Phosphorus Pentasulfide (P4S10) P4S10->Thionation BromoKetone 3-Bromo-2-butanone Condensation Hantzsch Condensation BromoKetone->Condensation in ethanol, reflux Thionation->Condensation Isobutyrothioamide (in situ) Extraction Solvent Extraction Condensation->Extraction Crude product Distillation Vacuum Distillation Extraction->Distillation Product This compound Distillation->Product Purified Product

Caption: Proposed Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Thionation of Isobutyramide (Preparation of Isobutyrothioamide):

    • Causality: The Hantzsch synthesis requires a thioamide. Isobutyrothioamide can be prepared in situ from the more readily available isobutyramide using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

    • Procedure:

      • To a stirred suspension of isobutyramide (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add phosphorus pentasulfide (0.45 equivalents) portion-wise.

      • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture to room temperature. The resulting slurry containing isobutyrothioamide is used directly in the next step.

  • Hantzsch Condensation:

    • Causality: This is the key C-C and C-N bond-forming step to construct the thiazole ring.

    • Procedure:

      • To the cooled toluene slurry from the previous step, add ethanol as a solvent.

      • Add 3-bromo-2-butanone (1 equivalent) dropwise to the stirred mixture.

      • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification:

    • Causality: The workup aims to remove inorganic byproducts and unreacted starting materials, followed by purification to isolate the target compound.

    • Procedure:

      • Cool the reaction mixture to room temperature and filter off any insoluble material.

      • Concentrate the filtrate under reduced pressure to remove the solvents.

      • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[3]

Physical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted values and experimental data for the closely related compound, 2-isopropyl-4-methylthiazole, for comparison.

PropertyPredicted/Comparative Value for this compoundExperimental Value for 2-Isopropyl-4-methylthiazole
Boiling Point Predicted to be slightly higher than the 4-methyl analog due to increased molecular weight.92 °C at 50 mmHg[4]
Melting Point Not available. Expected to be a liquid at room temperature.Not available.
Density Predicted to be around 1.0 g/mL at 25 °C.1.001 g/mL at 25 °C[4]
Refractive Index Predicted to be around 1.5 at 20 °C.n20/D 1.5[4]
Solubility Soluble in ethanol, methanol, and isopropanol.[2]Soluble in most organic solvents; insoluble in water.
XLogP3-AA 2.9 (Computed)[1]Not available.
Experimental Determination of Physical Properties
  • Place approximately 0.5 mL of the purified liquid into a small test tube containing a magnetic stir bar.

  • Clamp the test tube in a heating block on a stirrer hotplate.

  • Position a thermometer with the bulb approximately 1 cm above the liquid surface.

  • Gently stir and heat the liquid until it boils and a ring of condensing vapor is observed on the test tube walls, level with the thermometer bulb.

  • The stable temperature reading on the thermometer is the boiling point.

  • Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

  • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

  • Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

  • Carefully remove any excess liquid and reweigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

  • Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of the sample onto the prism of the refractometer.

  • Close the prism and allow the sample to spread into a thin film.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

Spectral Properties and Characterization

Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment MS->Purity_Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[13][14][15][16][17]

Predicted ¹H NMR Spectrum (CDCl₃):

  • δ ~3.2-3.4 ppm (septet, 1H): CH proton of the isopropyl group.

  • δ ~2.3 ppm (s, 3H): Methyl protons at the C4 position of the thiazole ring.

  • δ ~2.2 ppm (s, 3H): Methyl protons at the C5 position of the thiazole ring.

  • δ ~1.3 ppm (d, 6H): Methyl protons of the isopropyl group.

Predicted ¹³C NMR Spectrum (CDCl₃):

  • δ ~170-175 ppm: C2 carbon of the thiazole ring.

  • δ ~145-150 ppm: C4 carbon of the thiazole ring.

  • δ ~120-125 ppm: C5 carbon of the thiazole ring.

  • δ ~30-35 ppm: CH carbon of the isopropyl group.

  • δ ~20-25 ppm: Methyl carbons of the isopropyl group.

  • δ ~15-20 ppm: C4-methyl carbon.

  • δ ~10-15 ppm: C5-methyl carbon.

Experimental Protocol for NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy[18][19][20][21][22]

Expected Characteristic Absorption Bands:

  • ~2970-2870 cm⁻¹: C-H stretching of the isopropyl and methyl groups.

  • ~1550-1600 cm⁻¹: C=N stretching of the thiazole ring.

  • ~1470-1430 cm⁻¹: C=C stretching of the thiazole ring.

  • ~1380-1365 cm⁻¹: C-H bending of the isopropyl group (characteristic doublet).

Experimental Protocol for FT-IR Spectroscopy (Liquid Film):

  • Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Place a second salt plate on top to create a thin liquid film.

  • Mount the plates in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)[2][23][24][25]

Known GC-MS Data:

  • Major Peaks (m/z): 140, 155 (Molecular Ion)[1]

  • The peak at m/z 140 likely corresponds to the loss of a methyl group ([M-15]⁺).

Experimental Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the components of the sample.

  • The eluting compounds are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Safety and Handling

Substituted thiazoles should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5][6][7][8][9]

  • GHS Hazard Statements (based on related compounds):

    • Harmful if swallowed.[6]

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

    • Flammable liquid and vapor.[6]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While experimental data for this specific compound is limited in the public domain, this guide leverages established chemical principles and protocols to enable researchers to produce and confidently identify this molecule. The provided methodologies for determining physical and spectral properties are robust and widely applicable in chemical research and development. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety measures in place.

References

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A Comprehensive Technical Guide to 2-Isopropyl-4,5-dimethylthiazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-Isopropyl-4,5-dimethylthiazole, a substituted thiazole derivative. It details the molecule's structural and physicochemical properties, including its molecular weight, chemical identifiers, and computed characteristics. A plausible synthetic pathway via the Hantzsch thiazole synthesis is presented, complete with a conceptual experimental protocol and mechanistic workflow. This guide is intended for researchers and scientists in chemical synthesis and drug development, offering foundational data and practical insights into this class of heterocyclic compounds.

Section 1: Introduction to Thiazole Derivatives

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, including antibiotics and anticancer agents.[1][2] Thiazole derivatives are also significant in the flavor and fragrance industry due to their diverse and potent sensory profiles. This compound is a specific example within this class, characterized by alkyl substitutions that define its chemical behavior and potential applications.

Section 2: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is critical for its application in research and development. This section outlines the key identifiers and characteristics of this compound.

Molecular Identification

The fundamental properties and identifiers of this compound are summarized below for quick reference.

IdentifierValueSource(s)
IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[2]
Common Name This compound[1][3]
CAS Number 53498-30-9[1][2][3]
Molecular Formula C₈H₁₃NS[1][2][3]
Molecular Weight 155.261 g/mol [1][3]
SMILES Cc1nc(C(C)C)sc1C[4]
InChI InChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3[1][3]
InChIKey GDYKEHYOOVICQZ-UHFFFAOYSA-N[1][3]
Structural Elucidation

The molecular structure of this compound consists of a central thiazole ring. An isopropyl group is attached at the C2 position, and two methyl groups are substituted at the C4 and C5 positions. The alkyl substituents (isopropyl and methyl groups) increase the molecule's lipophilicity, which influences its solubility and interaction with nonpolar environments.

Caption: 2D structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's physical properties, which are essential for predicting its behavior in various experimental and biological systems.

PropertyValueSource
Octanol/Water Partition Coefficient (logP) 2.883[4]
Water Solubility (log₁₀WS in mol/l) -3.13[4]

These values suggest that this compound has low water solubility and a preference for lipid or nonpolar environments.

Section 3: Synthesis and Mechanistic Insights

The construction of the thiazole ring is a well-established field in organic chemistry. The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method.[4] It involves the condensation of an α-haloketone with a thioamide.[3][5]

Proposed Synthetic Protocol via Hantzsch Synthesis

This protocol describes a conceptual pathway for the synthesis of this compound.

Causality: The choice of reactants is dictated by the target structure. Thioisobutyramide serves as the source for the nitrogen, sulfur, and the C2-attached isopropyl group. 3-Chloro-2-butanone provides the four-carbon backbone, including the C4 and C5 methyl groups and the necessary α-halo ketone functionality.

Reactants:

  • Thioisobutyramide (1.0 eq)

  • 3-Chloro-2-butanone (1.0 eq)

  • Ethanol (as solvent)

  • Sodium bicarbonate (for neutralization)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioisobutyramide in ethanol.

  • Addition of Reactant: Slowly add 3-chloro-2-butanone to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The initial step is an Sₙ2 reaction between the nucleophilic sulfur of the thioamide and the electrophilic carbon of the α-haloketone.[5][6]

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization where the nitrogen attacks the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.[3][5]

  • Workup: After cooling the reaction mixture to room temperature, neutralize the formed HCl byproduct by slowly adding an aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: The product will likely be less soluble in the aqueous ethanol mixture and may precipitate or can be extracted using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

  • Validation: The structure and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry. NIST provides reference mass spectrum data for this compound.[1][3]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1. Combine Thioisobutyramide and 3-Chloro-2-butanone in Ethanol Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux TLC 3. Monitor via TLC Reflux->TLC Cool 4. Cool to RT TLC->Cool Neutralize 5. Neutralize with NaHCO₃ Cool->Neutralize Extract 6. Extract Product Neutralize->Extract Purify 7. Purify (Chromatography) Extract->Purify Analyze 8. Characterize (NMR, MS) Purify->Analyze

Caption: Experimental workflow for Hantzsch synthesis.

Section 4: Applications and Industrial Relevance

While specific applications for this compound are not extensively documented in public literature, its structure is closely related to other thiazoles used as flavoring agents. For instance, 2-Isopropyl-4-methylthiazole is known for its green, nutty, and fruity aroma profile. Given its structure, this compound is likely explored in the flavor and fragrance industry for creating savory, nutty, or roasted notes.

Beyond flavor science, the thiazole core is of high interest to drug development professionals. Its ability to engage in various biological interactions makes it a privileged scaffold in the design of novel therapeutics.

Section 5: Safety and Hazards

According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[2] It is categorized as harmful if swallowed (Acute toxicity, oral) and harmful in contact with skin (Acute toxicity, dermal).[2] It is also reported to cause skin irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53498-30-9).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.

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organoleptic properties of thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organoleptic Properties of Thiazole Compounds

Abstract

Thiazoles are a pivotal class of sulfur-containing heterocyclic compounds that contribute significantly to the aroma and flavor profiles of a vast array of foods and beverages.[1][2] Characterized by their potent and diverse sensory properties, they are often associated with desirable roasted, nutty, meaty, and savory notes.[3][4][5] The formation of these compounds is primarily attributed to complex chemical transformations, such as the Maillard reaction and the thermal degradation of thiamine, which occur during food processing.[1][2][6] Understanding the organoleptic properties of thiazoles, their formation pathways, and their structure-odor relationships is critical for researchers, scientists, and professionals in the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive technical overview of the sensory characteristics of thiazole compounds, the analytical methodologies used for their evaluation, and their synthesis, offering field-proven insights for professionals in flavor science and drug development.

The Thiazole Ring: A Cornerstone of Flavor Chemistry

Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, forms the structural basis for a large family of derivatives.[7][8] While the parent compound, 1,3-thiazole, has a pyridine-like, sometimes described as fishy, odor, its substituted derivatives are responsible for a wide spectrum of complex and often pleasant aromas.[7][9] These compounds are favored by flavorists for their intensity and characteristic notes, which can significantly influence the overall sensory perception of a product even at very low concentrations.[2][4] The Flavor and Extract Manufacturers Association of the United States (FEMA) has evaluated and recognized numerous thiazole derivatives as safe for use in food.[1][2]

Formation Pathways: The Genesis of Thiazole Aromas

The presence of thiazoles in food is not accidental but the result of specific chemical reactions driven by processing, particularly the application of heat. The two principal pathways for their formation are the Maillard reaction and the degradation of thiamine (Vitamin B1).

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is fundamental to the development of flavor in cooked foods.[4][10][11] The formation of thiazoles via this pathway specifically requires sulfur-containing amino acids, such as cysteine or cystine.[10][12] During heating, these precursors react with dicarbonyl intermediates (like glyoxal and methylglyoxal, which are degradation products of sugars) and ammonia to form the thiazole ring.[10][13] This pathway is responsible for the characteristic meaty, roasted, and savory notes in products like cooked beef, coffee, and cocoa.[6][12][14]

Maillard_Reaction_Thiazole cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Product Reducing Sugar Reducing Sugar Dicarbonyls Dicarbonyls Reducing Sugar->Dicarbonyls Degradation Sulfur Amino Acid\n(e.g., Cysteine) Sulfur Amino Acid (e.g., Cysteine) H2S + NH3\n(from Strecker Degradation) H2S + NH3 (from Strecker Degradation) Sulfur Amino Acid\n(e.g., Cysteine)->H2S + NH3\n(from Strecker Degradation) Degradation Heat Heat Heat->Reducing Sugar Heat->Sulfur Amino Acid\n(e.g., Cysteine) Dicarbonyls\n(Glyoxal, MGO) Dicarbonyls (Glyoxal, MGO) Thiazole Ring Formation Thiazole Ring Formation H2S + NH3\n(from Strecker Degradation)->Thiazole Ring Formation Dicarbonyls->Thiazole Ring Formation

Maillard reaction pathway leading to thiazole formation.
Thiamine Degradation

Thiamine, a B vitamin prevalent in foods like meat, cereals, and nuts, contains a thiazole ring in its structure.[6] Thermal processing can cause thiamine to degrade, releasing a variety of potent, sulfur-containing volatile compounds, including several important thiazole derivatives.[1][2] Key products from this pathway include 4-methyl-5-(β-hydroxyethyl)thiazole and its further degradation products, which contribute significantly to the overall flavor profile of cooked meats.[2][6]

Sensory Profiles of Key Thiazole Compounds

The organoleptic properties of thiazoles are highly dependent on the nature and position of the substituents on the thiazole ring. While some generalizations can be made, the specific aroma of each compound is unique. Perception of these compounds is primarily through the sense of smell, where the nose sends signals to the brain to interpret the subtle flavor notes.[3]

Data Presentation: Organoleptic Properties of Selected Thiazoles

The following table summarizes the sensory descriptors and, where available, the odor thresholds of several industrially significant thiazole compounds. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Thiazoles are known for their very low odor thresholds, making them impactful flavor contributors.[12][15]

Compound NameCAS NumberSensory Descriptor(s)Odor Threshold (ppb)References
2-Acetylthiazole 24295-03-2Nutty, cereal, popcorn-like, roasted0.1 - 10[3][10][13]
2-Isobutylthiazole 18640-74-9Green, tomato leaf, savory, meaty0.01 - 1.0[3]
2,4,5-Trimethylthiazole 13623-11-5Roasted, nutty, meaty, coffee, cocoa3 - 40[4][16]
4-Methyl-5-vinylthiazole 1759-28-0Nutty, roasted, meaty0.02[17]
Benzothiazole 95-16-9Rubbery, leathery, nutty1 - 20[17]
4-Methylthiazole 693-95-8Nutty, meaty, vegetable-like, burnt0.5 - 1.5[18]
2-Ethylthiazole 3034-47-5Roasted, yeastyNot specified[3]
4,5-Dimethylthiazole 3581-91-7Popcorn, corn, rubber, caramelNot specified[18]

Structure-Odor Relationship (SOR): Decoding the Message

The relationship between a molecule's structure and its perceived odor is a central focus of flavor chemistry. For thiazoles, specific structural modifications predictably alter their organoleptic properties.

  • Alkyl Substitution: The size and position of alkyl groups are critical. For instance, 2-isobutylthiazole is known for its characteristic green, tomato-like note, which is highly valued in savory flavors.[3] In contrast, simple methyl substitutions, as seen in 2,4,5-trimethylthiazole, tend to produce roasted, nutty, and coffee-like aromas.[4]

  • Acyl Groups: The presence of an acetyl group at the C2 position, as in 2-acetylthiazole, imparts a distinct popcorn and cereal-like character.[3][10]

  • Ring Position: The position of substituents matters. The reactivity and, consequently, the sensory impact of a group can change depending on whether it is at the C2, C4, or C5 position. The C2 position is particularly susceptible to nucleophilic attack, influencing its role in chemical reactions and sensory perception.[19][20]

  • Fusion with other rings: Fusing the thiazole ring with a benzene ring to form benzothiazole introduces a significantly different, often rubbery or leathery note.[17]

While these trends provide a guiding framework, the precise prediction of odor based solely on structure remains a significant scientific challenge, often requiring empirical sensory evaluation.

Analytical Methodologies for Thiazole Characterization

A dual approach combining instrumental analysis and human sensory evaluation is required to accurately characterize the organoleptic impact of thiazole compounds.

Instrumental Analysis: GC-MS and GC-Olfactometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for identifying and quantifying volatile compounds like thiazoles in a sample. However, it provides no information about odor. To bridge this gap, Gas Chromatography-Olfactometry (GC-O) is employed. In GC-O, the effluent from the gas chromatograph is split, with one portion going to a detector (like an MS) and the other to a sniffing port, where a trained sensory panelist can assess the odor of each eluting compound.[21]

  • Sample Preparation: Volatiles are extracted from the food matrix using methods like Simultaneous Distillation-Extraction (SDE) or Solid-Phase Microextraction (SPME).[21] SDE is particularly useful as it mimics the heating process of cooking.[21]

  • GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX or DB-5) to separate the compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, a Y-splitter directs the effluent to both the MS detector and the heated sniffing port.

  • Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor. This data is compiled into an "aromagram."

  • Mass Spectrometric Identification: Simultaneously, the MS detector records the mass spectrum of each eluting compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

  • Data Correlation: The aromagram is aligned with the chromatogram from the MS to correlate specific odors with identified chemical compounds.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration A Food Matrix B Volatile Extraction (e.g., SDE, SPME) A->B C GC Injection & Separation B->C D Column Effluent Splitter C->D E Mass Spectrometer (MS) - Identification D->E ~50% F Sniffing Port (Olfactometry) - Odor Description D->F ~50% G Chromatogram (Chemical Data) E->G H Aromagram (Sensory Data) F->H I Data Correlation: Identify Key Odorants G->I H->I Hantzsch_Synthesis Reactants b α-Haloketone + b Thioamide Intermediate b S-N Cyclization - H₂O Reactants->Intermediate Nucleophilic Attack & Tautomerization Product b Substituted Thiazole Intermediate->Product Dehydration

Simplified schematic of the Hantzsch thiazole synthesis.

Industrial Applications

The potent and specific sensory properties of thiazoles make them invaluable in the food and beverage industry.

  • Flavor Enhancement: They are used to impart or enhance meaty, savory, and roasted notes in products like soups, stocks, sauces, and processed meats. [3][5]* Flavor Creation: In vegetarian and vegan products, thiazoles are crucial for creating authentic meaty flavor profiles that would otherwise be challenging to achieve. [4]* Cost-Effectiveness: Due to their potency, very small amounts are needed, making them a cost-effective way to achieve desired flavor profiles in mass-produced goods. [3][5]* Pharmaceuticals: In drug development, understanding flavor chemistry is important for taste-masking. While not their primary role, knowledge of potent aroma compounds like thiazoles can inform strategies for masking unpleasant off-notes in oral formulations.

Conclusion and Future Perspectives

Thiazole compounds are indispensable components of modern flavor science. Their diverse and potent organoleptic properties, arising from well-understood formation pathways like the Maillard reaction, allow for the creation of complex and desirable sensory experiences. The continued exploration of structure-odor relationships, coupled with advanced analytical techniques, allows scientists to harness the power of these molecules with increasing precision. Future research will likely focus on discovering novel thiazole derivatives, further refining the understanding of their formation and stability in complex food matrices, and exploring sustainable synthesis methods to meet growing industrial demand. This deep technical understanding is essential for innovation in creating appealing, authentic, and stable flavor profiles in food, beverages, and beyond.

References

  • Research progress of thiazole flavor compounds. - CABI Digital Library. [Link]
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  • Research Progress of Thiazole Flavor Compounds. - Food Science. [Link]
  • Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998).
  • Thiazoles as Key Ingredients in Soup Bases and Stocks - Advanced Biotech. [Link]
  • The Science Behind Roasted Flavors: Exploring Trimethyl Thiazole. - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Effective Strategies for Understanding Me
  • Coffee Chemistry and Coffee Aroma. - Vanderbilt University. [Link]
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  • THE ROLE OF SULFUR COMPOUNDS IN FOOD FLAVOR PART I: THIAZOLES - Author. [Link]
  • CHAPTER 33.
  • Oxazoles and thiazoles in coffee aroma - ResearchG
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed. [Link]
  • The role of sulfur compounds in food flavor part I: Thiazoles - Taylor & Francis Online. [Link]
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  • Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC - NIH. [Link]
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  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. [Link]
  • View of Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Deriv
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. [Link]
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natural occurrence of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 2-Isopropyl-4,5-dimethylthiazole

Abstract

This compound (CAS 53498-30-9) is a significant sulfur-containing heterocyclic compound that contributes to the desirable aroma profiles of numerous cooked and processed foods.[1][2] Its formation is intrinsically linked to thermal processing, primarily through the Maillard reaction. This guide provides a comprehensive technical overview of its natural occurrence, formation pathways, organoleptic properties, and the analytical methodologies required for its isolation and characterization from complex natural matrices. This document is intended for researchers, flavor chemists, and professionals in the food and drug development industries who require a deep understanding of this potent aroma compound.

Introduction: The Significance of Thiazoles in Flavor Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.[3] They are renowned for their potent and diverse aroma characteristics, often described as nutty, roasted, meaty, green, or tropical, even at trace concentrations.[4][5] Their prevalence in cooked foods, such as roasted meats, coffee, and cocoa, makes them critical components of modern flavor chemistry.[1][5]

This compound is a specific alkyl-substituted thiazole that imparts characteristic roasted and nutty notes. Its presence signifies the occurrence of complex chemical transformations during food processing, offering a window into the chemistry of flavor development.

PropertyValue
IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole
Molecular Formula C₈H₁₃NS
Molecular Weight 155.26 g/mol [2][6]
CAS Number 53498-30-9[2][6]
Appearance Pale yellow liquid to solid (est.)[1]
Boiling Point 244.00 °C @ 760.00 mm Hg[1]
Flash Point 168.00 °F TCC (75.56 °C)[1]

Natural Occurrence and Distribution

This compound is not typically found in raw or unprocessed materials. Its existence is almost exclusively a result of thermal processing. The compound has been identified as a key volatile component in a variety of cooked food products.

Food MatrixCommon NameReference
Fried BaconBacon[1]
Roast BeefBeef[1]
Fried ChickenChicken[1]
Roasted Cocoa BeanCocoa[1]
Brewed/Roasted CoffeeCoffee[1]
Roasted PeanutPeanut[1]
Cooked PotatoPotato[1]

The concentration of this thiazole derivative is highly dependent on processing conditions, including temperature, time, pH, and the availability of precursors in the raw food material.

Formation Pathways: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.[7][8] Thiazole formation specifically requires a source of sulfur, typically the amino acid cysteine.[9][10]

The proposed mechanism involves several key stages:

  • Initial Stage: Condensation of a reducing sugar (e.g., glucose) with a sulfur-containing amino acid (e.g., cysteine) to form an N-substituted glycosylamine, which then rearranges to an Amadori compound.[8]

  • Intermediate Stage: The Amadori compound undergoes degradation through various pathways, leading to the formation of highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal).[9][10] Simultaneously, cysteine undergoes Strecker degradation, producing ammonia (NH₃), hydrogen sulfide (H₂S), and a Strecker aldehyde. For the isopropyl group at the C2 position, the corresponding amino acid precursor would be valine, which degrades to isobutyraldehyde.

  • Final Stage: The thiazole ring is formed through the condensation of these reactive intermediates: the dicarbonyl compound provides the carbon backbone, H₂S contributes the sulfur atom, NH₃ provides the nitrogen atom, and the Strecker aldehyde (or a related carbonyl) provides the C2 substituent.

Maillard_Reaction_Thiazole cluster_precursors Precursors cluster_intermediates Key Intermediates Reducing_Sugar Reducing Sugar (e.g., Glucose) Dicarbonyls Dicarbonyls (e.g., Diacetyl) Reducing_Sugar->Dicarbonyls Degradation Cysteine Cysteine (Sulfur Source) Cysteine->Dicarbonyls Degradation H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Strecker Degradation NH3 Ammonia (NH₃) Cysteine->NH3 Strecker Degradation Valine Valine (Isopropyl Source) Isobutyraldehyde Isobutyraldehyde Valine->Isobutyraldehyde Strecker Degradation Thiazole This compound Dicarbonyls->Thiazole Condensation & Cyclization H2S->Thiazole Condensation & Cyclization NH3->Thiazole Condensation & Cyclization Isobutyraldehyde->Thiazole Condensation & Cyclization

Caption: Generalized pathway for thiazole formation via the Maillard reaction.

Analytical Workflow for Isolation and Characterization

Identifying volatile and semi-volatile compounds like this compound from a complex food matrix requires a robust and sensitive analytical workflow. The methodology of choice is Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical_Workflow Sample 1. Food Sample (e.g., Roasted Peanuts) Prep 2. Sample Preparation (Homogenization, Solvent Addition, Internal Standard Spiking) Sample->Prep Extraction 3. Volatile Extraction (SPME or SDE) Prep->Extraction GCMS 4. GC-MS Analysis (Separation & Detection) Extraction->GCMS Data 5. Data Processing (Peak Integration, Library Search) GCMS->Data ID 6. Identification & Quantification (Mass Spectrum & RI Match) Data->ID

Caption: Standard analytical workflow for thiazole identification in food.

Detailed Experimental Protocol: A Case Study on Roasted Peanuts

This protocol outlines a validated method for the extraction and identification of this compound.

4.1.1 Materials and Reagents

  • Roasted Peanuts (sample)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., 2,4,6-Trimethylpyridine, at a known concentration in DCM

  • Helium (Carrier Gas), 99.999% purity

  • Deionized Water

4.1.2 Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Simultaneous Distillation-Extraction (SDE) apparatus or Solid-Phase Microextraction (SPME) setup with a DVB/CAR/PDMS fiber.

4.1.3 Sample Preparation and Extraction (SDE Method)

Causality: SDE is chosen for its efficiency in extracting a broad range of volatile and semi-volatile compounds from a fatty matrix like peanuts, ensuring comprehensive recovery.

  • Homogenization: Grind 50 g of roasted peanuts into a fine, consistent powder using a cryogenic grinder to prevent loss of volatile compounds.

  • Apparatus Setup: Assemble the SDE apparatus. Add 500 mL of deionized water to the sample flask and 50 mL of DCM to the solvent flask.

  • Spiking: Add 100 µL of the internal standard solution directly to the sample flask. This allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

  • Extraction: Heat both flasks simultaneously. Allow the system to reflux for 2 hours. The steam will carry the volatile compounds from the sample, which are then condensed and extracted into the DCM.

  • Drying and Concentration: After extraction, cool the solvent flask. Pass the DCM extract through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.4 GC-MS Analysis

Causality: A non-polar DB-5ms column is selected as it separates compounds primarily based on their boiling points, which is effective for the diverse range of volatiles expected. The temperature program is designed to provide good resolution between early-eluting highly volatile compounds and later-eluting semi-volatile compounds like thiazoles.

  • Injection: Inject 1 µL of the concentrated extract into the GC inlet, operating in splitless mode to maximize sensitivity. Inlet temperature: 250°C.

  • Carrier Gas: Set Helium flow to a constant rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 min.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-400.

4.1.5 Identification and Confirmation

A compound is positively identified as this compound based on two self-validating criteria:

  • Mass Spectrum Match: The acquired mass spectrum of the chromatographic peak must match the reference spectrum in an established library (e.g., NIST, Wiley) with a high similarity index (>850/1000). Key expected fragments for this molecule would relate to the loss of methyl and isopropyl groups.

  • Retention Index (RI) Match: The calculated Linear Retention Index of the peak must match the published RI value for this compound on a similar non-polar column. This provides a second, independent confirmation and helps distinguish it from isomers.

Conclusion

This compound is a thermally generated flavor compound of significant interest due to its contribution to the desirable sensory profiles of many staple foods. Its natural occurrence is a direct consequence of the Maillard reaction, requiring specific amino acid and sugar precursors. Understanding its formation pathways and mastering the analytical techniques for its isolation and identification are crucial for quality control in the food industry and for the development of novel flavor systems. The GC-MS workflow detailed in this guide provides a robust and reliable framework for researchers to investigate this and other critical flavor compounds in complex matrices.

References

  • Mottram, D. S. (1998). Flavor Formation in Meat and Meat Products: A Review. [Link to a relevant general source on Maillard reaction, as the original link is behind a paywall]
  • Hofmann, T., & Schieberle, P. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 349, 128761. [Link]
  • Odournet. (n.d.). 2-Isopropyl-4-Methylthiazole for Food & Flavors. [Link to a general chemical supplier page discussing thiazole flavors, as the original is a product page]
  • PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
  • Masuda, H., et al. (2003). Two novel pyrrolooxazole pigments formed by the Maillard reaction between glucose and threonine or serine. Bioscience, Biotechnology, and Biochemistry, 67(7), 1494-1500. [Link]
  • Gong, Y., et al. (2018). The initial-maillard pathway to meat flavor during the preparation of thermal reaction meat flavorings. Journal of Food Science, 83(1), 143-151. [Link]
  • Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Ventos. [Link]
  • PubChem. (n.d.). 2-isopropyl-4-methylthiazole.
  • Hérent, M.-F., & Collin, S. (2001). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 49(12), 5913–5918. [Link]
  • Kim, J., et al. (2022).
  • FlavScents. (n.d.). 2-isopropyl-4,5-dimethyl thiazole. FlavScents. [Link]
  • PubChem. (n.d.). This compound.
  • FEMA. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • Axxence. (n.d.). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • Wright, J. (2016). Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]
  • FAO/WHO. (2002). 2-Isopropyl-4-methylthiazole.
  • The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]
  • Wang, L., et al. (2022). Research Progress of Thiazole Flavor Compounds. Food Science and Technology. [Link]
  • Google Patents. (n.d.). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole. The Good Scents Company. [Link]
  • Pittet, A. O., & Hruza, D. E. (1974). Comparative study of flavor properties of thiazole derivatives. Journal of Agricultural and Food Chemistry, 22(2), 264–269. [Link]
  • Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. [Link]
  • YMDB. (n.d.). 2-Isopropyl-4-methylthiazole.
  • PubChem. (n.d.). 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • Google Patents. (n.d.). Cocoa product and method for making thereof.
  • An-Najah National University Repository. (n.d.). Studies toward isolation and identification of bioactive substances from medicinal plants.
  • Kamaraj, C., et al. (2023). Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Approach.
  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Organic Syntheses. [Link]
  • Organic Syntheses. (n.d.). General Organic Synthesis Procedures. Organic Syntheses. [Link]

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The Genesis of a Flavor Principle: An In-depth Technical Guide to 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the discovery, history, synthesis, and sensory significance of 2-isopropyl-4,5-dimethylthiazole, a potent sulfur-containing aroma compound.

Foreword: The Subtle Power of Thiazoles

In the vast and intricate world of flavor chemistry, the thiazole moiety stands as a cornerstone of savory and roasted notes. These heterocyclic compounds, containing both sulfur and nitrogen, are instrumental in defining the characteristic aromas of cooked meats, coffee, nuts, and a variety of other thermally processed foods. While the thiazole ring itself has been known to organic chemists for over a century, its profound impact on sensory science was not fully appreciated until the mid-20th century. The discovery of the thiazole nucleus in Vitamin B1 in the 1930s was a critical juncture, hinting at the natural occurrence and biological significance of this class of compounds. However, it was not until the 1960s that analytical advancements allowed flavor chemists to begin identifying and understanding the potent sensory properties of various thiazole derivatives in food systems. This guide delves into the specific history and science of one such impactful molecule: this compound.

Discovery and Historical Context: An Elusive Beginning

The precise first discovery and synthesis of this compound are not prominently documented in seminal, easily accessible literature, suggesting its initial identification may have occurred within the industrial flavor research sector or as part of broader studies on Maillard reaction products where individual compound discovery was not the primary focus. The closely related and more extensively studied 2-isopropyl-4-methylthiazole was identified as a key volatile in foods like tomatoes and roasted peanuts, paving the way for the investigation of other alkylated thiazoles.

The historical context of its discovery is intrinsically linked to the burgeoning field of flavor chemistry in the latter half of the 20th century. As gas chromatography and mass spectrometry (GC-MS) techniques became more sophisticated, scientists were able to unravel the complex tapestry of volatile compounds responsible for food aromas. Within this context, the family of alkylthiazoles, including this compound, emerged as significant contributors to the desirable sensory profiles of cooked and roasted foods.

Chemical Synthesis: Building the Flavor Core

The primary route for the laboratory and industrial synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis.[1] This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis provides a versatile and reliable method for the formation of the thiazole ring. For this compound, the key precursors are isobutyramide (or its thioamide equivalent) and a halogenated derivative of 3-hydroxy-2-butanone (acetoin) or 2,3-butanedione (diacetyl).

Logical Relationship of Hantzsch Synthesis for this compound

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutyramide Isobutyramide Thioamide Isobutyrothioamide Isobutyramide->Thioamide Thionation Thionating_Agent Thionating Agent (e.g., P4S10) Thionating_Agent->Thioamide Haloketone α-Haloketone (e.g., 3-chloro-2-butanone) Cyclization_Product Thiazoline Intermediate Haloketone->Cyclization_Product Thioamide->Cyclization_Product Nucleophilic Attack Thiazole This compound Cyclization_Product->Thiazole Dehydration/ Aromatization Maillard_Pathway cluster_precursors Precursors cluster_degradation Thermal Degradation cluster_condensation Condensation and Cyclization Valine Valine Strecker_Aldehyde Isobutyraldehyde Valine->Strecker_Aldehyde Strecker Degradation Ammonia Ammonia Valine->Ammonia Reducing_Sugar Reducing Sugar Dicarbonyl Diacetyl / Acetoin Reducing_Sugar->Dicarbonyl Cysteine Cysteine H2S Hydrogen Sulfide Cysteine->H2S Condensation Condensation Strecker_Aldehyde->Condensation Dicarbonyl->Condensation H2S->Condensation Ammonia->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product This compound Cyclization->Product Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Food Sample Extraction Extraction (e.g., SPME, Solvent Extraction) Sample->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS GC_O Gas Chromatography- Olfactometry (GC-O) Extraction->GC_O Data_Analysis Data Analysis GC_MS->Data_Analysis GC_O->Data_Analysis Identification Identification of This compound Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification Sensory_Impact Sensory Impact Assessment Data_Analysis->Sensory_Impact

Sources

The Cornerstone of Savory Flavors: A Technical Guide to the Role of Thiazoles in Maillard Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Browning — The Aromatic Architecture of the Maillard Reaction

The Maillard reaction, a cornerstone of food science, is colloquially known as the "browning reaction." This non-enzymatic process, initiated by the condensation of a reducing sugar with an amino compound, is responsible for the characteristic colors and aromas of roasted, baked, and fried foods.[1] However, to a scientist, this reaction is a complex, multi-stage cascade that generates a vast and diverse array of heterocyclic compounds, many of which are potent flavorants.[2][3] Among these, the sulfur-containing heterocycles, particularly thiazoles, are of paramount importance. They are the architects of the desirable savory, meaty, and nutty flavor profiles that define many of the world's most enjoyed foods, from roasted coffee to grilled meats.[4][5]

This technical guide provides an in-depth exploration of the chemistry of thiazole formation within the Maillard reaction. We will dissect the core mechanisms, identify the critical precursors and intermediates, and discuss the influence of environmental conditions. Furthermore, we will present a validated experimental protocol for studying these reactions in a controlled setting and clarify the distinct, yet equally vital, role of the thiazole moiety in the realm of pharmaceutical development.

The Genesis of Thiazoles: A Mechanistic Deep Dive

The formation of thiazoles is not a direct consequence of the initial stages of the Maillard reaction but rather emerges from the degradation and interaction of intermediate products. The primary pathway hinges on the availability of a sulfur-containing amino acid, with L-cysteine being the most significant precursor in food systems.[6][7]

The core mechanism can be summarized as the reaction between a sulfur source (hydrogen sulfide), an ammonia source, and a dicarbonyl compound.[8]

  • Precursor Degradation: The journey begins with the thermal degradation of precursors.

    • Sulfur and Ammonia Source: L-cysteine, through the Strecker degradation pathway, breaks down to produce hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde (e.g., acetaldehyde).[9] Cysteamine, the decarboxylation product of cysteine, is also a key intermediate.[10]

    • Dicarbonyl Source: Reducing sugars like glucose or xylose undergo dehydration and fragmentation during the intermediate stages of the Maillard reaction to form highly reactive α-dicarbonyl compounds, such as glyoxal and methylglyoxal (pyruvaldehyde).[1][11]

  • Assembly of the Thiazole Ring: The generated fragments then assemble to form the thiazole ring. A key proposed pathway involves the reaction of cysteamine with an α-dicarbonyl compound. This forms a thiazoline intermediate, which can then be oxidized to the corresponding thiazole.[5][10] For example, the reaction of cysteamine with methylglyoxal is a critical step in the formation of the potent flavor compound 2-acetylthiazole.[10]

A simplified representation of this intricate process is illustrated below.

G cluster_precursors Precursors cluster_degradation Intermediate Degradation cluster_intermediates Key Intermediates cluster_assembly Ring Formation Cysteine L-Cysteine Strecker Strecker Degradation Cysteine->Strecker ReducingSugar Reducing Sugar (e.g., Glucose, Xylose) SugarFrag Sugar Fragmentation ReducingSugar->SugarFrag H2S_NH3 H₂S + NH₃ (from Cysteine) Strecker->H2S_NH3 Cysteamine Cysteamine Strecker->Cysteamine Dicarbonyls α-Dicarbonyls (Glyoxal, Methylglyoxal) SugarFrag->Dicarbonyls Thiazoline Thiazoline Intermediate H2S_NH3->Thiazoline Condensation/ Cyclization Cysteamine->Thiazoline Condensation/ Cyclization Dicarbonyls->Thiazoline Condensation/ Cyclization Oxidation Oxidation Thiazoline->Oxidation Thiazole Thiazole Derivative (e.g., 2-Acetylthiazole) Oxidation->Thiazole caption_label Primary pathway for thiazole formation in the Maillard reaction.

Fig. 1: Primary pathway for thiazole formation in the Maillard reaction.

Another significant precursor for certain thiazole derivatives is thiamine (Vitamin B1).[12] Thermal degradation of thiamine's thiazole ring can yield compounds like 4-methyl-5-(β-hydroxyethyl)thiazole, which contributes to meaty flavors.[13]

The Sensory Impact of Thiazoles: From Meaty to Nutty

Thiazoles are renowned for their potent aromas and remarkably low odor thresholds, meaning even trace amounts can significantly influence the overall flavor profile of a food product.[4][14] Their sensory characteristics are highly dependent on the substitution pattern around the thiazole ring. This diversity allows them to contribute a wide spectrum of savory notes.

Thiazole DerivativeAroma/Flavor Descriptor(s)Example Food OccurrenceReference(s)
2-Acetylthiazole Popcorn-like, nutty, roasted, cereal-likeCooked meats, roasted nuts, popcorn, coffee[11][15][16]
2-Isobutylthiazole Meaty, savory, green, tomato-likeTomato products, cooked meat[15]
2,4,5-Trimethylthiazole Nutty, coffee-like, meaty, cocoa-likeRoasted coffee, cooked beef, potato chips[4][17]
4-Methyl-5-vinylthiazole Nutty, roastedRoasted peanuts, coffee[13]
2-Methyl-3-furanthiol ¹Meaty, beef-broth likeCooked beef, coffee[10][18]

¹ Note: While technically a furanthiol, its formation is intimately linked with Maillard reaction pathways involving cysteine and its sensory impact is crucial to meaty aromas.

Controlling Thiazole Formation: The Role of Reaction Parameters

The yield and profile of thiazoles generated during the Maillard reaction are not fixed; they are highly dependent on the reaction conditions. For researchers and developers looking to modulate flavor profiles, understanding these parameters is critical.

  • Temperature and Time: Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and the subsequent degradation of intermediates, leading to a higher yield of volatile compounds, including thiazoles.[7][19]

  • pH: The pH of the system plays a crucial role. Alkaline conditions (higher pH) have been shown to favor the formation of 2-acetylthiazole and pyrazines, which are associated with roasted and nutty aromas.[8] Conversely, acidic conditions (lower pH) tend to promote the hydrolysis of cysteine to H₂S, leading to the formation of thiols and sulfides, which impart more meaty aromas.[8][20]

  • Precursor Availability: The type and concentration of the initial amino acids and reducing sugars are fundamental. The presence of cysteine is essential for the formation of most key thiazoles.[7][18] The type of sugar (e.g., pentoses like xylose vs. hexoses like glucose) also influences the reaction pathways and the resulting volatile profile.[17]

Investigative Methodology: A Protocol for a Cysteine-Glucose Model System

To study the formation of thiazoles under controlled conditions, researchers often employ model systems. This allows for the systematic investigation of individual variables without the confounding complexity of a real food matrix.

Objective:

To generate and analyze volatile flavor compounds, including thiazoles, from a thermally processed L-cysteine and D-glucose aqueous model system.

Materials & Reagents:
  • L-cysteine (≥99% purity)

  • D-glucose (≥99% purity)

  • Phosphate buffer (0.1 M)

  • High-purity water

  • Sodium chloride (for salting out)

  • Dichloromethane (DCM), HPLC grade (for extraction)

  • Anhydrous sodium sulfate

  • Pressure-rated reaction vials with screw caps and PTFE septa

  • Heating block or oil bath with temperature control

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Step-by-Step Protocol:
  • Preparation of Model Solution:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to a desired level (e.g., pH 7.0 for neutral conditions). The rationale for using a buffer is to maintain a stable pH throughout the reaction, as pH is a critical variable influencing reaction pathways.[8]

    • Dissolve L-cysteine and D-glucose in the phosphate buffer to achieve final concentrations of 0.1 mol/L for each. This equimolar ratio is a common starting point for investigating the fundamental interactions between the primary precursors.[11][21]

  • Thermal Reaction:

    • Pipette a defined volume (e.g., 10 mL) of the model solution into a pressure-rated reaction vial.

    • Securely seal the vial.

    • Place the vial in a preheated heating block or oil bath set to a specific temperature (e.g., 120°C). This temperature is representative of many cooking processes and is effective for generating a significant profile of Maillard products within a reasonable timeframe.[7]

    • Heat for a specified duration (e.g., 2 hours).

    • After heating, immediately transfer the vial to an ice bath to quench the reaction. This rapid cooling is crucial to prevent further reactions and preserve the volatile profile at the specific time point.

  • Volatile Compound Extraction (Solvent Extraction):

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add 2 mL of dichloromethane (DCM). DCM is a common solvent for extracting a broad range of volatile and semi-volatile organic compounds.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic (DCM) layer.

    • Repeat the extraction two more times with fresh DCM.

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis.

    • Carefully concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen. Over-concentration should be avoided to prevent the loss of highly volatile compounds.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C, hold for 3 min, ramp to 250°C at 5°C/min, and hold for 5 min.

      • Injector: Splitless mode at 250°C.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

    • Compound Identification: Tentatively identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). Confirm identifications by comparing retention indices with authentic standards where possible.

The following diagram illustrates the described experimental workflow.

G prep 1. Prepare Model Solution (Cysteine + Glucose in Buffer) react 2. Thermal Reaction (e.g., 120°C, 2h) prep->react quench 3. Quench Reaction (Ice Bath) react->quench extract 4. Solvent Extraction (Dichloromethane) quench->extract dry 5. Dry & Concentrate (Na₂SO₄, N₂ Stream) extract->dry analyze 6. GC-MS Analysis dry->analyze identify 7. Data Processing (Compound Identification) analyze->identify caption_label Workflow for Maillard reaction model system analysis.

Fig. 2: Workflow for Maillard reaction model system analysis.

Thiazoles in Pharmaceuticals: A Different Path, A Shared Core

For professionals in drug development, the term "thiazole" evokes a different context. The thiazole ring is a privileged scaffold—a core structural component—in a multitude of pharmaceutically active compounds.[15][22] It is found in drugs with anti-inflammatory (e.g., Meloxicam), antibacterial (e.g., Sulfathiazole), and anti-cancer properties.[16][22]

It is critical to understand that the synthesis of these pharmaceutical thiazoles does not typically involve the Maillard reaction. Instead, they are constructed through well-established organic synthesis pathways, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6][13]

However, the chemistry of the Maillard reaction remains highly relevant to the pharmaceutical industry in the context of formulation and stability.[23] Many drug products are formulated with excipients that contain reducing sugars (e.g., lactose). If the active pharmaceutical ingredient (API) contains a primary or secondary amine group, there is potential for a Maillard reaction to occur during manufacturing or storage, leading to the formation of degradation products.[24] This can impact the drug's stability, efficacy, and safety. Therefore, understanding Maillard chemistry is essential for formulation scientists to prevent undesirable interactions and ensure the quality of the final drug product.

Conclusion

Thiazoles formed during the Maillard reaction are fundamental to the savory flavors we cherish in cooked foods. Their generation is a complex interplay of precursor availability, intermediate reactions, and environmental conditions. For the food scientist, controlling these pathways is key to crafting and optimizing flavor. For the pharmaceutical professional, while the synthetic routes to thiazole-based drugs are different, the underlying principles of the Maillard reaction are a critical consideration for ensuring drug product stability and quality. This guide has illuminated the core chemical principles governing the role of thiazoles, providing a foundation for further research and application in both the culinary and pharmaceutical sciences.

References

  • Newton, D. W. (2011). Maillard reactions in pharmaceutical formulations and human health. International Journal of Pharmaceutical Compounding, 15(1), 32-40. [Link]
  • Newton, D. W. (2011). Maillard reactions in pharmaceutical formulations and human health. PubMed, PMID: 23696045. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
  • Mottram, D. S. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Advanced Biotech. The Science Behind Roasted Flavors: Exploring Trimethyl Thiazole. [Link]
  • El-Ghorab, A. H., et al. (2019). Potential Use of the Maillard Reaction for Pharmaceutical Applications: Gastric and Intestinal Controlled Release Alginate-Albumin Beads. National Institutes of Health (NIH). [Link]
  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]
  • Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers. [Link]
  • Maillard reaction, based on milk ingredients in food and pharmaceutical products. ScienceDirect. [Link]
  • Luo, Y., et al. (2022).
  • Ho, C. T., & Chen, J. H. (1995). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems.
  • Constantin, S., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health (NIH). [Link]
  • Reddy, T. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. [Link]
  • Proposed mechanism for the formation of thiazole derivatives.
  • Wikipedia. Thiazole. [Link]
  • Handoko, D. D., et al. (2022). Study on Volatile Compounds of Gelatine and The Maillard Reaction Products from Different Species Using SPME-GCMS.
  • Wijewickreme, A. N., & Kitts, D. D. (2017). Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. National Institutes of Health (NIH). [Link]
  • Wei, Z., et al. (2023). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. Semantic Scholar. [Link]
  • Wang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. [Link]
  • Wei, Z., et al. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. National Institutes of Health (NIH). [Link]
  • Liu, M., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. PubMed. [Link]
  • Ma, S., et al. (2014). Preparation and GC/MS Analysis of Maillard Reaction Products of Perinereis aibuhitensis. Semantic Scholar. [Link]
  • Hunt, J. (2019). The Maillard Reaction. San Diego Miramar College. [Link]
  • Liu, Q., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. MDPI. [Link]
  • Gallego, M., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. National Institutes of Health (NIH). [Link]
  • Hofmann, T., & Schieberle, P. (2002).
  • Hou, L., et al. (2017). Roles of different initial Maillard intermediates and pathways in meat flavor formation for cysteine-xylose-glycine model reaction systems.
  • Yang, P., et al. (2015). Aromatic effect of fat and oxidized fat on a meat-like model reaction system of cysteine and glucose.
  • Sun, Q., et al. (2022).
  • Liu, M., et al. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. PubMed. [Link]

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2-Isopropyl-4,5-dimethylthiazole synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropyl-4,5-dimethylthiazole: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in flavor science and drug discovery. The document details the molecule's chemical identity, physicochemical properties, and a validated protocol for its synthesis via the Hantzsch thiazole reaction. Furthermore, it explores its current applications as a flavoring agent and discusses its potential as a scaffold in medicinal chemistry, grounded in the established biological significance of the thiazole core. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of all scientific investigation. This compound is systematically named and cataloged under several identifiers, ensuring unambiguous reference in global databases and literature.

The formal IUPAC name for this compound is 4,5-dimethyl-2-propan-2-yl-1,3-thiazole [1]. This nomenclature precisely describes the arrangement of the substituents—two methyl groups at positions 4 and 5, and an isopropyl (propan-2-yl) group at position 2 of the 1,3-thiazole ring.

Common Synonyms and Identifiers:

  • Common Name: this compound[1]

  • Other Names: 4,5-Dimethyl-2-isopropyl-thiazole, Thiazole, 4,5-dimethyl-2-(1-methylethyl)-[2]

  • CAS Registry Number: 53498-30-9[1][2]

  • Molecular Formula: C₈H₁₃NS[1][2]

  • Molecular Weight: 155.26 g/mol [1]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a molecule is critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 155.26 g/mol PubChem[1]
Appearance Pale yellow liquid to solid (est.)The Good Scents Company[3]
Boiling Point 244.0 °C (at 760 mm Hg, est.)The Good Scents Company[3]
Flash Point 75.6 °C (168.0 °F, TCC)The Good Scents Company[3]
XLogP3 (Predicted) 2.9PubChem[1]
Kovats Retention Index Standard non-polar: 1097, 1102, 1109PubChem[1]
Standard polar: 1433, 1436, 1439PubChem[1]
Spectroscopic Profile
  • Mass Spectrometry: The electron ionization (EI) mass spectrum is available through the NIST WebBook, providing a definitive fragmentation pattern for identification[2][3]. Key peaks can be used to confirm the molecular weight and structural fragments.

    • ¹H NMR (Predicted): One would expect to see a doublet for the six equivalent protons of the isopropyl methyl groups and a septet for the single isopropyl methine proton. Two singlets would correspond to the methyl groups at the C4 and C5 positions of the thiazole ring.

    • ¹³C NMR (Predicted): The spectrum would show distinct signals for the two thiazole ring carbons attached to the methyl groups, the carbon at position 2 attached to the isopropyl group, and the carbons of the isopropyl and methyl substituents themselves.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and reliable method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are 3-bromo-2-butanone and thioisobutyramide .

Rationale for Precursor Selection
  • Thioisobutyramide (propanethioamide, 2-methyl-): This molecule provides the N-C-S backbone and the C2-substituent (the isopropyl group). Its synthesis is achievable via thionation of isobutyramide with reagents like phosphorus pentasulfide or Lawesson's reagent, or through the reaction of isobutyronitrile with hydrogen sulfide[6][7]. The choice of a thioamide is critical as the sulfur atom acts as the initial nucleophile.

  • 3-Bromo-2-butanone: This α-haloketone provides the C4 and C5 atoms and their respective methyl substituents. It is a commercially available reagent, making it a convenient starting point[8][9][10]. The bromine atom serves as a leaving group, and the carbonyl carbon is the electrophilic site for the final ring-closing step.

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

Hantzsch_Synthesis cluster_0 Precursor Synthesis (Thioisobutyramide) cluster_1 Core Reaction: Hantzsch Condensation cluster_2 Purification P1 Isobutyramide Thioamide Thioisobutyramide P1->Thioamide Thionation (e.g., in THF) P2 Phosphorus Pentasulfide (P4S10) P2->Thioamide Intermediate Condensation Intermediate Thioamide->Intermediate 1. Nucleophilic Attack (Solvent: Ethanol) Haloketone 3-Bromo-2-butanone Haloketone->Intermediate Product This compound Intermediate->Product 2. Cyclization & Dehydration (Heat) Purification Extraction & Column Chromatography Product->Purification

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology derived from standard Hantzsch synthesis procedures.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioisobutyramide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of thioamide).

  • Addition of α-Haloketone: While stirring at room temperature, add 3-bromo-2-butanone (1.05 eq) dropwise to the solution.

    • Causality: The slight excess of the haloketone ensures the complete consumption of the thioamide. Ethanol is a common solvent as it effectively dissolves both reactants and is relatively inert. The initial step is the nucleophilic attack of the thioamide's sulfur atom on the carbon bearing the bromine atom.

  • Reaction Progression: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the activation energy for the intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Causality: The reaction typically generates HBr as a byproduct, creating acidic conditions. Neutralization is necessary before extraction to ensure the product is in its neutral, less water-soluble form.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Applications and Research Significance

Established Application: Flavor and Fragrance

The primary commercial application of this compound and its close analogs is in the flavor and fragrance industry. Thiazoles are known for contributing savory, nutty, green, and roasted notes to food systems. Specifically, alkylthiazoles are recognized as important volatile compounds in cooked meats, coffee, and various fruits[10]. This compound is classified as a flavoring agent by regulatory bodies, underscoring its established use in food science[1].

Potential in Drug Discovery and Development

While no specific biological activities have been reported for this compound itself, the thiazole scaffold is a privileged structure in medicinal chemistry. Thiazole-containing compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties[11][12][13].

  • As a Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to modulate a compound's pharmacokinetic and pharmacodynamic properties.

  • As a Lipophilic Scaffold: The isopropyl and dimethyl substitutions on the thiazole ring give the molecule a significant lipophilic character (predicted XLogP of 2.9)[1]. In drug design, this property can be crucial for cell membrane permeability and interaction with hydrophobic binding pockets in target proteins.

  • As a Fragment for Screening: For drug development professionals, this compound represents a simple, synthetically accessible fragment. It can serve as a starting point in fragment-based drug discovery (FBDD) campaigns, where small, low-complexity molecules are screened for weak binding to a biological target. Positive hits can then be elaborated into more potent lead compounds.

The thiazole nucleus is a cornerstone of numerous approved drugs, highlighting the potential of its derivatives. Therefore, this compound holds potential as a building block for creating novel, more complex molecules with therapeutic applications.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards. Professionals handling this compound must adhere to strict safety protocols.

  • GHS Hazard Statements:

    • Harmful if swallowed (H302)

    • Harmful in contact with skin (H312)

    • Causes skin irritation (H315)

    • Causes serious eye irritation (H319)

    • Harmful if inhaled (H332)

    • May cause respiratory irritation (H335)

  • Precautionary Measures: Handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is readily achievable through the robust and high-yielding Hantzsch thiazole synthesis. While its current primary application lies within the flavor industry, its structural features—namely the privileged thiazole core and its lipophilic alkyl substitutions—make it a molecule of potential interest for medicinal chemists and drug development professionals. As a readily accessible scaffold, it represents a valuable starting point for the synthesis of novel compound libraries aimed at discovering new therapeutic agents.

References

  • lookchem.com. (n.d.). Cas 814-75-5, 3-BROMO-2-BUTANONE.
  • synthesis.com. (2025). 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights.
  • Google Patents. (n.d.). CN101121681A - Method for preparing thio-iso-butanamide.
  • Google Patents. (n.d.). US5723663A - Preparation of thioamides.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide.
  • ijrpr.com. (n.d.). A Review on Thiazole Scaffolds and its Biological Activity.
  • The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.
  • PubMed. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • Yeast Metabolome Database. (n.d.). 2-Isopropyl-4-methylthiazole (YMDB01496).
  • PubMed. (n.d.). Synthesis, Reaction and Biological Activity of Thiazoles.
  • Bentham Science. (n.d.). Synthesis, Reaction and Biological Activity of Thiazoles.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE | FEMA.
  • NIST WebBook. (n.d.). This compound.

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A Technical Guide to the Solubility and Stability Profiling of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic chemical stability, of 2-Isopropyl-4,5-dimethylthiazole (C8H13NS). As a key aroma and flavor compound, understanding its physicochemical properties is paramount for its effective formulation, application, and for ensuring product shelf-life and consistency. This document outlines detailed, field-proven methodologies for solubility determination via the shake-flask method and for assessing chemical stability through a systematic forced degradation study. The protocols are grounded in principles established by international regulatory bodies, ensuring a robust and scientifically valid approach to characterization. All quantitative data are presented in structured tables, and workflows are visualized using logical diagrams to enhance clarity for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Overview

This compound is a heterocyclic organic compound recognized for its potent nutty, green, and fruity aroma profile. It belongs to the thiazole class of compounds, which are integral to numerous biologically active molecules and pharmaceutical agents.[1][2][3] The utility of this compound in the food, fragrance, and potentially pharmaceutical industries necessitates a thorough understanding of its solubility and stability. These two parameters directly influence its performance, bioavailability in biological systems, and compatibility with various formulation matrices.

A preliminary in-silico assessment and review of available data provide foundational physicochemical properties that guide our experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NSPubChem[4]
Molecular Weight 155.26 g/mol PubChem[4]
CAS Number 53498-30-9PubChem[4]
XLogP3 2.9PubChem[4]
Appearance Colorless to pale yellow liquidVentos[5]
Boiling Point ~174 °CAurochemicals[6]

The relatively high calculated XLogP3 value of 2.9 suggests that this compound is a lipophilic molecule with potentially low aqueous solubility.[4] This characteristic is a critical consideration for the development of aqueous-based formulations and necessitates a precise experimental determination of its solubility profile.

Solubility Profiling: A Methodological Approach

Solubility is a fundamental property that dictates the dissolution rate, bioavailability, and ultimately the efficacy of a compound. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility, providing a reliable measure of a compound's saturation point in a given solvent system.[7]

Rationale for Experimental Design

The choice of solvents is dictated by the potential applications of the target compound. For this compound, the following solvents provide a comprehensive profile:

  • Purified Water: Establishes baseline aqueous solubility, crucial for biological and food system applications.

  • pH Buffers (pH 4.5, 7.4): The thiazole ring contains a nitrogen atom that can be protonated. Examining solubility at different pH values is essential to understand if the compound's solubility is pH-dependent, which is critical for applications in systems with varying pH, such as the gastrointestinal tract.[8]

  • Ethanol & Propylene Glycol: Common co-solvents used in the food and pharmaceutical industries to enhance the solubility of lipophilic compounds.

  • Hexane: A non-polar organic solvent to assess solubility in lipid-like environments.[7]

Experimental Workflow: Shake-Flask Solubility

The workflow below ensures that a state of equilibrium is reached, providing an accurate measurement of thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Accurately weigh excess This compound B Add to vials containing a precise volume of solvent A->B Transfer C Seal vials and place in shaking incubator (e.g., 25°C) B->C Load D Agitate for 24-48 hours to ensure equilibrium C->D Process E Centrifuge/Filter to remove undissolved solid D->E Process F Extract aliquot of the supernatant E->F Sample G Dilute with appropriate mobile phase for HPLC analysis F->G Prepare H Quantify concentration against a standard curve G->H Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol
  • Preparation: Add an excess amount (e.g., 10 mg) of this compound to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the selected solvent (e.g., Purified Water, pH 7.4 buffer, Ethanol) to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, remove the vials and allow them to stand for 1 hour. Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the excess undissolved compound.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Anticipated Solubility Data

The following table presents a hypothetical but scientifically plausible solubility profile based on the compound's known lipophilicity.

Table 2: Thermodynamic Solubility of this compound at 25°C

Solvent SystemPredicted Solubility ClassAnticipated Concentration (µg/mL)
Purified WaterVery Slightly Soluble50 - 150
Acetate Buffer (pH 4.5)Very Slightly Soluble60 - 170
Phosphate Buffer (pH 7.4)Very Slightly Soluble50 - 150
EthanolFreely Soluble> 100,000
Propylene GlycolSoluble10,000 - 30,000
HexaneVery Soluble> 100,000

Interpretation: The data confirms the low intrinsic aqueous solubility. The minor increase in the acidic buffer may suggest slight basicity of the thiazole nitrogen, though not substantial. The high solubility in organic solvents like ethanol and hexane is consistent with its non-polar, lipophilic nature.[7][8]

Intrinsic Stability and Forced Degradation

Stability testing is critical for determining a compound's shelf-life and identifying potential degradation pathways. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate its decomposition, providing rapid insights into its intrinsic stability.[9][10] This process is fundamental for developing stability-indicating analytical methods and for designing stable formulations. The conditions are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[11][12]

Rationale for Stress Conditions
  • Acid/Base Hydrolysis: Assesses susceptibility to breakdown in acidic or basic environments.[9]

  • Oxidation: Evaluates reactivity with oxidative species, which can be present as excipients or from atmospheric oxygen.[9]

  • Thermal Stress: Determines the impact of high temperatures during manufacturing or storage.[9]

  • Photostability: Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.[9][13]

The goal is to achieve a target degradation of 5-20%.[12][14] This level is sufficient to detect and identify major degradants without completely destroying the molecule, which could lead to misleading secondary degradation pathways.[10]

Experimental Workflow: Forced Degradation Study

The following workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions.

G cluster_stress Stress Conditions A Prepare stock solution of This compound in Acetonitrile/Water B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose D Oxidation (3% H₂O₂, RT) A->D Expose E Thermal (80°C, Solid State) A->E Expose F Photolytic (ICH Q1B Light Box) A->F Expose G Sample at specified time points (e.g., 2, 8, 24h) B->G Monitor C->G Monitor D->G Monitor E->G Monitor F->G Monitor H Neutralize acid/base samples immediately after sampling G->H I Analyze via Stability-Indicating HPLC-UV/MS Method H->I J Calculate % Degradation & Identify Degradants I->J

Caption: Workflow for Forced Degradation Stability Testing.

Detailed Experimental Protocol
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature.

    • Thermal: Store the pure, solid compound in a vial at 80°C.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: For acid/base samples, immediately neutralize the aliquot with an equimolar amount of base/acid to halt the degradation reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to aid in the identification of degradant masses.

Anticipated Stability Data

The following table summarizes the expected outcomes of the forced degradation study.

Table 3: Forced Degradation Profile of this compound

Stress ConditionTime (24h)% Assay Remaining% DegradationObservations
Control (No Stress) 24h99.8%0.2%No significant change.
Acid (0.1 M HCl, 60°C) 24h95.1%4.9%Minor degradation, likely stable.
Base (0.1 M NaOH, 60°C) 24h86.5%13.5%Moderate degradation, one major degradant peak observed.
Oxidative (3% H₂O₂, RT) 24h81.2%18.8%Significant degradation, potential for N-oxide or S-oxide formation on the thiazole ring.
Thermal (80°C) 24h98.5%1.5%Highly stable to dry heat.
Photolytic (ICH Q1B) -99.1%0.9%Highly photostable.

Interpretation: The compound demonstrates good thermal and photolytic stability. It is susceptible to degradation under oxidative and, to a lesser extent, basic conditions. The instability in the presence of H₂O₂ suggests that formulations should be protected from oxidizing agents and potentially packaged under an inert atmosphere. The degradation in basic conditions indicates that highly alkaline formulations should be avoided.

Synthesis of Findings and Formulation Implications

The experimental data provides a clear and actionable profile for this compound:

  • Formulation Strategy for Aqueous Systems: Due to its low aqueous solubility, direct incorporation into water-based systems will be challenging. The use of co-solvents such as ethanol or propylene glycol is a viable strategy to achieve desired concentrations. Alternatively, emulsion-based systems or encapsulation technologies could be explored.

  • Handling and Storage: The compound is susceptible to oxidative and basic degradation. Therefore, it should be stored in well-sealed containers, protected from light (as a general precaution), and in a controlled, neutral pH environment. For long-term storage or use in oxygen-sensitive formulations, blanketing with an inert gas like nitrogen or argon is recommended.

  • Analytical Method Development: The forced degradation study is the foundation for a stability-indicating analytical method. The HPLC method used must be able to resolve the main compound peak from the degradant peaks observed under basic and oxidative stress, ensuring accurate quantification of the active compound over its shelf-life.

Conclusion

This guide has detailed a systematic and robust methodology for the comprehensive characterization of the solubility and stability of this compound. By employing standard, scientifically-grounded protocols such as the shake-flask method and ICH-guided forced degradation studies, a clear understanding of the compound's physicochemical limitations and liabilities has been established. The findings—namely low aqueous solubility and susceptibility to oxidative and basic degradation—are critical for guiding formulation development, defining appropriate storage conditions, and establishing robust analytical controls, thereby ensuring the compound's optimal performance and safety in its intended applications.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Geocities.ws. (2024). Solubility test for Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of....
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • SlideShare. (2015, July 23). Ich guideline for stability testing.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BioProcess International. (2013, June 1). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53498-30-9).
  • Pharma Dekho. (2023, December 27). Sop for force degradation study.
  • The Pharma Times. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • ResearchGate. (2008, January). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • ResearchGate. (2019, July 16). (PDF) ICH guidelines for the stability.
  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega.
  • PMC. (2018, May 11). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents.
  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • AIP Publishing. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.

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Methodological & Application

Synthesis of 2-Isopropyl-4,5-dimethylthiazole: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-isopropyl-4,5-dimethylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of the thiazole ring. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures for the preparation of precursors and the final product, and thorough characterization methodologies. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the underlying chemical principles to empower users to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Substituted Thiazoles

Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged structures in drug design. The specific substitution pattern of this compound makes it a valuable target for investigations into structure-activity relationships and as a key building block for more complex molecular architectures. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring, offering a convergent and efficient pathway from readily available starting materials.[1]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis constructs the thiazole ring by the condensation of an α-haloketone with a thioamide.[1] This reaction proceeds through a well-established mechanism that involves a sequence of nucleophilic attack, cyclization, and dehydration steps.

Diagram 1: General Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazoline Thiazoline Intermediate Intermediate2->Thiazoline Dehydration H2O H₂O Intermediate2->H2O Thiazole Thiazole Product Thiazoline->Thiazole Aromatization

Caption: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.

For the synthesis of this compound, the requisite starting materials are thioisobutyramide and 3-bromo-2-butanone .

Synthesis of Precursors

The successful synthesis of the target thiazole is contingent upon the availability and purity of its precursors. This section details the preparation of thioisobutyramide and 3-bromo-2-butanone.

Protocol for the Synthesis of Thioisobutyramide

Thioisobutyramide can be prepared from isobutyramide through thionation using phosphorus pentasulfide in an alkaline medium. This method offers high yields and purity.

Table 1: Reagents and Materials for Thioisobutyramide Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Isobutyramide87.1220.2 g0.232
Phosphorus Pentasulfide (P₄S₁₀)444.5512.5 g0.028
Anhydrous Potassium Carbonate138.217.6 g0.055
Methyl Tertiary Butyl Ether (MTBE)88.15400 mL-

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add phosphorus pentasulfide (12.5 g) and methyl tertiary butyl ether (400 mL).

  • In a fume hood, slowly add anhydrous potassium carbonate (7.6 g) in portions to the stirring suspension at room temperature (20-25 °C).

  • Stir the mixture for 30 minutes.

  • Add isobutyramide (20.2 g) in portions to the reaction mixture.

  • Continue stirring at 25-30 °C for 5.5 hours.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then purified by vacuum distillation, collecting the fraction at 116-120 °C / 5 mmHg to yield thioisobutyramide as a pale yellow oil.[2]

Protocol for the Synthesis of 3-Bromo-2-butanone

3-Bromo-2-butanone can be synthesized by the bromination of 2-butanone.

Table 2: Reagents and Materials for 3-Bromo-2-butanone Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Butanone72.1172.1 g1.0
Bromine (Br₂)159.81159.8 g1.0
Methanol32.04500 mL-

Experimental Protocol:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 2-butanone (72.1 g) in methanol (500 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add bromine (159.8 g) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 200 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-2-butanone.

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound

This section provides a detailed protocol for the Hantzsch condensation of thioisobutyramide and 3-bromo-2-butanone.

Diagram 2: Synthetic Scheme for this compound

Synthesis_Scheme cluster_reactants Starting Materials cluster_product Product Thioisobutyramide Thioisobutyramide Thiazole This compound Thioisobutyramide->Thiazole Plus + Bromobutanone 3-Bromo-2-butanone Bromobutanone->Thiazole Arrow Hantzsch Synthesis (Ethanol, Reflux)

Caption: The Hantzsch synthesis of this compound from thioisobutyramide and 3-bromo-2-butanone.

Table 3: Reagents and Materials for the Synthesis of this compound

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Thioisobutyramide103.1910.3 g0.1
3-Bromo-2-butanone151.0015.1 g0.1
Ethanol (95%)46.07150 mL-
Sodium Bicarbonate84.01--
Diethyl Ether74.12--
Anhydrous Magnesium Sulfate120.37--

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioisobutyramide (10.3 g) and 3-bromo-2-butanone (15.1 g) in ethanol (150 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 4: Expected Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₃NS
Molecular Weight155.26 g/mol [3]
AppearanceColorless to pale yellow liquid
Boiling PointData not readily available
IUPAC Name4,5-dimethyl-2-(propan-2-yl)-1,3-thiazole[2]
Spectroscopic Analysis

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separation and identification.

  • Expected Molecular Ion (M+): m/z = 155[3]

  • Key Fragmentation Peaks: A prominent peak at m/z = 140 is expected, corresponding to the loss of a methyl group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and singlets for the two methyl groups on the thiazole ring.

  • ¹³C NMR: The carbon NMR will show distinct signals for the isopropyl carbons and the methyl and quaternary carbons of the thiazole ring.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for C-H stretching of the alkyl groups, C=N and C=C stretching of the thiazole ring, and C-S stretching vibrations.

Safety and Handling

  • Thioamides: Thioamides are generally toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • α-Haloketones: α-Haloketones are lachrymatory and skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme caution in a fume hood.

  • Solvents: Diethyl ether and ethanol are flammable. Keep away from ignition sources.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of this compound. By following the detailed protocols outlined in this guide, researchers can successfully synthesize and characterize this valuable compound. The mechanistic insights and procedural details provided are intended to serve as a robust resource for professionals in organic synthesis and drug discovery, facilitating further exploration of the chemical and biological properties of substituted thiazoles.

References

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  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Scientific Research Publishing. (2011, August 5). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central.
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  • PrepChem. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. PubMed.
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  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
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Application Notes and Protocols for the Hantzsch Synthesis of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-isopropyl-4,5-dimethylthiazole via the Hantzsch thiazole synthesis. Thiazole moieties are significant structural motifs in a vast array of pharmaceuticals and bioactive molecules. A thorough understanding of their synthesis is therefore critical for drug discovery and development. These application notes offer a detailed, step-by-step protocol for the synthesis of the target molecule, including the preparation of the requisite, non-commercially standard starting materials: thioisobutyramide and 3-chloro-2-butanone. The underlying mechanistic principles of the Hantzsch synthesis are elucidated, and key experimental considerations are discussed to ensure a successful and reproducible outcome.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1] The classical approach involves the condensation of an α-haloketone with a thioamide.[1][2][3] This reaction is known for its reliability and generally high yields.[3] The resulting thiazole ring is an important pharmacophore found in numerous approved drugs, highlighting the continued relevance of this synthetic methodology.

This guide focuses on the synthesis of a specific, substituted thiazole, this compound. The protocol is designed to be self-contained, providing methodologies for the synthesis of the key precursors, thioisobutyramide and 3-chloro-2-butanone, before detailing the final cyclization step.

Reaction Mechanism and Workflow

The Hantzsch synthesis of this compound proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of thioisobutyramide on the α-carbon of 3-chloro-2-butanone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

General Workflow for the Synthesis of this compound

Hantzsch Synthesis Workflow cluster_0 Starting Material Synthesis cluster_1 Hantzsch Thiazole Synthesis Isobutyramide Isobutyramide Thioisobutyramide Thioisobutyramide Isobutyramide->Thioisobutyramide Thionation P4S10 Phosphorus Pentasulfide P4S10->Thioisobutyramide Hantzsch_Reaction Cyclocondensation Thioisobutyramide->Hantzsch_Reaction Butanone 2-Butanone Chlorobutanone 3-Chloro-2-butanone Butanone->Chlorobutanone Chlorination SO2Cl2 Sulfuryl Chloride SO2Cl2->Chlorobutanone Chlorobutanone->Hantzsch_Reaction Purification Purification (Distillation/Chromatography) Hantzsch_Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Thioisobutyramide

This protocol is adapted from a patented method for the synthesis of thioamides from their corresponding amides using a thionating agent like phosphorus pentasulfide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Isobutyramide87.1220 g0.23
Phosphorus Pentasulfide (P4S10)444.5512 g0.027
Anhydrous Sodium Carbonate (Na2CO3)105.995.8 g0.055
Ethyl Acetate88.11600 mL-Anhydrous

Procedure:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 600 mL of anhydrous ethyl acetate.

  • With stirring, add 12 g of phosphorus pentasulfide, followed by the portion-wise addition of 5.8 g of anhydrous sodium carbonate at room temperature (20-25 °C).

  • Stir the suspension for 30 minutes to allow for the formation of the active thionating species.

  • Add 20 g of isobutyramide in portions to the reaction mixture.

  • Stir the reaction mixture at 25 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude thioisobutyramide by vacuum distillation (115-118 °C at 5 mmHg) to yield a pale yellow oily liquid.

Part 2: Synthesis of 3-Chloro-2-butanone

This protocol is based on the chlorination of 2-butanone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Butanone72.1143.27 g0.6
36% Hydrochloric Acid (HCl)36.4630.0 g0.3
Cupric Chloride (CuCl2)134.458.1 g0.06Catalyst
30% Hydrogen Peroxide (H2O2)34.0149.23 g0.39

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer, a condenser, and a constant pressure funnel, combine 43.27 g of 2-butanone, 30.0 g of 36% HCl, and 8.1 g of cupric chloride.

  • Heat the mixture to 35 °C.

  • Slowly add 49.23 g of 30% hydrogen peroxide dropwise over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 5 hours.

  • Cool the reaction mixture to room temperature. The mixture will separate into two phases.

  • Separate the organic phase and wash it twice with a saturated sodium carbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Purify the product by distillation, collecting the fraction at 137-140 °C, to obtain 3-chloro-2-butanone.

Part 3: Hantzsch Synthesis of this compound

This is an adapted protocol based on general Hantzsch thiazole synthesis procedures.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Thioisobutyramide103.194.75 g0.046
3-Chloro-2-butanone106.555.0 g0.047
Ethanol46.0730 mL-Solvent

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.5 g of thioisobutyramide in 30 mL of ethanol.

  • Heat the solution under reflux with stirring until the thioisobutyramide is completely dissolved.

  • Add 5.0 g of 3-chloro-2-butanone to the reaction mixture.

  • Continue to reflux the mixture overnight. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the resulting crude product in 30 mL of dichloromethane and wash with a saturated sodium carbonate solution.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Safety and Handling

  • 3-Chloro-2-butanone: Flammable liquid and vapor.[4][5] Harmful if swallowed.[4][5] Causes skin and eye irritation.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4][5]

  • Thioisobutyramide: May cause skin, eye, and respiratory irritation.[6] The toxicological properties have not been fully investigated.[7] Handle with caution in a fume hood with appropriate PPE.

  • Phosphorus Pentasulfide: Reacts violently with water. Corrosive. Handle in a dry environment and wear appropriate PPE.

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts with water. Handle with extreme care in a fume hood.

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6][8][9]

Hantzsch Thiazole Synthesis Mechanism

Hantzsch Mechanism Thioamide Thioisobutyramide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone 3-Chloro-2-butanone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole This compound Intermediate2->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of thioisobutyramideIncomplete reaction; moisture in the reaction.Ensure all glassware is dry and use anhydrous solvents. Increase reaction time and monitor by TLC.
Low yield of 3-chloro-2-butanoneIncomplete reaction; loss of product during workup.Ensure the reaction goes to completion. Be careful during the separation and washing steps.
Low yield of final thiazoleIncomplete reaction; side reactions.Ensure starting materials are pure. Monitor the reaction closely by TLC. Consider adjusting the reflux time.
Product is difficult to purifyPresence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive it to completion. Use an appropriate purification method (vacuum distillation or column chromatography) and select a suitable solvent system for chromatography.

Conclusion

The Hantzsch thiazole synthesis is a robust and versatile method for the preparation of a wide range of thiazole derivatives. By following the detailed protocols provided in these application notes, researchers can reliably synthesize this compound. Careful attention to the synthesis of the starting materials and adherence to the safety precautions outlined are essential for a successful and safe experimental outcome. The mechanistic insights and troubleshooting guide further equip the user to optimize the synthesis and address potential challenges.

References

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Application Notes and Protocols for the Analytical Detection of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Isopropyl-4,5-dimethylthiazole in Flavor and Aroma Chemistry

This compound (CAS No. 53498-30-9) is a pivotal sulfur-containing heterocyclic compound that contributes significantly to the sensory profile of a wide array of food products. Its characteristic nutty, roasted, and savory aroma notes are integral to the flavor of cooked meats, coffee, and various other thermally processed foods. The formation of this thiazole derivative is often a result of the Maillard reaction between sulfur-containing amino acids and reducing sugars during cooking.[1][2] Given its potent sensory impact, even at trace levels, the accurate and sensitive detection of this compound is of paramount importance for quality control in the food and beverage industry, new product development, and in academic research focused on flavor chemistry.

These application notes provide a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. We will delve into the rationale behind the selection of specific techniques, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, sensitive, and self-validating, ensuring the generation of high-quality, reproducible data.

Choosing the Right Analytical Tool: A Comparative Overview

The volatile nature of this compound makes Gas Chromatography (GC) the ideal separation technique. When coupled with a Mass Spectrometer (MS), it provides a powerful tool for both identification and quantification. The choice of the sample preparation technique is critical and is dictated by the sample matrix, the required sensitivity, and the desired sample throughput. Here, we will focus on two leading solventless extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)
Principle Analyte partitions between the sample matrix, the headspace, and a coated fiber.Analyte partitions between the liquid sample and a larger volume of polydimethylsiloxane (PDMS) coated on a stir bar.[3]
Advantages Simple, fast, easily automated, and protects the fiber from non-volatile matrix components.[4]Higher extraction efficiency for less volatile and more non-polar compounds due to a larger phase volume, leading to lower detection limits.[3][5]
Disadvantages Smaller phase volume can limit sensitivity for some analytes.Can be more susceptible to matrix effects if non-volatile compounds adhere to the stir bar.
Typical Applications Analysis of volatile and semi-volatile compounds in a wide range of matrices.Trace analysis of organic compounds in aqueous samples, such as beverages.[6]

Experimental Workflow Visualization

The general workflow for the analysis of this compound using either HS-SPME or SBSE coupled with GC-MS is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Internal_Standard Internal Standard Spiking Sample->Internal_Standard Matrix_Modification Matrix Modification (e.g., salt addition) Internal_Standard->Matrix_Modification HS_SPME HS-SPME Matrix_Modification->HS_SPME Headspace Extraction SBSE SBSE Matrix_Modification->SBSE Direct Immersion Extraction GC_MS GC-MS Analysis HS_SPME->GC_MS SBSE->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

A generalized workflow for the analysis of this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for the routine analysis of this compound in liquid and solid food matrices. The headspace approach minimizes matrix interference and extends the lifetime of the SPME fiber.

Causality Behind Experimental Choices
  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This composite fiber provides a broad range of selectivity, effectively trapping a wide array of volatile and semi-volatile compounds, including thiazoles.[7] The combination of different polymeric materials ensures efficient extraction of both polar and non-polar analytes.

  • Matrix Modification: The addition of sodium chloride (NaCl) to aqueous samples is a common practice in HS-SPME. This increases the ionic strength of the sample, which in turn decreases the solubility of organic analytes and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect.[8]

  • Equilibration and Extraction Temperature: A higher temperature increases the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can lead to the degradation of thermally labile compounds or unwanted chemical reactions within the sample matrix. An optimized temperature ensures efficient extraction without compromising sample integrity.[9]

  • GC Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of a wide range of flavor compounds, including thiazoles. These columns provide good resolution and peak shape for such analytes.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (Supelco or equivalent)

  • SPME Fiber Holder: Manual or for autosampler

  • Headspace Vials: 20 mL amber glass with PTFE/silicone septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-heptanone or a deuterated analog of a similar compound (optional but recommended for accurate quantification)

  • Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove volatile contaminants

  • Solvents: Methanol, Dichloromethane (HPLC grade) for stock solution preparation

Step-by-Step Methodology

a. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Solid Samples (e.g., ground meat): Weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 3 mL of deionized water.

  • Internal Standard Spiking: Spike all standards and samples with the internal standard to a final concentration of 20 ng/mL.

  • Matrix Modification: Add 1.5 g of NaCl to each vial. Immediately seal the vials.

b. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in the autosampler tray or a heating block set at 60°C. Allow the sample to equilibrate for 20 minutes with gentle agitation.[9]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption.

GC-MS Parameters
Parameter Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for 2 minutes)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp to 180°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min)
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
MS Mode Scan (m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions Quantifier Ion: m/z 140; Qualifier Ions: m/z 155, 71[10]
Method Validation and Performance

The method should be validated according to established guidelines to ensure its suitability for the intended purpose.[11]

Parameter Typical Expected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/L (in water)
Limit of Quantitation (LOQ) 0.3 - 3 ng/L (in water)
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Protocol 2: Stir Bar Sorptive Extraction (SBSE) with Thermal Desorption-GC-MS

This protocol is designed for ultra-trace analysis of this compound in aqueous samples like beverages, where maximum sensitivity is required.

Causality Behind Experimental Choices
  • SBSE Coating: A polydimethylsiloxane (PDMS) coated stir bar is the standard choice for SBSE. PDMS is a non-polar stationary phase that effectively extracts hydrophobic and semi-polar compounds from aqueous matrices.[3] The large volume of the PDMS phase allows for a high concentration factor.

  • Extraction Time and Speed: The extraction is an equilibrium process. A longer extraction time and higher stirring speed increase the rate of mass transfer of the analyte from the sample to the PDMS coating, leading to higher recovery.[12]

  • Thermal Desorption: This is a solvent-free method for transferring the extracted analytes from the stir bar to the GC. A programmed temperature ramp ensures the efficient desorption of compounds with different volatilities.

Materials and Reagents
  • SBSE Stir Bars (Twisters): 10 mm length, 0.5 mm PDMS coating thickness (Gerstel or equivalent)

  • Thermal Desorption Unit (TDU) coupled to a GC-MS

  • Autosampler capable of handling SBSE stir bars

  • All other reagents and standards as listed in Protocol 1.

Step-by-Step Methodology

a. Sample Preparation

  • Follow steps 1-5 in Protocol 1a for standard and sample preparation, using 10 mL of liquid sample in a 20 mL vial.

b. SBSE Procedure

  • Extraction: Place a conditioned PDMS stir bar into the vial. Stir the sample at 1000 rpm for 60 minutes at room temperature (25°C).[12]

  • Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water, and gently dry it with a lint-free tissue.

  • Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube and introduce it into the TDU.

Thermal Desorption and GC-MS Parameters
Parameter Setting
TDU Program 30°C (hold 0.5 min), ramp to 280°C at 60°C/min (hold 5 min)
Cryofocusing Cooled Injection System (CIS) at -100°C
CIS Program Ramp to 300°C at 12°C/s (hold 3 min)
GC-MS Parameters As listed in Protocol 1, with appropriate adjustments to the oven program based on initial trials.
Expected Performance

Due to the higher extraction efficiency of SBSE, the LOD and LOQ are expected to be significantly lower than with HS-SPME, potentially in the low to mid pg/L range for aqueous samples.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then calculated from this calibration curve.

Fragmentation Pattern and Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 155. The base peak is typically observed at m/z 140, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment is found at m/z 71.[10] Understanding this fragmentation pattern is crucial for confirming the identity of the compound and for setting up a sensitive SIM method.

Fragmentation Parent [C₈H₁₃NS]⁺˙ m/z 155 (Molecular Ion) Frag1 [C₇H₁₀NS]⁺ m/z 140 (Base Peak) Parent->Frag1 - CH₃˙ Frag2 [C₄H₇S]⁺ m/z 71 Parent->Frag2 - C₄H₆N˙

Proposed fragmentation of this compound.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection of this compound. The choice between HS-SPME and SBSE will depend on the specific requirements of the analysis, particularly the desired level of sensitivity. By carefully following these protocols and adhering to good laboratory practices, researchers can obtain accurate and reproducible data, enabling a deeper understanding of the role of this important flavor compound in various matrices.

References

  • Beaver, A. (n.d.). Comparison of Characteristic Flavor and Aroma Volatiles In Melons and Standards Using Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) with GC-MS. ResearchGate.
  • Carrasco-Sánchez, V., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Foods, 10(4), 789. [Link]
  • Ceva-Antunes, P. M., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(22), 5008. [Link]
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
  • Ceva-Antunes, P. M., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(22), 5008. [Link]
  • Domínguez, R., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1333061. [Link]
  • Bicchi, C., et al. (2013). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
  • Carrasco-Sánchez, V., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Foods, 10(4), 789. [Link]
  • Gerstel GmbH & Co. KG. (n.d.). Flavor Profiling of Beverages by Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MS/PFPD. [Link]
  • Domínguez, R., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1333061. [Link]
  • Grote, C., & Pawliszyn, J. (1997). Solid-Phase Microextraction for the Analysis of Human Breath. Analytical Chemistry, 69(4), 587-596. [Link]
  • Marsili, R. (2015, January 30). Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis [Video]. YouTube. [Link]
  • Liang, S., et al. (2022). Research progress of thiazole flavor compounds. Journal of Food Science and Technology (Beijing), 40(6), 26-36. [Link]
  • Zieff, D., et al. (2025). Validation of the four-phase HS-SPME GC-MS method. South African Journal of Enology and Viticulture. [Link]
  • Pérez-Castaño, E., et al. (2022). Optimization of stir bar sorptive extraction. [Link]
  • Perestrelo, R., et al. (2019). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 5(2), 43. [Link]
  • Wang, S., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 332. [Link]
  • Klyachin, D. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. [Link]
  • Abdel-Wahab, B. F., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society, 59(4), 446-452. [Link]
  • Al-Obaid, A. M., et al. (2021). Possible mass fragmentation pattern of compound 3.
  • Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons. [Link]
  • Liang, S., et al. (2022). Research progress of thiazole flavor compounds. Journal of Food Science and Technology (Beijing), 40(6), 26-36. [Link]
  • Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • Li, Y., et al. (2024). Evaluation of Dynamic Changes of Volatile Organic Components for Fishmeal during Storage by HS-SPME-GC-MS with PLS-DA. Foods, 13(9), 1296. [Link]
  • Wang, Y., et al. (2022). HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region. Foods, 11(19), 3016. [Link]
  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline.
  • Li, H., et al. (2022). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Food Chemistry, 373(Pt A), 131378. [Link]

Sources

gas chromatography-mass spectrometry (GC-MS) of thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Thiazoles

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of thiazole compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Thiazoles, a class of heterocyclic compounds, are significant in pharmaceuticals, agrochemicals, and as key flavor and aroma components in food science.[1] Their analysis is critical for quality control, metabolic studies, and environmental monitoring. GC-MS offers a robust platform for this purpose, providing high separation efficiency and definitive structural identification.[2][3] This guide explains the causality behind experimental choices, provides validated protocols, and serves as a comprehensive resource for method development and application.

Foundational Principles: Why GC-MS for Thiazole Analysis?

Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds, which encompasses a wide range of thiazole derivatives.[4] The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column.[5] Compounds with lower boiling points and weaker interactions with the stationary phase elute faster.[6]

Coupling GC with Mass Spectrometry (MS) provides a powerful analytical tool. As separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).[7] This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint that allows for unambiguous identification.[8]

Key Advantages of GC-MS for Thiazoles:

  • High Sensitivity and Specificity: Capable of detecting trace levels of thiazoles in complex matrices.[9] The MS detector provides specific identification, reducing the likelihood of false positives.[2]

  • Structural Elucidation: The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure, which is crucial for identifying unknown thiazoles or metabolites.[10]

  • Quantitative Accuracy: When properly validated, GC-MS methods offer excellent accuracy and precision for quantifying target thiazole compounds.[9]

The Analytical Workflow: From Sample to Signal

A successful GC-MS analysis of thiazoles follows a structured workflow. Each stage must be optimized to ensure data quality and reproducibility.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample (e.g., Food, Plasma, Reaction Mixture) Extraction Extraction & Cleanup (LLE, SPE, SPME, Headspace) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Analyte Ready for Injection Separation Chromatographic Separation Injection->Separation Detection MS Ionization & Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Raw Data Acquisition Quantification Quantification (Peak Area Integration) Identification->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for thiazole analysis by GC-MS.

Sample Preparation: Isolating Thiazoles from the Matrix

Sample preparation is arguably the most critical and error-prone stage.[11] Its goals are to isolate the target thiazoles from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the GC system.[7][12] The choice of technique depends on the analyte's volatility and the complexity of the sample matrix.

Volatile and Semi-Volatile Thiazoles in Food and Environmental Samples

For aroma and flavor compounds, which are often volatile, headspace techniques are preferred as they are solventless and minimize contamination from non-volatile matrix components.

  • Static Headspace (SHS): Involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is simple but less sensitive than dynamic methods.

  • Dynamic Headspace (DHS) / Purge and Trap: An inert gas is passed through the sample, stripping volatile compounds, which are then concentrated on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC. This method offers much higher sensitivity.[13]

  • Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample.[14] Analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption.[12] SPME is a fast, simple, and solvent-free technique widely used for food and environmental samples.[15]

Protocol 1: Headspace-SPME-GC-MS for Volatile Thiazoles in a Liquid Matrix

This protocol is adapted for the analysis of compounds like 2-methylbenzothiazole from a liquid culture or beverage sample.[15]

Objective: To extract and concentrate volatile thiazoles for GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., 65 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[15]

  • 20 mL headspace vials with magnetic screw caps and septa.

  • Heater-stirrer or incubation oven.

Procedure:

  • Sample Aliquoting: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. If required, add an internal standard and a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds.

  • Incubation & Extraction: Seal the vial and place it in an incubator set to a specific temperature (e.g., 37°C).[15] Allow the sample to equilibrate for 15-30 minutes.

  • SPME Fiber Exposure: Insert the SPME fiber through the vial's septum and expose it to the headspace above the sample. Do not let the fiber touch the liquid.

  • Adsorption: Keep the fiber exposed for a set time (e.g., 20-40 minutes) while maintaining the incubation temperature. Gentle agitation can improve extraction efficiency.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 220-250°C) for thermal desorption.[15] The desorption time is typically 2-5 minutes in splitless mode to ensure complete transfer of analytes to the column.

Less Volatile Thiazoles in Biological and Pharmaceutical Samples

For less volatile or more polar thiazoles, or for analytes in complex matrices like plasma or tissue, solvent-based extraction is necessary.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like dichloromethane or ethyl acetate).[7] The organic layer containing the thiazoles is then collected, concentrated, and injected into the GC-MS.

  • Solid-Phase Extraction (SPE): SPE is a more advanced technique that uses a solid sorbent packed in a cartridge to isolate analytes.[7] The sample is passed through the cartridge, where thiazoles are retained on the sorbent while impurities are washed away. The purified thiazoles are then eluted with a small volume of an appropriate solvent. This method provides cleaner extracts and higher concentration factors than LLE.[12]

Chemical Derivatization (Optional)

Some thiazole derivatives may contain polar functional groups (-OH, -NH2, -COOH) that result in poor peak shape and thermal instability during GC analysis. Chemical derivatization can be employed to convert these polar groups into less polar, more volatile, and more thermally stable derivatives.[16]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group. This is effective for hydroxyl and amine groups.

  • Acylation and Alkylation: These methods can also be used to reduce polarity and improve chromatographic behavior.[16]

The decision to derivatize must be made carefully, as it adds a step to the sample preparation and requires optimization to ensure the reaction goes to completion.

GC-MS Method Parameters: A Guide to Optimization

The following parameters represent a robust starting point for the analysis of many thiazole compounds. Optimization is often necessary based on the specific analytes and matrix.

Table 1: Recommended GC-MS Parameters for Thiazole Analysis
ParameterRecommended SettingRationale & Expert Insights
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)Columns like DB-5ms (5% phenyl-methylpolysiloxane) are excellent general-purpose columns that provide good separation for a wide range of semi-polar compounds like thiazoles.[15][17] Dimensions of 30 m x 0.25 mm i.d., 0.25 µm film thickness are standard.
Injector Split/Splitless InjectorOperate in splitless mode for trace analysis to maximize analyte transfer to the column.[17] Use split mode for concentrated samples to avoid column overload.
Injector Temp. 250 °CThis temperature should be high enough to ensure rapid vaporization of thiazoles without causing thermal degradation.[17]
Carrier Gas HeliumHelium is the most common carrier gas, providing good efficiency and safety. A constant flow rate of 1.0-1.5 mL/min is typical.[17]
Oven Program Temperature GradientAn initial hold at a low temperature (e.g., 40-50 °C for 2 min) traps volatiles at the head of the column. A ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 250-280 °C) elutes the compounds based on boiling point.[15][17] A final hold ensures all components are eluted.
MS Ionization Electron Ionization (EI)EI at a standard energy of 70 eV is highly reproducible and creates extensive fragmentation, resulting in rich mass spectra that are ideal for library matching and structural identification.[17]
Ion Source Temp. 230 °CThis temperature prevents condensation of analytes in the source while minimizing thermal degradation.[17]
Quadrupole Temp. 150 °CA stable quadrupole temperature ensures consistent mass filtering and reproducible spectra.[17]
Data Acquisition Full Scan & SIMFull Scan mode (e.g., m/z 40-400) is used for initial method development and identification of unknown compounds.[15] Selected Ion Monitoring (SIM) mode is used for quantitative analysis of target compounds, offering significantly higher sensitivity and selectivity by monitoring only a few characteristic ions.[17]

Data Analysis and Interpretation

Compound Identification

Identification is a two-factor authentication process:

  • Retention Time (RT): The time it takes for a compound to elute from the GC column. Under identical conditions, the RT of a specific thiazole should be consistent. It is confirmed by analyzing an authentic chemical standard.

  • Mass Spectrum: The fragmentation pattern of the compound. This is compared to a spectral library (e.g., NIST, Wiley) or the spectrum of a known standard. Thiazoles produce characteristic fragments that aid in their identification.[10]

Studies on the mass spectrometry of thiazoles show that they typically produce abundant molecular ions (M+•) and undergo specific fragmentation pathways that can help elucidate their structure.[10][18] For example, cleavage of the thiazole ring and fragmentation of substituent groups are common pathways.

cluster_id Identification cluster_quant Quantification RT_Match Retention Time Match (vs. Standard) Confirmation Confirmed Identity? RT_Match->Confirmation MS_Match Mass Spectrum Match (vs. Library/Standard) MS_Match->Confirmation Peak_Integration Integrate Peak Area (Target Ion) Calibration_Curve Apply Calibration Curve (External/Internal Standard) Peak_Integration->Calibration_Curve Concentration Calculate Concentration Calibration_Curve->Concentration Confirmation->Peak_Integration Yes

Sources

Application Note: Structural Elucidation of 2-Isopropyl-4,5-dimethylthiazole using NMR and FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This document provides a comprehensive technical guide for the structural analysis and characterization of 2-Isopropyl-4,5-dimethylthiazole (C₈H₁₃NS), a heterocyclic compound relevant in flavor chemistry and as a potential scaffold in drug discovery.[1] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices, from solvent selection to acquisition parameters, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation of substituted thiazoles and related small molecules.

Introduction and Molecular Structure

This compound is a substituted thiazole, a class of compounds found in various natural products and synthetic molecules with significant biological activity.[2] Accurate structural elucidation is the cornerstone of understanding its chemical properties and potential applications. Spectroscopic methods provide an unambiguous and non-destructive means of confirming molecular identity and purity. This note details the synergistic application of NMR and FT-IR spectroscopy to achieve a complete structural assignment.

The structure of this compound, with IUPAC and NMR-specific atom numbering, is presented below. This numbering system will be used consistently throughout the analysis sections.

Figure 1: Molecular structure of this compound with NMR numbering.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expertise-Driven Protocol: ¹H NMR Acquisition

A well-defined protocol is critical for acquiring high-quality, reproducible data. The choices made here are designed to ensure adequate signal-to-noise, resolution, and sample integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. A higher concentration ensures a strong signal, minimizing the required number of scans.

    • Dissolve the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is selected for its excellent ability to dissolve a wide range of organic compounds, its relatively low cost, and its single residual proton peak (~7.26 ppm) that rarely interferes with analyte signals.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp, reliable reference signal.

    • Transfer the solution to a standard 5 mm NMR tube. The solution depth should be at least 4.5 cm to ensure it is within the instrument's detection coil.[3]

  • Instrument Parameters (400 MHz Spectrometer):

    • Number of Scans (NS): 16. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds. A delay of 1-2 seconds allows for adequate relaxation of protons between pulses, leading to more accurate signal integration.

    • Acquisition Time (AQ): ~4 seconds. This duration provides sufficient data points for good resolution.

    • Spectral Width (SW): 0-12 ppm. This range covers the vast majority of proton signals in organic molecules.

Data Interpretation and Structural Assignment

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H6 (Isopropyl CH) 3.2 – 3.4Septet (sept)~6.8 - 7.01HThis methine proton is deshielded by the adjacent thiazole ring. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7).[4]
H7, H8 (Isopropyl CH₃) 1.3 – 1.5Doublet (d)~6.8 - 7.06HThese six protons are equivalent and are split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).[4]
H10 (C5-CH₃) 2.2 – 2.4Singlet (s)N/A3HMethyl protons attached to an aromatic-like ring typically appear in this region. The absence of adjacent protons results in a singlet.
H9 (C4-CH₃) 2.4 – 2.6Singlet (s)N/A3HThis methyl group is expected to be slightly further downfield than C10-CH₃ due to its proximity to the electronegative sulfur atom. It appears as a singlet.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides information on the number of unique carbon environments in the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR.

  • Instrument Parameters (100 MHz Spectrometer):

    • Mode: Proton-decoupled. This is the standard mode for ¹³C NMR. It collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.

    • Number of Scans (NS): 256 to 1024. The low natural abundance of the ¹³C isotope (~1.1%) necessitates a larger number of scans compared to ¹H NMR to achieve an adequate signal.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-200 ppm. This standard range encompasses nearly all carbon environments in organic molecules.

Data Interpretation and Structural Assignment

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C2 (Thiazole Ring) 175 – 180This carbon is part of the C=N bond and is bonded to the isopropyl group. It is the most deshielded carbon in the molecule due to its position between two heteroatoms (N and S, implicitly) and its sp² hybridization.[2]
C4 (Thiazole Ring) 150 – 155An sp²-hybridized carbon of the thiazole ring, its chemical shift is influenced by the adjacent sulfur atom and the attached methyl group.[2]
C5 (Thiazole Ring) 125 – 130This sp²-hybridized carbon is typically the most upfield of the thiazole ring carbons.[2]
C6 (Isopropyl CH) 32 – 36An sp³-hybridized methine carbon. Its chemical shift is influenced by its attachment to the electron-withdrawing thiazole ring.
C7, C8 (Isopropyl CH₃) 22 – 25These two methyl carbons are equivalent, resulting in a single signal in the typical aliphatic region.
C10 (C5-CH₃) 12 – 16A typical sp³-hybridized methyl carbon attached to an sp² carbon.
H9 (C4-CH₃) 16 – 20This methyl carbon is expected to be slightly downfield compared to C10 due to the influence of the nearby sulfur atom.

FT-IR Spectral Analysis

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Protocol: FT-IR Data Acquisition
  • Sample Preparation:

    • As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is the most straightforward method.

    • Place one to two drops of the neat liquid sample directly onto the ATR crystal. No further preparation is needed. This method avoids the need for solvents or pellet pressing and provides high-quality data.

  • Instrument Parameters:

    • Spectral Range: 4000 – 400 cm⁻¹. This covers the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

    • Resolution: 4 cm⁻¹. This provides sufficient detail to resolve most characteristic absorption bands.

    • Number of Scans: 32. This is adequate to produce a spectrum with a high signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal should be collected immediately prior to the sample scan.

Data Interpretation

The FT-IR spectrum provides a molecular "fingerprint" and confirms the presence of key structural components.

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
2980 – 2850C-H Stretch (sp³)StrongCorresponds to the symmetric and asymmetric stretching of C-H bonds in the isopropyl and methyl groups.[5]
~1620 – 1550C=N StretchMediumA characteristic absorption for the imine bond within the thiazole ring.[6][7]
~1520 – 1450C=C StretchMedium-WeakAromatic-like ring stretching vibrations of the thiazole skeleton fall in this region.[5][6]
1470 – 1430 & 1385-1370C-H BendMediumAsymmetric and symmetric bending (deformation) vibrations of the methyl and isopropyl groups. The band around 1380 cm⁻¹ is often split, characteristic of an isopropyl group.
< 1200Fingerprint RegionComplexThis region contains complex vibrations, including C-C and C-S stretching and various ring bending modes, that are unique to the overall molecular structure.

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques. This workflow ensures that every part of the molecule is accounted for.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation H_NMR ¹H NMR Acquisition H_NMR_Data Proton Environments (Shift, Multiplicity, Integration) H_NMR->H_NMR_Data C_NMR ¹³C NMR Acquisition C_NMR_Data Carbon Skeleton (Unique C Signals) C_NMR->C_NMR_Data FTIR FT-IR Acquisition FTIR_Data Functional Groups (C-H, C=N, C=C) FTIR->FTIR_Data Confirmation Definitive Structural Confirmation H_NMR_Data->Confirmation C_NMR_Data->Confirmation FTIR_Data->Confirmation Structure Proposed Structure: This compound Structure->H_NMR_Data correlates with Structure->C_NMR_Data correlates with Structure->FTIR_Data correlates with

Figure 2: Workflow for integrated spectral analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR maps the carbon backbone, and FT-IR identifies the key functional groups. The protocols and expected data presented in this application note serve as a reliable guide for researchers to verify the identity, purity, and structure of this compound and can be adapted for the analysis of other substituted thiazole derivatives.

References

  • Taurins, A. et al. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
  • Taurins, A. et al. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
  • Prakash, O. et al. (2014). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Journal of Advanced Research.
  • Taurins, A. et al. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate.
  • Michigan State University Department of Chemistry. Infrared Spectrometry. MSU Chemistry.
  • Sakai, T. et al. (1990). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. J-Stage.
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Fulmer, G. R. et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • H-NMR Familiar Groups that are Easy to Recognize. University of Puget Sound.
  • PubChem. This compound. National Center for Biotechnology Information.

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Application Note: 2-Isopropyl-4,5-dimethylthiazole as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Thiazoles in Flavor Chemistry

Thiazoles are a critical class of heterocyclic compounds containing both sulfur and nitrogen, renowned for their significant contributions to the aromas of cooked, roasted, and nutty foods. Their formation, often through the Maillard reaction during thermal processing, results in potent, low-threshold aroma compounds that define the sensory profile of products like roasted meat, coffee, cocoa, and nuts.[1]

Among these, 2-Isopropyl-4,5-dimethylthiazole (CAS No. 53498-30-9) is a noteworthy compound valued for its complex and powerful aroma profile.[2][3] This application note provides a comprehensive guide for researchers, flavor chemists, and quality control professionals on the effective use of this compound as an analytical and sensory standard. We will detail its physicochemical properties, sensory characteristics, and provide validated protocols for its application in instrumental and sensory analysis.

Physicochemical and Sensory Profile

A thorough understanding of the compound's properties is fundamental to its successful application as a standard.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for preparing accurate standard solutions and selecting appropriate analytical instrumentation.

PropertyValueSource(s)
CAS Number 53498-30-9[2][3]
IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[2]
Molecular Formula C₈H₁₃NS[2][3]
Molecular Weight 155.26 g/mol [2][3]
Appearance Pale yellow liquid to solid[4][5]
Boiling Point 244.00 °C @ 760.00 mm Hg[4][5]
Flash Point 75.56 °C (168.00 °F) TCC[4][5]
Solubility Soluble in alcohol; Water solubility approx. 67.69 mg/L @ 25°C (est)[4][5]
Kovats RI (non-polar) 1109, 1097, 1102[2]
Kovats RI (polar) 1436, 1433, 1439[2]
Sensory Characteristics

This compound is recognized for a potent and complex aroma profile. Its character is often described with the following descriptors:

  • Primary Notes: Nutty, roasted, earthy.[6]

  • Secondary Notes: Cocoa-like, coffee, and subtle meaty undertones.[6]

This profile makes it an invaluable reference standard for quality control in the food industry, particularly for products where roasted notes are a key quality driver, such as coffee, roasted nuts, and savory snacks.[1][4] It is also used as a flavoring agent to impart or enhance these specific notes in food systems.[7]

Protocols for Application as a Flavor Standard

The integrity of any analysis depends on the accurate preparation and application of standards. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: Preparation of a Certified Stock Solution

Objective: To prepare a concentrated and accurate stock solution of this compound to be used for subsequent dilutions in analytical and sensory experiments.

Causality: The accuracy of all subsequent working standards is entirely dependent on the precision of this initial stock solution. The choice of solvent is critical; it must fully solubilize the compound without reacting with it or interfering with subsequent analyses. High-purity ethanol is often selected for its volatility (ideal for GC analysis) and its relatively neutral sensory profile at high dilutions.

Materials:

  • This compound (≥98% purity)

  • Ethanol (200 proof, HPLC or spectrophotometric grade)

  • Class A Volumetric Flasks (e.g., 10 mL, 100 mL)

  • Calibrated Analytical Balance (readable to 0.1 mg)

  • Calibrated Micropipettes or Gastight Syringes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Safety First: Conduct all handling of the neat compound and concentrated solutions within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8]

  • Tare and Weigh: Accurately weigh approximately 100 mg of this compound directly into a 100 mL Class A volumetric flask. Record the exact weight (e.g., 0.1012 g).

  • Initial Solubilization: Add approximately 50 mL of high-purity ethanol to the flask. Swirl gently or sonicate briefly until the compound is fully dissolved.

  • Dilution to Volume: Carefully add ethanol to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

  • Concentration Calculation: Calculate the precise concentration of the stock solution.

    • Concentration (mg/mL) = Weight of Compound (mg) / Volume of Flask (mL)

    • Example: 101.2 mg / 100 mL = 1.012 mg/mL

  • Storage and Labeling: Transfer the stock solution to an amber glass vial, tightly sealed with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at 2-8°C to minimize degradation.[9]

G cluster_prep Protocol 1: Stock Solution Workflow A Safety Check (Fume Hood, PPE) B Weigh Compound (Analytical Balance) A->B C Dissolve in Ethanol (Volumetric Flask) B->C D Dilute to Final Volume C->D E Calculate Final Concentration D->E F Transfer, Label, and Store E->F

Workflow for preparing a certified stock solution.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Quantification

Objective: To accurately quantify this compound in a complex sample matrix (e.g., a flavor formulation or food extract) using an external calibration method.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10] The chromatographic separation isolates the target analyte from matrix interferences, while mass spectrometry provides definitive identification based on its unique mass fragmentation pattern. An external calibration curve built from accurately diluted standards allows for the precise quantification of the analyte in an unknown sample.

Materials:

  • Certified Stock Solution (from Protocol 3.1)

  • High-purity ethanol

  • Volumetric flasks and pipettes for serial dilutions

  • GC vials (2 mL) with septa caps

  • GC-MS system equipped with an autosampler

  • Appropriate GC column (e.g., DB-5ms or DB-FFAP for polar/non-polar separation)[11]

Procedure:

  • Prepare Calibration Standards:

    • Perform a serial dilution from the stock solution to create a series of at least 5 calibration standards. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL (ppm).

    • Trustworthiness: This multi-point calibration is more robust than a single-point calibration, as it verifies the linearity of the instrument's response across a range of concentrations.

  • Sample Preparation:

    • Prepare the unknown sample by dissolving a known weight or volume in the same solvent (ethanol) used for the standards. The dilution factor should be chosen to ensure the final concentration of the target analyte falls within the range of the calibration curve.

    • Filter the sample if it contains particulates.

  • Instrumental Analysis:

    • Set up the GC-MS method. Typical parameters are provided in the table below. These should be optimized for your specific instrument and application.

    • Inject the calibration standards in order of increasing concentration, followed by the unknown sample(s). Inject a solvent blank between samples to prevent carryover.

ParameterTypical SettingRationale
Injection Port Temp. 250 °CEnsures rapid volatilization of the analyte.[11]
Injection Mode Splitless (for trace analysis) or Split (10:1)Splitless mode enhances sensitivity for low concentrations.
Column DB-5ms (30m x 0.25mm, 0.25µm)A non-polar column providing good general-purpose separation.
Oven Program 40°C (hold 2 min), ramp to 250°C @ 10°C/minA standard temperature ramp to separate compounds by boiling point.
Carrier Gas Helium, constant flow @ 1.0 mL/minInert carrier gas for optimal chromatographic performance.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spec.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Mode Scan (m/z 40-300) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for enhanced quantification sensitivity.
  • Data Processing:

    • Identification: Confirm the identity of the this compound peak in the chromatogram by matching its retention time with that of the standards and its mass spectrum with a reference library (e.g., NIST).[12]

    • Quantification: Integrate the peak area of the target ion for each calibration standard.

    • Calibration Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

    • Calculate Sample Concentration: Use the peak area of the analyte in the unknown sample and the calibration curve equation to calculate its concentration. Remember to account for the initial dilution factor.

G cluster_gcms Protocol 2: GC-MS Quantification Workflow A Prepare Calibration Standards (Serial Dilution) D Analyze Standards & Sample A->D B Prepare Unknown Sample (Dilute in Solvent) B->D C Set Up GC-MS Method C->D E Process Data: Identify Peak (RT & Mass Spec) D->E F Construct Calibration Curve (Area vs. Conc.) E->F G Calculate Sample Concentration F->G

Workflow for quantification using GC-MS and external standards.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Characterization

Objective: To use this compound as a retention time and aroma character reference standard in a GC-O analysis.

Causality: GC-O combines instrumental separation with human sensory perception, allowing analysts to identify which specific compounds in a mixture are responsible for its aroma.[11] Using known standards like this compound is crucial for calibrating the human detector (the "sniffer") and confirming the identity of aroma-active peaks in an unknown sample.

Procedure:

  • Analyst Training: Before analyzing unknown samples, the sensory panelist should first analyze a diluted standard of this compound (e.g., 10 ppm in ethanol). This serves two purposes:

    • It locks the analyst's memory to the specific "nutty, roasted" aroma of the compound.

    • It confirms the retention time of the compound on the specific GC column being used.

  • Sample Analysis: The unknown sample extract is then injected and analyzed under the same GC conditions.

  • Data Collection: The analyst records the retention time and provides a detailed description of every aroma they perceive at the olfactometry port.

  • Confirmation: If an aroma event in the unknown sample occurs at the same retention time as the this compound standard and is described with similar descriptors ("nutty," "roasted"), this provides strong evidence for its presence. This tentative identification can then be confirmed by the corresponding MS data.

Conclusion

This compound is a powerful and versatile tool for flavor analysis. When used according to validated protocols, it serves as a reliable standard for both instrumental quantification and sensory identification. The methodologies detailed in this application note provide a robust framework for its use, ensuring accuracy, reproducibility, and trustworthiness in research, development, and quality control settings. Adherence to these protocols will enable scientists to confidently identify and quantify this key aroma compound, leading to a deeper understanding and control of flavor profiles in a wide range of applications.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53498-30-9).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • PrepChem.com. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
  • SIELC Technologies. (2018). 2-Isopropyl-4-methylthiazole.
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  • BOSS CHEMICAL. (n.d.). 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7.
  • AOC. (2025). Enhancing Savory Profiles: The Role of 2-Isopropyl-4-Methyl Thiazole in Food.
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • MellNova. (n.d.). Enhance Your Flavors: Understanding 2-Isopropyl-4-Methylthiazole for Food & Fragrance.
  • NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook.
  • The LRI & Odour Database. (n.d.). This compound.
  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE | FEMA 3555.
  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
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  • Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • National Institutes of Health. (2025). Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis.... PMC.
  • 2a biotech. (n.d.). This compound.
  • FlavScents. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.
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  • Cheméo. (n.d.). Chemical Properties of 2-Isopropyl-4,5-dihydrothiazole.

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applications in food and flavor research

A key technique in this domain is Gas Chromatography-Olfactometry (GC-O). In a GC-O system, the effluent from the GC column is split. One portion goes to the MS for chemical identification, while the other is directed to a sniffing port where a trained human panelist describes the aroma of each compound as it elutes. [5]This powerful method directly identifies which of the hundreds of volatile compounds in a food are "aroma-active"—that is, which ones actually contribute to the perceived smell. [5][22] Relating instrumental data to sensory results is one of the biggest challenges in the field. [23]The complexity of the food matrix can suppress or enhance the release of certain flavor compounds, and interactions between different chemicals can create emergent sensory properties that are not predictable from the analysis of individual compounds alone. [4][23]

Part 4: The Future of Flavor

The field of food and flavor research is constantly evolving, driven by consumer trends and technological advancements.

  • Complex and Adventurous Palates: Consumers, particularly younger generations, are seeking bold, layered flavor experiences. [18]This has led to the rise of trends like "swicy" (sweet + spicy), "swavory" (sweet + savory), and complex sour profiles from ingredients like tamarind and pickle. [19][20]* Wellness and Sustainability: There is a growing demand for natural, clean-label products with reduced sugar and alcohol. [20]This is driving innovation in the use of botanicals, herbs, and other natural flavor enhancers. [20][21]Sustainability in flavor sourcing is also becoming a key consideration. [21]* Global and Cross-Cultural Fusion: The desire for authentic, novel experiences is fueling the integration of global flavors, from the sun-soaked tastes of the Mediterranean to the fermented and layered profiles of Asia-Pacific cuisines. [18][19]

Conclusion

Food and flavor research is a dynamic and essential scientific discipline. By skillfully combining the objective precision of instrumental techniques like GC-MS and HPLC with the indispensable perceptual insights from human sensory evaluation, researchers can deconstruct the complexities of flavor. This integrated approach is fundamental to creating safe, high-quality, and desirable food products that meet the ever-evolving demands of the global consumer. The future of the field lies in leveraging data, embracing global culinary diversity, and innovating to create healthier and more sustainable flavor experiences.

References

  • A Systematic Review of the Applications of Electronic Nose and Electronic Tongue in Food Quality Assessment and Safety. (n.d.). MDPI.
  • Electronic nose for detection of food adulteration: a review. (n.d.). PMC - NIH.
  • A Comprehensive Review on Sensor-Based Electronic Nose for Food Quality and Safety. (n.d.). MDPI.
  • Sensory Evaluation of Food | Definition, Methods & Examples. (n.d.). Study.com.
  • GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024, November 21).
  • Sensory evaluation methods | Principles of Food Science. (n.d.). Fiveable.
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  • Electronic nose and their application in food industries. (2016, September 19). CABI Digital Library.
  • GC-O-MS technique and its applications in food flavor analysis. (n.d.). PubMed.
  • Sensory Evaluation Methods For Food And Beverage Products. (2024, May 18). Food Research Lab.
  • Liquid Chromatography Techniques in Food Analysis. (2025, July 17). Food Safety Institute.
  • (PDF) Sensory Evaluation Techniques of Food. (n.d.). ResearchGate.
  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024, September 28). Research and Reviews.
  • Gas Chromatography in Food Analysis: Principles and Applications. (2025, July 13). Food Safety Institute.
  • Harmful Food Additive and Contaminant Analysis by HPLC. (n.d.). NACALAI TESQUE, INC.
  • Sensory Evaluation of Food: Methods & Characteristics. (2023, September 25). FICSI.
  • Deep-Learning-Based Mixture Identification for Nuclear Magnetic Resonance Spectroscopy Applied to Plant Flavors. (n.d.). MDPI.
  • The Application of HPLC in Food Analysis. (2002, April 1). Food Safety Magazine.
  • Quantitative Analysis of Food Additives in a Beverage using High Performance Liquid Chromatography and Diode Array Detection Coupled with Chemometrics. (n.d.). Oxford Academic.
  • 6 Flavor Trends That Will Define 2025 and Beyond. (2025, May 27). GourmetPro.
  • The Challenges of Analyzing Flavors in Foods. (2018, January 31). Lab Manager.
  • Using GC-MS to Analyze the Flavors in Fruit. (2023, May 17). AZoLifeSciences.
  • Food Additives: Liquid Chromatography. (n.d.). ResearchGate.
  • Chemical Profiling and Quality Assessment of Food Products Employing Magnetic Resonance Technologies. (n.d.). PMC - PubMed Central.
  • Flavor Chemistry and Technology: The Challenges of Working with Flavors in the Food Industry. (n.d.). MDPI.
  • Flavour Innovation in 2025 and Beyond: Key Trends Shaping the Future of Food and Drink. (2025, March 18).
  • Challenges in relating concentrations of aromas and tastes with flavor features of foods. (2017, July 3). PubMed.
  • Special Issue : Challenges in Food Flavor and Volatile Compounds Analysis. (n.d.). MDPI.
  • Mediterranean, Savory Among Monin's 2026 Flavor Projections. (2026, January 2). The Food Institute.
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  • Outlook 2025: Flavor Trends. (n.d.). IFT.org.
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Application Note & Protocol: High-Sensitivity Analysis of Volatile Sulfur Compounds (VSCs) in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile sulfur compounds (VSCs) are a class of molecules that, even at trace levels, profoundly impact the properties of a vast range of materials, from the aroma profile of food and beverages to the efficacy and safety of pharmaceuticals.[1] Their analysis is notoriously challenging due to their high volatility, reactivity, and propensity for adsorption.[2][3] This application note provides a comprehensive guide to the robust and sensitive analysis of VSCs using Gas Chromatography (GC) coupled with sulfur-selective detectors. We will delve into the critical aspects of sample preparation, chromatographic separation, and selective detection, with a focus on the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD). This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate reliable methods for VSC analysis.

Introduction: The Double-Edged Sword of Volatile Sulfur Compounds

Volatile sulfur compounds are organic and inorganic molecules containing sulfur that exhibit a high vapor pressure at ambient temperatures. They are ubiquitous in nature and industry, playing pivotal roles that can be either beneficial or detrimental. In the food and beverage industry, VSCs are key contributors to the characteristic aroma of products like coffee, wine, and cheese.[1] However, they can also be responsible for undesirable "off-odors" when present at certain concentrations.[1][4] In the context of drug development, sulfur-containing compounds are integral to many active pharmaceutical ingredients (APIs), but residual VSCs from synthesis or degradation can be impurities that affect drug stability and safety.[5] Furthermore, in environmental monitoring and the petrochemical industry, the accurate measurement of VSCs is crucial for regulatory compliance and process control.[2][6]

The analytical challenge with VSCs lies in their inherent chemical properties. Many are highly reactive, prone to oxidation, and can be easily lost through adsorption to surfaces, making their accurate quantification a non-trivial task.[2][7][8] Therefore, a successful analytical protocol must address these challenges from sample collection through to final detection.

The Analytical Gauntlet: Overcoming Challenges in VSC Analysis

The path to accurate VSC analysis is paved with potential pitfalls. A thorough understanding of these challenges is the first step toward developing a robust analytical method.

  • Reactivity and Instability: VSCs, particularly thiols (mercaptans), are susceptible to oxidation, which can lead to the formation of disulfides, altering the sample's true composition.[7] This necessitates careful sample handling and often the use of inert sampling and analysis systems.

  • Adsorption: The polar nature of many VSCs leads to their adsorption onto active sites within the analytical system, such as the injector, column, and transfer lines. This can result in peak tailing, poor reproducibility, and loss of analyte. The use of inert-coated components is highly recommended.[9]

  • Low Concentrations: In many applications, VSCs are present at trace levels (ppb or even ppt), requiring highly sensitive and selective analytical techniques for their detection and quantification.[5][10]

  • Matrix Effects: Complex sample matrices, such as those found in food, biological samples, or petrochemicals, can interfere with the analysis. Co-eluting hydrocarbons, for instance, can "quench" the signal in some sulfur-selective detectors.[3][11]

A Strategic Approach: The VSC Analysis Workflow

A successful VSC analysis protocol can be broken down into three key stages: sample preparation, gas chromatographic separation, and selective detection. Each stage must be carefully optimized to ensure the integrity of the sample and the accuracy of the results.

VSC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Data Analysis Sample_Collection Sample Collection (Inert containers) Sample_Preconcentration Pre-concentration (e.g., HS-SPME) Sample_Collection->Sample_Preconcentration GC_Injection GC Injection (Inert inlet) Sample_Preconcentration->GC_Injection GC_Separation GC Separation (Optimized column & temp. program) GC_Injection->GC_Separation Selective_Detection Selective Detection (PFPD or SCD) GC_Separation->Selective_Detection Data_Acquisition Data Acquisition & Processing Selective_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A generalized workflow for the analysis of volatile sulfur compounds.

Protocol: Sample Preparation for VSC Analysis

The goal of sample preparation is to efficiently extract and concentrate VSCs from the sample matrix while minimizing analyte loss and artifact formation.[7] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that is particularly well-suited for this purpose.[10][12][13]

HS-SPME Protocol for VSCs
  • Sample Aliquoting: Transfer a precise volume or weight of the sample into a headspace vial (e.g., 10 or 20 mL).[12]

  • Matrix Modification (Optional but Recommended):

    • For aqueous samples, the addition of salt (e.g., NaCl to saturation) can increase the ionic strength of the solution, promoting the partitioning of VSCs into the headspace.[12][13]

    • For samples with high ethanol content, dilution may be necessary to improve extraction efficiency.[13]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile analytes.[12]

  • Equilibration and Extraction:

    • Place the vial in an autosampler or heating block set to a specific temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) to allow the VSCs to equilibrate in the headspace.[10][13]

    • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a predetermined time (e.g., 15-45 minutes) to adsorb the VSCs.[13] The choice of fiber coating is critical and should be optimized for the target analytes.[13]

  • Thermal Desorption: Transfer the SPME fiber to the hot GC inlet, where the adsorbed VSCs are thermally desorbed onto the analytical column.[12]

Gas Chromatography: The Separation Powerhouse

The heart of the analytical system is the gas chromatograph, which separates the complex mixture of VSCs into individual components.

Key GC Parameters for VSC Analysis
ParameterRecommendationRationale
Injector Split/splitless inlet with an inert linerMinimizes analyte adsorption and degradation. The split ratio should be optimized based on analyte concentration.
Carrier Gas Helium or Hydrogen (high purity)Provides efficient separation.
Column Fused silica capillary column with a suitable stationary phase (e.g., DB-WAX, GS-GasPro)[6]The choice of stationary phase depends on the specific VSCs being analyzed and the sample matrix.
Oven Program Temperature programmingAllows for the separation of VSCs with a wide range of boiling points. An initial low temperature can help resolve highly volatile compounds.[14]

Selective Detection: Seeing Only Sulfur

Given the often-low concentrations of VSCs and the complexity of the sample matrix, a detector that is both sensitive and selective for sulfur is paramount. The two most common choices are the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD).

Pulsed Flame Photometric Detector (PFPD)

The PFPD is a robust and sensitive detector for sulfur-containing compounds.[5][15] It operates by combusting the analytes in a pulsed hydrogen/air flame. Sulfur compounds produce excited sulfur dioxide (SO₂) which emits light at specific wavelengths. This light is detected by a photomultiplier tube (PMT).[15]

PFPD_Principle GC_Effluent GC Column Effluent (Separated VSCs) Pulsed_Flame Pulsed H₂/Air Flame GC_Effluent->Pulsed_Flame Combustion Combustion (S → SO₂) Pulsed_Flame->Combustion Excitation Excitation (SO₂ → SO₂) Combustion->Excitation Emission Light Emission (SO₂ → SO₂ + hν) Excitation->Emission PMT Photomultiplier Tube (PMT) Emission->PMT Signal Electrical Signal (Chromatogram) PMT->Signal

Principle of operation for the Pulsed Flame Photometric Detector (PFPD).

A key advantage of the PFPD is its equimolar response to sulfur. This means that the detector's response is proportional to the mass of sulfur entering it, regardless of the molecular structure of the parent compound.[6][11] This simplifies quantification, as a single sulfur standard can be used to calibrate for multiple VSCs.[6][11]

Sulfur Chemiluminescence Detector (SCD)

The SCD is another highly sensitive and selective detector for sulfur compounds.[16] It operates by high-temperature combustion of sulfur compounds to form sulfur monoxide (SO). The SO then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. This light is detected by a PMT.[17]

The SCD offers excellent selectivity and sensitivity, with picogram-level detection limits.[16][17] It is also known for its linear and equimolar response to sulfur and is less susceptible to hydrocarbon quenching compared to older FPD designs.[3][16]

Detector Comparison
FeaturePulsed Flame Photometric Detector (PFPD)Sulfur Chemiluminescence Detector (SCD)
Principle Flame photometry of excited SO₂ in a pulsed flame[15]Chemiluminescence from the reaction of SO with ozone[18]
Sensitivity Low ppb to ppm levels[5]Picogram-level detection limits[16]
Selectivity High for sulfurVery high for sulfur
Response Linear and equimolar to sulfur[2][11]Linear and equimolar to sulfur[16][17]
Quenching Can be quenched by co-eluting hydrocarbons[11]Minimal hydrocarbon quenching[3][16]
Applications Petrochemicals, environmental, flavors, pharmaceuticals[5]Petrochemicals, food and beverage, environmental[1][3]

Data Analysis and Quantification

For both PFPD and SCD, quantification can be performed using an external standard calibration. Due to the equimolar response of these detectors, a calibration curve can be generated by plotting the peak area against the known concentration of a single sulfur standard.[11] The concentration of other VSCs in the sample can then be determined from this single calibration curve.

It is crucial to ensure that the chromatographic separation is adequate to prevent co-elution, especially when using a PFPD, as large co-eluting hydrocarbon peaks can cause signal quenching.[11]

Conclusion

The analysis of volatile sulfur compounds presents a significant analytical challenge, but with a systematic approach that addresses the inherent reactivity and low concentrations of these compounds, reliable and accurate results can be achieved. The combination of HS-SPME for sample preparation, high-resolution gas chromatography for separation, and sulfur-selective detection with either a PFPD or SCD provides a powerful toolkit for researchers, scientists, and drug development professionals. By understanding the principles behind each step of the workflow and carefully optimizing the experimental parameters, the complexities of VSC analysis can be successfully navigated, leading to valuable insights in a wide range of scientific disciplines.

References

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  • Options for Quantifying Sulfur Compounds by PFPD. Davidson Analytical Services. [Link]
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  • Analysis of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. Lab Alliance. [Link]
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  • Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health (NIH). [Link]
  • The Importance of Analyzing Sulphur Compounds in Food.
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  • Challenges and Artifact Concerns in Analysis of Vol
  • Calibration Methods for VSCs Measured on AS-TD-GC-SCD.
  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu Scientific Instruments. [Link]
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2-Isopropyl-4,5-dimethylthiazole in meat flavor analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analysis of 2-Isopropyl-4,5-dimethylthiazole in Meat Flavor

This document provides a comprehensive guide for researchers, scientists, and professionals in the food and flavor industries on the significance and analysis of this compound, a key volatile compound contributing to the desirable "meaty" aroma. We will delve into its chemical nature, formation pathways during cooking, and provide detailed, field-proven protocols for its extraction, identification, and quantification.

The sensory experience of eating meat is a complex interplay of taste, texture, and, most importantly, aroma. While raw meat possesses a relatively bland, slightly bloody scent, the application of heat initiates a cascade of chemical reactions that generate hundreds of volatile organic compounds (VOCs).[1][2] These VOCs are the primary drivers of the characteristic cooked meat aroma that consumers find appealing.[3]

Among the vast array of identified volatiles, sulfur-containing heterocyclic compounds are particularly crucial for imparting savory, roasted, and meaty notes.[4] this compound stands out as a significant contributor to this flavor profile. Understanding its formation and accurately quantifying its presence is essential for quality control, product development, and the creation of authentic meat flavors in alternative protein products. This guide offers the foundational knowledge and practical methodologies to achieve this.

Chemical and Sensory Profile

This compound is a thiazole derivative recognized for its potent aroma. Its specific chemical structure and properties are fundamental to its role in flavor chemistry.

PropertyValueSource
IUPAC Name 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[5]
CAS Number 53498-30-9[6]
Molecular Formula C₈H₁₃NS[5]
Molecular Weight 155.26 g/mol [5]
Sensory Descriptors Meaty, roasted, nutty, savory, green, earthy[7][8]

The Genesis of a Meaty Aroma: Formation Pathways

The generation of this compound in meat is not a simple process but rather the result of complex, heat-induced chemical transformations. The principal pathways are the Maillard reaction and lipid degradation, which occur concurrently and interactively during cooking.[3][9]

  • The Maillard Reaction: This non-enzymatic browning reaction occurs between the carbonyl group of reducing sugars and the amino group of amino acids.[3] For the formation of sulfur-containing compounds like thiazoles, sulfur-containing amino acids such as cysteine are critical precursors.[10]

  • Lipid Degradation: The high temperatures used in cooking cause the oxidation and breakdown of lipids (fats) present in the meat.[9][11] This process generates a variety of reactive carbonyl compounds, including aldehydes and ketones, which can then participate in further reactions.[3]

  • Pathway Interaction: The most significant pathway for the formation of many potent flavor compounds, including this compound, involves the interaction between the products of the Maillard reaction (e.g., hydrogen sulfide from cysteine degradation) and lipid degradation (e.g., carbonyl compounds).[12]

cluster_0 Precursors in Raw Meat cluster_1 Thermal Processing (Cooking) cluster_2 Reactive Intermediates Amino Acids (Cysteine) Amino Acids (Cysteine) Reducing Sugars Reducing Sugars Maillard Reaction Maillard Reaction Reducing Sugars->Maillard Reaction Lipids (Fatty Acids) Lipids (Fatty Acids) Lipid Degradation Lipid Degradation Lipids (Fatty Acids)->Lipid Degradation Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Maillard Reaction->Hydrogen Sulfide (H2S) Ammonia (NH3) Ammonia (NH3) Maillard Reaction->Ammonia (NH3) Dicarbonyls Dicarbonyls Maillard Reaction->Dicarbonyls Aldehydes & Ketones Aldehydes & Ketones Lipid Degradation->Aldehydes & Ketones Final Compound This compound Hydrogen Sulfide (H2S)->Final Compound Ammonia (NH3)->Final Compound Dicarbonyls->Final Compound Aldehydes & Ketones->Final Compound

Caption: Formation of this compound.

Analytical Workflow: From Meat Sample to Flavor Data

A robust and reproducible analytical method is paramount for the accurate analysis of volatile flavor compounds. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique, offering high sensitivity, automation, and a solvent-free extraction process.[13][14]

The overall workflow involves sample preparation, extraction of volatile compounds from the headspace above the sample, chromatographic separation, and finally, detection and identification.

Sample 1. Meat Sample (e.g., Cooked Beef) Prep 2. Sample Preparation (Weighing, Homogenizing) Sample->Prep Vial 3. Transfer to Headspace Vial Prep->Vial SPME 4. HS-SPME Extraction (Incubation & Adsorption) Vial->SPME GCMS 5. GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data 6. Data Processing (Identification & Quantification) GCMS->Data

Caption: HS-SPME-GC-MS Experimental Workflow.

Detailed Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound in a cooked meat matrix. The parameters provided are a robust starting point and should be optimized for specific instrumentation and sample types.

Protocol 1: HS-SPME-GC-MS Analysis of Volatiles in Cooked Beef

Objective: To extract, separate, and identify this compound and other volatile flavor compounds from a cooked beef sample.

Materials:

  • Beef sample (e.g., longissimus dorsi)

  • Food processor or homogenizer

  • 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[15]

  • GC-MS system with an autosampler capable of SPME

Methodology:

  • Sample Cooking:

    • Standardize a cooking protocol to ensure reproducibility. For example, cook a 100g beef patty on an electric skillet to an internal temperature of 71°C.[13]

    • Allow the sample to cool to room temperature before processing.

  • Sample Preparation:

    • Cut the cooked beef into small cubes, ensuring a representative sample from the interior and exterior.

    • Weigh 5.0 g (± 0.1 g) of the cubed beef into a food processor.[16]

    • Homogenize the sample for 30 seconds to achieve a uniform consistency.[16]

    • Immediately transfer the homogenized 5.0 g sample into a 20 mL headspace vial and seal tightly.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Incubate the vial at 70°C for 30 minutes with agitation.[16] This step allows the volatile compounds to partition from the meat matrix into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial at 70°C for 40 minutes.[14][16] The volatile compounds will adsorb onto the fiber coating.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, the fiber is automatically inserted into the hot GC inlet (250°C) where the adsorbed volatiles are thermally desorbed onto the analytical column. Set desorption time to 5 minutes.

    • GC Parameters (Typical):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 40°C, hold for 3 minutes.

        • Ramp 1: Increase to 150°C at a rate of 4°C/min.

        • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.[16]

    • MS Parameters (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis and Identification:

    • Process the resulting chromatogram using the instrument's software.

    • Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).

    • Confirm the identification by comparing the calculated Linear Retention Index (LRI) with published values.

Linking Instrumental Data with Sensory Perception

While GC-MS can identify and quantify compounds, it cannot directly report on their aroma character. For this, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool. In a GC-O setup, the column effluent is split between the MS detector and a sniffing port, allowing a trained sensory panelist to smell the separated compounds as they elute and describe their aroma. This technique provides direct evidence of a compound's contribution to the overall flavor profile.[15][17]

Quantitative Data and Interpretation

The concentration of this compound can vary significantly based on the type of meat, the animal's diet, and the cooking method.[18] Presenting this data in a clear, tabular format is crucial for comparative analysis.

Table 2: Hypothetical Concentration of this compound under Different Conditions

SampleCooking MethodInternal Temp.Concentration (ng/g)
Beef (Grass-fed)Pan-seared71°C15.2
Beef (Grain-fed)Pan-seared71°C18.5
Chicken ThighRoasted74°C8.9
Pork LoinGrilled68°C11.4

Interpretation: Higher concentrations of this compound generally correlate with a more intense roasted, savory, and meaty flavor profile. The data in Table 2 suggests that grain-fed beef may develop a stronger "meaty" note than grass-fed beef under the same cooking conditions, a hypothesis that can be further tested with sensory panel evaluations.

Conclusion

This compound is a cornerstone of the cooked meat flavor profile. Its analysis provides invaluable insights for quality assurance, new product development, and the quest to create authentic flavors. The HS-SPME-GC-MS methodology detailed in this guide offers a sensitive, robust, and reliable framework for the routine analysis of this critical flavor compound. By integrating this powerful instrumental technique with sensory science, researchers can achieve a holistic understanding of meat flavor and drive innovation within the food industry.

References

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  • 2-ISOPROPYL-4-METHYLTHIAZOLE. (n.d.).
  • 2-isopropyl 4-methylthiazole (cas 15679-13-7). (n.d.). Advanced Biotech. [Link]
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  • Agyemang, D., et al. (2011). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. Journal of Food Science, 76(3), C385-C391. [Link]

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Application Notes and Protocols for Sensory Evaluation of Aroma Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of sensory evaluation techniques for aroma compounds. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind various methodologies, ensuring a deep, functional understanding. It offers field-proven protocols for key analytical and affective tests, including Gas Chromatography-Olfactometry (GC-O), descriptive analysis, discrimination testing, and threshold determination. The protocols are designed to be self-validating, incorporating best practices for sensory panel selection, training, and data interpretation to ensure the generation of robust and reliable data. This guide is grounded in authoritative references and international standards, providing a framework for excellence in aroma analysis.

Introduction: The Centrality of Aroma in Sensory Science

Aroma is a critical driver of consumer acceptance and product identity, influencing everything from the perceived quality of food and beverages to the efficacy of pharmaceuticals.[1] The human olfactory system is an incredibly sensitive and complex analytical instrument, capable of detecting and discriminating among thousands of volatile compounds.[2] Sensory evaluation harnesses this human capability in a structured, scientific manner to provide invaluable data that instrumental analysis alone cannot capture.[3] This guide details the primary sensory methodologies used to characterize and quantify the olfactory properties of aroma compounds, providing a bridge between chemical composition and human perception.[4]

The choice of sensory technique is fundamentally dictated by the research question. Are you trying to determine if a perceptible difference exists between two samples? Are you seeking to identify the specific chemical compounds responsible for a characteristic aroma? Or do you need a complete descriptive profile of a product's aroma? This document will guide you through the selection and execution of the appropriate methodology to answer these critical questions.

The Human Instrument: Sensory Panel Selection and Training

The validity of any sensory data is contingent upon the reliability of the sensory panel. A well-trained panel functions as a calibrated analytical instrument.[5] The selection and training process is therefore a critical foundational step.

Panelist Screening and Selection

The initial phase involves recruiting and screening potential panelists. Candidates should be screened for their sensory acuity, motivation, and availability.[6]

  • Basic Sensory Acuity Tests: Initial screening should include tests for color vision, and the ability to recognize and differentiate basic tastes (sweet, sour, salty, bitter, umami) and a range of common odors.[7]

  • Motivation and Attitude: Panelists must be motivated and have a positive attitude towards participating in sensory testing.[7]

  • Health and Habits: Candidates should be in good health and free from conditions that could affect their sense of smell, such as chronic allergies or sinusitis. Smokers are generally excluded from aroma panels.

Panel Training: Developing a Common Language

Training is an intensive process designed to familiarize panelists with the sensory testing procedures and to develop a common vocabulary for describing aromas.[8]

  • Familiarization with Product Attributes: Panelists are introduced to the specific types of products they will be evaluating and the key aroma attributes associated with them.[7]

  • Development of a Sensory Lexicon: A critical step in descriptive analysis is the development of a consensus vocabulary to describe the perceived aromas. This involves presenting panelists with a variety of reference standards and agreeing upon descriptive terms.[9]

  • Intensity Scoring: Panelists are trained to use intensity scales consistently to quantify the strength of different aroma attributes.[5]

  • Discrimination Training: For panels focused on difference testing, training involves exercises to enhance their ability to detect subtle differences between samples.[7]

The following diagram illustrates a typical workflow for sensory panel development:

SensoryPanelWorkflow cluster_screening Panelist Screening cluster_training Panelist Training cluster_validation Panel Validation & Monitoring Recruitment Recruitment of Candidates ScreeningTests Basic Sensory Acuity Tests (Taste, Odor Recognition) Recruitment->ScreeningTests Motivation Assessment of Motivation and Availability ScreeningTests->Motivation Familiarization Familiarization with Products and Attributes Motivation->Familiarization Selected Candidates LexiconDev Lexicon Development and Reference Standards Familiarization->LexiconDev IntensityTraining Intensity Scale Training LexiconDev->IntensityTraining DiscriminationTraining Discrimination Exercises IntensityTraining->DiscriminationTraining PerformanceTesting Performance Testing (Repeatability, Consistency) DiscriminationTraining->PerformanceTesting Monitoring Ongoing Monitoring and Calibration PerformanceTesting->Monitoring

Caption: Workflow for Sensory Panel Development.

Analytical Sensory Techniques

Analytical tests are objective and focus on the properties of the product itself. They are broadly categorized into discriminative and descriptive tests.

Discrimination Testing: Is There a Difference?

Discrimination tests are used to determine if a sensory difference exists between two or more samples.[10] These methods are fundamental in quality control, product development, and in assessing the impact of changes in ingredients or processing.[11]

The triangle test is one of the most common and statistically robust discrimination tests.[10] Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the "odd" sample.[12][13]

Protocol: Triangle Test for Aroma Difference

  • Objective: To determine if a perceptible aroma difference exists between two samples (Sample A and Sample B).

  • Sample Preparation:

    • Present samples in identical, odor-free containers. For liquids, use standard nosing glasses with watch glass covers.[14] For solids, ensure uniform size and shape.

    • Code the samples with three-digit random numbers.

    • Prepare six possible presentation combinations to be randomized across panelists: ABB, BAA, AAB, BBA, ABA, BAB.[13]

  • Panelists: A minimum of 24-30 panelists is recommended for reliable results.[12]

  • Procedure:

    • Each panelist receives a tray with the three coded samples, presented in a randomized order.

    • Instruct panelists to sniff each sample from left to right.

    • The panelist's task is to identify the sample that is different from the other two. This is a forced-choice procedure; a selection must be made.[15][16]

  • Data Analysis:

    • Count the total number of correct responses.

    • Consult a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen alpha level (typically α = 0.05).[17]

In a duo-trio test, a panelist is given a reference sample (R) followed by two coded samples. One of the coded samples is identical to the reference, and the other is the test sample. The panelist must identify which of the two coded samples matches the reference.[12][13] This test can be less fatiguing than the triangle test for products with strong or lingering aromas.[16][18]

Descriptive Analysis: Characterizing the Aroma Profile

Descriptive analysis provides a detailed sensory "fingerprint" of a product's aroma.[5] A trained panel identifies the key aroma attributes of a product and quantifies their intensities.[4][5]

Protocol: Quantitative Descriptive Analysis (QDA) of Aroma

  • Objective: To develop a comprehensive aroma profile for a product.

  • Panel: Requires a highly trained panel of 8-15 members.[5]

  • Lexicon Development:

    • In initial sessions, panelists are presented with the product(s) to be analyzed and openly discuss and generate descriptive terms for the perceived aromas.

    • Reference standards are used to anchor these descriptors. For example, a "vanilla" descriptor might be anchored to a standard solution of vanillin.

    • The panel leader facilitates the discussion to reach a consensus on a final list of 8-15 key aroma attributes.

  • Intensity Scoring:

    • Panelists independently rate the intensity of each attribute on a graphical line scale (e.g., a 15-cm line anchored with "low" and "high").[5]

  • Procedure:

    • Samples are presented one at a time in a randomized and balanced order.

    • Panelists evaluate each sample and record their intensity ratings for each descriptor on a scorecard.

    • Replicate evaluations are essential for assessing panelist and panel performance.

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to analyze the data, often visualized using spider plots or radar plots to compare the aroma profiles of different products.

The following diagram illustrates the process of descriptive analysis:

DescriptiveAnalysis ProductIntro Product Introduction to Trained Panel LexiconGen Lexicon Generation (Open Discussion) ProductIntro->LexiconGen RefStds Reference Standard Selection LexiconGen->RefStds FinalLexicon Finalize Attribute Lexicon RefStds->FinalLexicon IntensityRating Independent Intensity Rating on Scales FinalLexicon->IntensityRating DataAnalysis Data Analysis (ANOVA, PCA) IntensityRating->DataAnalysis AromaProfile Generation of Aroma Profile DataAnalysis->AromaProfile

Caption: The Descriptive Analysis Workflow.

Threshold Testing: Determining the Limits of Perception

Threshold testing is used to determine the minimum concentration of a substance that can be detected or recognized.[19] This is crucial for understanding the potency of impact compounds and for setting limits for off-odors. The ASTM E679 standard provides a widely used methodology.[20][21][22]

Protocol: Ascending Forced-Choice (AFC) Method for Odor Detection Threshold (ASTM E679)

  • Objective: To determine the lowest concentration of an aroma compound that is detectable.

  • Sample Preparation:

    • Prepare a series of ascending concentrations of the aroma compound in a neutral medium (e.g., water, deodorized oil). A geometric progression (e.g., dilution factor of 2 or 3) is typically used.[23]

    • For each concentration step, prepare a set of three samples (a triangle): two blanks (medium only) and one spiked with the aroma compound.

  • Procedure:

    • Present the sets of samples to panelists in order of ascending concentration.

    • At each concentration level, the panelist's task is to identify the odd sample.

    • The individual's threshold is typically defined as the geometric mean of the last concentration they missed and the first one they correctly identified.

  • Data Analysis:

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Test Type Primary Question Answered Panel Requirements Typical Application
Triangle Test Is there a perceptible difference between two samples?24-30 screened panelistsQuality control, ingredient substitution
Descriptive Analysis What are the specific aroma characteristics of a product and their intensities?8-15 highly trained panelistsProduct development, competitor analysis
Threshold Test What is the minimum concentration at which a compound can be detected?15-25 screened panelistsPotency of impact compounds, off-odor limits

Instrumental Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[24][25] It is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its aroma.[26][27]

In a GC-O system, the effluent from the GC column is split. One portion goes to a conventional detector (like a mass spectrometer for chemical identification), while the other is directed to a sniffing port where a trained assessor evaluates the odor of the eluting compounds.[25]

Key GC-O Methodologies

Several methods are used to quantify the sensory significance of the odor-active compounds detected by GC-O:

  • Detection Frequency: A panel of assessors sniffs the GC effluent, and the number of times a particular odor is detected at a specific retention time is recorded. The more frequently an odor is detected, the more significant it is considered to be to the overall aroma.[28]

  • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): A sample is serially diluted and analyzed by GC-O until no odor is perceived. The highest dilution at which an odorant can be detected is its "flavor dilution" (FD) factor, which corresponds to its odor potency.[4]

  • Direct Intensity: Assessors rate the intensity of each perceived odor as it elutes from the GC using a time-intensity method.[28]

The following diagram shows a schematic of a GC-O system:

GCO_System Injector GC Injector GC_Column GC Column Injector->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter MS_Detector Mass Spectrometer (Identification) Effluent_Splitter->MS_Detector 50% Sniffing_Port Sniffing Port (Olfactory Detection) Effluent_Splitter->Sniffing_Port 50% Data_System Data System MS_Detector->Data_System Human_Assessor Human Assessor Sniffing_Port->Human_Assessor Human_Assessor->Data_System Odor Data

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.

Conclusion: Integrating Sensory and Instrumental Data

The most comprehensive understanding of aroma is achieved by integrating human sensory perception with instrumental analysis.[4] Techniques like GC-O directly link the chemical identity of a compound to its sensory impact. Descriptive analysis provides a complete sensory profile that can be correlated with quantitative chemical data through multivariate statistical analysis. By employing the rigorous protocols outlined in this guide, researchers can generate reliable, actionable data, leading to a deeper understanding of aroma compounds and their role in product quality and consumer experience.

References

  • ISO 4120:2004 Sensory analysis — Methodology — Triangle test. International Organization for Standardization. URL: https://www.iso.org/standard/34552.html
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  • Gas chromatography-olfactometry. Wikipedia. URL: https://en.wikipedia.
  • Standard NF ISO 4120 - Sensory analisys - Methodology - Triangular test. Afnor EDITIONS. URL: https://www.boutique.afnor.org/en-gb/standard/nf-iso-4120/sensory-analisys-methodology-triangular-test/fa116132/3165
  • Methods for gas chromatography-olfactometry: a review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11432698/
  • Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38668969/
  • ISO 4120:2004 Sensory analysis — Methodology — Triangle test. Standards.ie. URL: https://www.standards.ie/nsai/search/standard-detail/275320/iso-4120-2004
  • What is a discrimination sensory test?. Highlight. URL: https://www.highlight.
  • Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Books. URL: https://books.google.com/books?hl=en&lr=&id=Lg-zDwAAQBAJ&oi=fnd&pg=PA337&dq=Gas+Chromatography%E2%80%93Olfactometry:+Principles,+Practical+Aspects+and+Applications+in+Food+Analysis&ots=2k3d4E6f7I&sig=u8e7Z_y5V_x_qY6Y-8y_y_y_y_y
  • Sensory Evaluation Techniques. Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. URL: https://www.slideshare.
  • Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. Scientific.net. URL: https://www.scientific.net/AMR.884-885.875
  • Sensory analysis - Methodology - Triangle test (ISO 4120:2004) SS-EN ISO 4120:2007. Svenska institutet för standarder, SIS. URL: https://www.sis.se/produkter/livsmedelsteknik/sensorisk-analys/sseniso41202007/
  • Sensory Panel Training: Developing Hospitality Students Analytical and Research Skills. ResearchGate. URL: https://www.researchgate.net/publication/336829705_Sensory_Panel_Training_Developing_Hospitality_Students_Analytical_and_Research_Skills
  • Sensory assessment: How to implement flavour evaluation techniques. Everglow Spirits. URL: https://www.everglowspirits.
  • Odour Detection Methods: Olfactometry and Chemical Sensors. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210192/
  • comparison of different sensory discrimination testing methods used in food industry. Theseus. URL: https://www.theseus.fi/handle/10024/79213
  • Screening and Training Methods for Sensory Panelists. Agriculture Institute. URL: https://www.agriinstitute.org/screening-and-training-methods-for-sensory-panelists/
  • An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540438/
  • BS Iso 4120-2004. Scribd. URL: https://www.scribd.com/document/362548858/BS-Iso-4120-2004
  • Sensory Evaluation: Assessing Taste, Aroma, and Quality. Eurofins Scientific. URL: https://www.eurofins.
  • DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. DLG. URL: https://www.dlg.org/en/food/expert-knowledge/sensory-analysis/practice-guide-for-sensory-panel-training-part-1
  • Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. MDPI. URL: https://www.mdpi.com/2304-8158/9/1/86
  • Fragrance And Flavor Component Analysis: Techniques And Applications. Blogs - News. URL: https://news.alfasci.
  • dynamic olfactometry. Olfasense. URL: https://www.olfasense.com/en/odour-measurement/dynamic-olfactometry/
  • CHARACTERIZATION AND ANALYSIS OF AROMA (ODOR) COMPONENTS OF FOODS, FLAVORINGS, AND AGRICULTURAL/INDUSTRIAL MATERIALS. UNIVERSITY OF ILLINOIS - : NIFA Reporting Portal. URL: https://portal.nifa.usda.
  • Sensory Tests: Triangle vs Duo-Trio. Scribd. URL: https://www.scribd.com/document/345479262/Sensory-Tests-Triangle-vs-Duo-Trio
  • How to validate flavorings: aroma testing and sensory evaluation. BRF Ingredients. URL: https://brfingredients.
  • Panel training on odour and aroma perception for sensory analysis. DLG.org. URL: https://www.dlg.org/en/food/expert-knowledge/sensory-analysis/panel-training-on-odour-and-aroma-perception-for-sensory-analysis
  • How Is GC-MS Used In Aroma Analysis?. Chemistry For Everyone - YouTube. URL: https://www.youtube.
  • SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation Sensory evaluation methods may be divided into two broad classes. Virginia Tech. URL: https://www.vtwines.info/uploads/1/1/6/4/11649513/section_4._sensory_analysis.pdf
  • ASTM E253 - 20. BSI Knowledge. URL: https://knowledge.bsigroup.com/products/standard-terminology-relating-to-sensory-evaluation-of-materials-and-products/withdrawn/000000000030386283
  • ASTM E679-04 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ANSI Webstore. URL: https://webstore.ansi.org/standards/astm/e67904
  • ASTM E679-19 - Standard Practice for Determination of Odor and Taste. ASTM International. URL: https://www.astm.org/e0679-19.html
  • Descriptive Analysis Techniques. SlideShare. URL: https://www.slideshare.net/pouloudi/descriptive-analysis-techniques
  • Applications of Sensory Analysis in Food and Other Industries. Agriculture Institute. URL: https://www.agriinstitute.org/applications-of-sensory-analysis-in-food-and-other-industries/
  • Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Food Safety Institute. URL: https://www.foodsafetyinstitute.
  • An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. MDPI. URL: https://www.mdpi.com/2304-8158/10/10/2446
  • Recruiting, training and managing a sensory panel in odor nuisance testing. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544927/
  • Olfactometer. Wikipedia. URL: https://en.wikipedia.org/wiki/Olfactometer
  • IFST Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods. Institute of Food Science and Technology. URL: https://www.ifst.org/membership-and-community/networks-and-communities/special-interest-groups/sensory-science-group/ifst-guidelines-ethical-and-professional-practices-sensory-analysis-foods
  • Olfactory Behaviors Assayed by Four-quadrant Olfactometer. Protocol Preview - YouTube. URL: https://www.youtube.
  • ASTM E679-91(1997) - Standard Practice for Determination of Odor and Taste Thresholds By a. ASTM International. URL: https://www.astm.org/e0679-91r97.html
  • Odour and flavour thresholds for key aroma components in an orange juice matrix: terpenes and aldehydes. Wiley Online Library. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ffj.1399
  • Sensorial Analysis for Food Products. CSI. URL: https://www.csi-spa.com/en/services/sensorial-analysis-food-products/
  • From Flavor to Freshness: Unlocking Quality with Sensory Analysis. Testing Laboratory in UAE - METS Lab. URL: https://metslab.com/from-flavor-to-freshness-unlocking-quality-with-sensory-analysis/
  • Variations in Key Aroma Compounds and Aroma Profiles in Yellow and White Cultivars of Flammulina filiformis Based on Gas Chromatography–Mass Spectrometry–Olfactometry, Aroma Recombination, and Omission Experiments Coupled with Odor Threshold Concentrations. MDPI. URL: https://www.mdpi.com/2304-8158/12/19/3547
  • ASTM E 253 : 2023 Standard Terminology Relating to Sensory Evaluatio. Intertek Inform. URL: https://infostore.intertek.com/en/standard/ASTM-E-253-2023-93722_SAIG_ASTM_ASTM_O_10/
  • ASTM E253 Standard Terminology Relating To Sensory Evaluation of Materials and Products. Scribd. URL: https://www.scribd.
  • (PDF) Sensory Analysis and Consumer Preference: Best Practices. ResearchGate. URL: https://www.researchgate.net/publication/369527638_Sensory_Analysis_and_Consumer_Preference_Best_Practices
  • Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. ResearchGate. URL: https://www.researchgate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Isopropyl-4,5-dimethylthiazole. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving and yield improvement.

The primary and most established method for constructing this thiazole core is the Hantzsch thiazole synthesis, a robust reaction involving the condensation of a thioamide with an α-haloketone.[1][2] For the specific target molecule, this compound, the key precursors are 2-methylpropanethioamide (isobutyrothioamide) and 3-halo-2-butanone (e.g., 3-chloro- or 3-bromo-2-butanone). This guide will focus on troubleshooting and optimizing this specific transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low (<20%) or I'm observing no product formation. What are the primary factors to investigate?

Low or no yield is the most common issue, often stemming from problems with starting materials or reaction conditions. A systematic approach is crucial for diagnosis.

A1: Investigation should be prioritized as follows:

  • Purity and Stability of Reactants:

    • α-Haloketone (3-chloro-2-butanone): This reactant is notoriously unstable and can degrade upon storage, especially if exposed to light or moisture. It is also a potent lachrymator.

      • Causality: Degradation, often through self-condensation or polymerization, removes the active electrophile from the reaction. Using freshly distilled or newly purchased α-haloketone is one of the most effective ways to improve yield.[3]

      • Validation: Check the purity of your 3-chloro-2-butanone via ¹H NMR before use. The presence of multiple, unidentifiable signals suggests degradation.

    • Thioamide (2-methylpropanethioamide): The purity of the thioamide is equally critical. It is typically prepared from the corresponding amide (isobutyramide) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

      • Causality: Incomplete thionation results in residual amide. This amide can react with the α-haloketone under certain conditions to form an oxazole byproduct, consuming your starting material and complicating purification.[3]

      • Validation: Confirm the absence of the starting amide via TLC or ¹H NMR. The thioamide should be a crystalline solid. If it's an oil or has a broad melting point, recrystallization is recommended.

  • Reaction Conditions:

    • Solvent: Ethanol is a common and effective solvent for Hantzsch synthesis, as it readily dissolves both the thioamide and the initially formed thiazolium salt intermediate.[4]

      • Causality: The polarity of the solvent must be sufficient to facilitate the Sɴ2 reaction between the thioamide sulfur and the α-haloketone, and the subsequent cyclization. Anhydrous conditions are preferable to prevent hydrolysis of the intermediates.

    • Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in ethanol (approx. 78°C) is a standard condition.

      • Causality: Insufficient heat can lead to a stalled reaction. Conversely, excessive temperature can promote the degradation of the sensitive α-haloketone and increase byproduct formation. A steady reflux is ideal.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing low-yield issues.

troubleshooting_workflow start Problem: Low Yield check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_purity Are reactants pure & stable? (Fresh α-haloketone, pure thioamide) check_reagents->reagent_purity check_conditions Step 2: Assess Reaction Conditions conditions_ok Are Temp & Time adequate? (e.g., Reflux in EtOH, 12-24h) check_conditions->conditions_ok check_workup Step 3: Review Workup & Purification workup_ok Is workup procedure correct? (Basification, complete extraction) check_workup->workup_ok reagent_purity->check_conditions Yes purify_reagents Action: Distill α-haloketone. Recrystallize thioamide. reagent_purity->purify_reagents No purify_reagents->check_reagents conditions_ok->check_workup Yes adjust_conditions Action: Increase reflux time. Monitor via TLC. conditions_ok->adjust_conditions No adjust_conditions->check_conditions adjust_workup Action: Check pH after basification (>8). Increase solvent extractions. workup_ok->adjust_workup No end_node Yield Improved workup_ok->end_node Yes adjust_workup->check_workup

Caption: A decision tree for troubleshooting low yield in thiazole synthesis.

Q2: My reaction produces a complex mixture of products, making purification difficult. What are the likely side reactions?

A2: Impurity formation is generally due to reactant degradation or reactions competing with the main cyclization pathway.

  • 2-Isopropyl-4,5-dimethyloxazole: As mentioned, this is the most probable byproduct if your 2-methylpropanethioamide is contaminated with isobutyramide. The mechanism for oxazole formation is analogous to the Hantzsch synthesis.

  • Favorskii Rearrangement Products: α-haloketones can undergo base-catalyzed rearrangement. If your workup involves a strong base and is performed at elevated temperatures, this can be a minor pathway.

  • Self-condensation of 3-chloro-2-butanone: This is a common degradation pathway for the starting material, leading to higher molecular weight impurities.

Mitigation Strategy: The single most important factor is to use high-purity starting materials. If impurities persist, purification by fractional distillation under reduced pressure or column chromatography on silica gel is necessary.

Q3: The reaction seems to stall and does not proceed to completion, even after extended periods. What could be the cause?

A3: A stalled reaction points to an issue with either the stoichiometry or the fundamental reaction environment.

  • Incorrect Stoichiometry: Ensure a 1:1 molar ratio of the α-haloketone and the thioamide. An excess of one reagent is generally not beneficial and can complicate purification.

  • Acid-Base Balance: The reaction generates one equivalent of HCl (or HBr). While the reaction can proceed under these acidic conditions, some protocols report improved outcomes when the acid is neutralized.[5] However, adding a strong base during the reaction can promote unwanted side reactions of the α-haloketone. The standard Hantzsch synthesis is typically run without an added base, with the final product being isolated after a basic workup.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the spot for the thioamide or α-haloketone remains unchanged after several hours at reflux, it confirms a stalled reaction, pointing back to reagent quality as the most likely culprit.

Frequently Asked Questions (FAQs)

  • What is the general mechanism for this synthesis? The Hantzsch synthesis proceeds via two key steps: 1) Nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone (an Sɴ2 reaction), followed by 2) Intramolecular cyclization via condensation of the amine with the ketone, which after dehydration yields the aromatic thiazole ring.[6]

  • How should I perform the final workup? After the reaction is complete (as determined by TLC), the mixture is typically cooled and the solvent is removed under reduced pressure. The residue is then dissolved/suspended in water and made alkaline (pH > 8) by the careful addition of a base like sodium hydroxide or sodium bicarbonate solution.[3][4] This neutralizes the thiazolium salt intermediate and the HCl byproduct, liberating the free thiazole base. The product is then extracted into an organic solvent like diethyl ether or dichloromethane.

  • What are the critical safety precautions?

    • 3-chloro-2-butanone is a potent lachrymator and irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Thionating agents like Lawesson's reagent or P₄S₁₀ react with moisture to release toxic H₂S gas. These should be handled under an inert atmosphere.

    • The reaction itself should be conducted in a fume hood.

Optimized Protocol Recommendation

This protocol represents a robust starting point for the synthesis, integrating best practices derived from established Hantzsch procedures.[2][3][4]

protocol_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagent1 2-Methylpropanethioamide (1.0 eq) combine Combine reactants in Ethanol reagent1->combine reagent2 3-Chloro-2-butanone (1.0 eq, freshly distilled) reagent2->combine solvent Anhydrous Ethanol solvent->combine reflux Heat to reflux (78°C) 12-24 hours combine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT, remove solvent monitor->cool Reaction Complete basify Add water, basify to pH > 8 (e.g., NaHCO₃ soln.) cool->basify extract Extract with organic solvent (e.g., 3x Diethyl Ether) basify->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry purify_step Purify crude product via vacuum distillation dry->purify_step

Caption: Recommended workflow for this compound synthesis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylpropanethioamide (1.0 eq) and anhydrous ethanol (approx. 3-5 mL per mmol of thioamide).

  • Addition: Begin stirring and add freshly distilled 3-chloro-2-butanone (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a steady reflux (approx. 78°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting materials by TLC (a 3:1 Hexanes:Ethyl Acetate solvent system is a good starting point).

  • Workup (A): Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup (B): To the resulting residue, add deionized water and cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is basic (pH > 8, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Parameter Optimization Data

The following table summarizes key parameters and their impact on reaction success, based on general principles of the Hantzsch synthesis.

ParameterStandard ConditionRationale & Impact on Yield
α-Haloketone Purity >98% (Freshly distilled)Critical. Impurities or degradation products directly reduce the amount of electrophile available for reaction, severely lowering yield.
Thioamide Purity >99% (Recrystallized)Critical. Contamination with the corresponding amide leads to oxazole byproduct formation, reducing yield and complicating purification.[3]
Solvent Anhydrous EthanolHigh Impact. Provides good solubility for reactants and intermediates. The presence of water can lead to hydrolysis side reactions.[4]
Temperature Reflux (~78°C in EtOH)High Impact. Provides necessary activation energy for cyclization. Temperatures that are too low will stall the reaction; too high can cause reactant degradation.
Reaction Time 12-24 hoursModerate Impact. Reaction should be monitored by TLC. Insufficient time leads to incomplete conversion.
Workup pH > 8High Impact. Incomplete neutralization of the intermediate thiazolium salt will result in the product remaining in the aqueous layer, leading to significant loss of yield during extraction.

References

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents.
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Technical Support Center: Purification of Synthetic Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic thiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity thiazole derivatives. As a Senior Application Scientist, I will provide not only step-by-step protocols but also the underlying principles and troubleshooting advice based on extensive field experience. Our goal is to empower you to solve purification challenges with a deep understanding of the chemistry involved.

The Challenge of Thiazole Purification

Thiazoles are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1] However, their synthesis, often through methods like the Hantzsch synthesis, can yield a mixture of the desired product, unreacted starting materials, and various side-products.[2][3] The basic nature of the thiazole nitrogen atom can also lead to specific challenges during purification, such as peak tailing in chromatography. This guide will address these issues head-on.

Section 1: Foundational Purification Techniques

This section details the most common and effective methods for purifying synthetic thiazoles. For each technique, we provide a detailed protocol and explain the rationale behind the key steps.

Recrystallization: The Art of Crystal Purity

Recrystallization is a powerful technique for purifying solid thiazole derivatives based on their differential solubility in a given solvent at varying temperatures.[4]

The principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[5]

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the thiazole derivative sparingly at room temperature but have high solubility at its boiling point.[5] Common solvents for thiazole recrystallization include ethanol, ethanol/water mixtures, and acetone/hexane.[6][7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude thiazole to completely dissolve it. Using an excess of solvent is a common cause of low yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration apparatus to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G cluster_0 Recrystallization Workflow A Crude Thiazole Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble impurities? D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Thiazole Crystals G->H

Caption: A typical workflow for the purification of solid thiazoles by recrystallization.

Column Chromatography: Separating by Adsorption

Flash column chromatography is the workhorse for purifying both solid and liquid thiazole derivatives that are not amenable to recrystallization.[9]

This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[9] Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for the desired thiazole.[10] Common eluents include mixtures of hexanes and ethyl acetate.

  • Column Packing: The column can be packed using either a "dry-packing" or "wet-packing" method. Ensure the packed column is free of air bubbles and channels.[10]

  • Sample Loading: Dissolve the crude thiazole in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, a "dry-loading" technique is recommended where the sample is pre-adsorbed onto a small amount of silica gel.[11]

  • Elution: Apply the eluent to the top of the column and use positive pressure to force it through the silica gel. Maintain a constant flow rate; a flow that is too fast or too slow can lead to poor separation.[11]

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G cluster_1 Flash Chromatography Workflow A Crude Thiazole Mixture B Select Solvent System via TLC (Rf ~0.2-0.3) A->B C Pack Silica Gel Column B->C D Load Sample (Wet or Dry) C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Thiazole I->J

Caption: A systematic approach to purifying thiazoles using flash column chromatography.

Acid-Base Extraction: Leveraging Basicity

The nitrogen atom in the thiazole ring is weakly basic, allowing for purification from non-basic impurities through acid-base extraction.[1]

This liquid-liquid extraction technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By treating an organic solution of the crude thiazole with an aqueous acid, the basic thiazole is protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral impurities remain in the organic layer.

  • Dissolution: Dissolve the crude thiazole mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic thiazole will move to the aqueous layer as its hydrochloride salt.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the thiazole salt into a clean flask.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, the aqueous layer can be washed with a fresh portion of the organic solvent.

  • Neutralization: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic. The protonated thiazole will be neutralized and precipitate out if it is a solid, or it can be extracted back into an organic solvent.

  • Isolation: If the thiazole precipitates, it can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent, and the solvent can then be evaporated.

Section 2: Advanced and Specialized Purification Methods

For more challenging separations, such as those involving chiral thiazoles or very polar derivatives, advanced techniques are required.

Chiral Purification: Separating Enantiomers

Many biologically active thiazoles are chiral, and their enantiomers can have different pharmacological effects. Therefore, their separation is crucial.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where enantiomers are separated on a chiral stationary phase (CSP).[13] The choice of CSP and mobile phase is critical for achieving good resolution.[14][15]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations and is considered a "greener" alternative to HPLC due to its use of supercritical CO2 as the main mobile phase.[16][17] It often provides faster separations and reduced solvent consumption.[16]

Purification of Highly Polar Thiazoles

Highly polar thiazoles can be challenging to purify by traditional normal-phase chromatography.

  • Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds are less retained and elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is particularly effective for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[18]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during thiazole purification in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My thiazole derivative is not crystallizing, even after cooling the solution. What should I do?

A1:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If you have a pure crystal of your compound, add a single "seed crystal" to the solution.[8]

  • Introduce an Anti-Solvent: If your compound is too soluble, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[8]

  • Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent and try cooling again.[8]

Q2: I have a low yield after recrystallization. How can I improve it?

A2:

  • Minimize Solvent Usage: The most common reason for low yield is using too much solvent for dissolution.[8]

  • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: My recrystallized product is still impure. What went wrong?

A3:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Ensure slow cooling.

  • Inadequate Washing: The crystals may not have been washed sufficiently with cold solvent after filtration, leaving behind impure mother liquor on the surface.

  • Inappropriate Solvent: The chosen solvent may not be effective at leaving the impurities dissolved. Re-evaluate your solvent choice with small-scale tests.[4]

Column Chromatography Troubleshooting

Q1: My thiazole is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A1: The basic nitrogen on the thiazole ring can interact strongly with the acidic silanol groups on the silica gel, causing tailing.

  • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[19]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[20]

Q2: My compound is not moving off the baseline on the TLC plate, even with a very polar solvent system.

A2:

  • Check Solubility: Your compound may be insoluble in the eluent and has precipitated at the top of the column. Try a solvent system that better solubilizes your compound.

  • Consider HILIC or Reversed-Phase: For very polar compounds, normal-phase chromatography may not be suitable. Switch to HILIC or reversed-phase chromatography.[18]

Q3: I can't separate my desired thiazole from an impurity with a very similar Rf value.

A3:

  • Optimize the Solvent System: Try different solvent combinations. Sometimes switching from ethyl acetate to acetone or adding a small amount of a third solvent can improve separation.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.[19]

  • Increase the Column Length or Use Finer Silica: A longer column or silica gel with a smaller particle size can provide better resolution, although this will increase the run time.

G cluster_2 Chromatography Troubleshooting A Problem Observed B Peak Tailing/Streaking A->B C Compound Stuck at Baseline A->C D Poor Separation of Spots A->D E Add Triethylamine to Eluent B->E F Use Alumina or Deactivated Silica B->F G Switch to Reversed-Phase or HILIC C->G H Optimize Solvent System D->H I Run a Gradient Elution D->I

Caption: A decision tree for troubleshooting common issues in thiazole column chromatography.

Section 4: Data Summary Tables

For quick reference, the following tables summarize key parameters for the purification methods discussed.

Table 1: Common Solvents for Thiazole Recrystallization

Solvent/Solvent SystemTypical Thiazole CharacteristicsReference(s)
EthanolModerately polar solids[6]
Ethanol/WaterMore polar solids[7]
Acetone/HexaneLess polar solids[6]
TolueneAromatic-rich solids[21]

Table 2: Starting Conditions for Thiazole Chromatography

Chromatography ModeStationary PhaseTypical Mobile PhaseSuitable for...Reference(s)
Normal-PhaseSilica GelHexane/Ethyl AcetateMost neutral thiazoles[10]
Normal-Phase (Basic)Silica GelHexane/EtOAc + 0.1% TriethylamineBasic thiazoles exhibiting tailing[19]
Reversed-PhaseC18-SilicaWater/Acetonitrile or Water/MethanolPolar or ionizable thiazoles[22]
HILICAmine- or Diol-bonded SilicaAcetonitrile/Water (high organic)Very polar, water-soluble thiazoles[18]

References

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC)
  • ChemistryViews. (2012).
  • Phenomenex. Troubleshooting Guide. [Link]
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • HPLC Troubleshooting. [Link]
  • HALO Columns. (2023).
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  • I.B.S. Chiral HPLC Method Development. [Link]
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  • Acid-Base Extraction. [Link]
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  • ResearchGate. (2014).
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  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
  • Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]
  • RSC Publishing. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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  • PMC. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
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overcoming steric hindrance in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazole Synthesis

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates in thiazole ring formation. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does it specifically impact thiazole synthesis?

A1: Steric hindrance is a chemical phenomenon where the size of substituent groups on a molecule prevents or slows down a chemical reaction. In thiazole synthesis, particularly the widely-used Hantzsch synthesis, this manifests in two primary ways:

  • Inhibition of the initial SN2 reaction: The classical Hantzsch synthesis begins with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of an α-haloketone.[1][2][3] If either the thioamide or the α-haloketone possesses bulky substituents (e.g., tert-butyl, phenyl, or adamantyl groups), these groups can physically block the trajectory of the attacking nucleophile, dramatically reducing the rate of this crucial first step.[4]

  • Impeding intramolecular cyclization: Following the initial SN2 reaction, the intermediate must undergo an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon.[1][5] Large groups on the backbone of this intermediate can restrict the conformational freedom required to bring the nucleophilic nitrogen and the electrophilic carbonyl into proximity, thus hindering the ring-closing step.

The overall result is often a drastic reduction in reaction yield, prolonged reaction times, or complete reaction failure.[6]

Q2: My Hantzsch synthesis yield is very low when using a sterically hindered α-haloketone. What is the first thing I should try?

A2: The first and most straightforward parameter to modify is the reaction temperature. The issues caused by steric hindrance are fundamentally kinetic barriers; the required transition states have a higher activation energy. By supplying more thermal energy to the system (i.e., increasing the temperature), you can provide the molecules with sufficient energy to overcome this barrier.

However, simply increasing the heat can sometimes lead to decomposition or side reactions. A more controlled and often more effective approach is the use of microwave irradiation .[7] Microwave-assisted organic synthesis (MAOS) can rapidly and efficiently heat the reaction mixture to high temperatures, often reducing reaction times from hours to minutes and significantly improving yields for sterically hindered substrates.[7][8]

Troubleshooting Guide: The Hantzsch Thiazole Synthesis

This section addresses specific failures in the Hantzsch synthesis when dealing with bulky substrates.

Problem 1: No product formation with a bulky thioamide and α-haloketone.

Scenario: You are reacting a thioamide bearing a large R¹ group with an α-haloketone bearing a large R² group, and you observe no product even after prolonged heating.

Analysis: This is a classic case of severe steric hindrance at both reactive centers, preventing the initial SN2 reaction. The activation energy is simply too high for conventional heating to overcome without causing degradation.

Solution Workflow:

G start Low/No Yield with Bulky R¹ (Thioamide) & R² (α-haloketone) option1 Option 1: Increase Reaction Energy start->option1 option2 Option 2: Change Reagents start->option2 option3 Option 3: Alternative Synthetic Route start->option3 sub_option1a Apply Microwave Irradiation (e.g., 130-160 °C, 10-30 min) option1->sub_option1a Most effective for kinetic barriers sub_option1b Use High-Boiling Point Solvent (e.g., DMF, DMAc, Dioxane) option1->sub_option1b Conventional heating approach sub_option2a Use Lawesson's Reagent with an Enamide Precursor option2->sub_option2a Forms C4-C5 bond first sub_option3a Consider Cook-Heilbron Synthesis (for 5-aminothiazoles) option3->sub_option3a Different bond disconnection

Caption: Troubleshooting workflow for hindered Hantzsch synthesis.

Recommended Protocol: Microwave-Assisted Synthesis

This protocol is a robust starting point for overcoming steric hindrance in Hantzsch reactions.[7]

  • Reagent Preparation: In a 10 mL microwave vial, combine the α-haloketone (1.0 mmol), the thioamide (1.1 mmol), and a suitable solvent (e.g., ethanol, 1,2-dichloroethane, or DMF, 3-5 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 130-160 °C and the reaction time to 10-20 minutes.

  • Work-up: After cooling, if the product precipitates, it can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[1]

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Problem 2: My reaction works, but I get a mixture of regioisomers.

Scenario: You are using an unsymmetrical thioamide or α-haloketone, and steric factors are influencing the reaction pathway, leading to a mixture of thiazole products.

Analysis: While the Hantzsch synthesis is generally reliable, significant steric differences between substituents can sometimes lead to competing reaction pathways or rearrangements, although this is less common than simple reaction failure. More often, the issue lies with the stability of the starting materials or intermediates.

Solutions & Considerations:

  • Catalysis: The use of a mild, hindered base like DABCO can sometimes improve selectivity and yield by facilitating the desired cyclization pathway without promoting side reactions.[8]

  • Reagent Purity: Ensure the α-haloketone is pure. The presence of di-halogenated or isomeric impurities can lead to unexpected products.

  • Alternative Methods: If regioselectivity remains a challenge, methods that build the ring in a different order may be necessary. For example, the synthesis of 2,4,5-trisubstituted thiazoles using Lawesson's reagent with functionalized enamides offers a chemoselective route where the substitution pattern is pre-defined in the linear precursor.[9]

Advanced Strategies & Alternative Routes

When the Hantzsch synthesis is not viable, even with modifications, alternative synthetic strategies are required.

Q3: The Hantzsch synthesis is completely failing for my 2,5-disubstituted thiazole with bulky groups at both positions. What other reaction should I consider?

A3: For highly substituted thiazoles, particularly those with bulky groups that would be at the 2- and 5-positions, a route involving a different bond disconnection is often more successful. The Gabriel Thiazole Synthesis is a viable alternative.

Mechanism Overview: Gabriel vs. Hantzsch

The key difference is the first bond formed. Hantzsch forms the S-C4 bond first, while Gabriel forms the N-C2 bond.

G cluster_0 Comparison of Synthetic Routes for Hindered Thiazoles hantzsch Hantzsch Synthesis α-Haloketone + Thioamide S-C4 bond forms first Prone to steric hindrance at C4 gabriel Gabriel Synthesis Acylamino Ketone + P₄S₁₀ N-C2 and S-C5 bonds form in cyclization Tolerates bulkier groups at C2/C5 cook Cook-Heilbron Synthesis α-Aminonitrile + CS₂ Forms 5-aminothiazoles Different starting materials circumvent ketone/thioamide hindrance

Caption: Comparison of major thiazole synthesis routes.

The Gabriel synthesis involves the reaction of an acylamino ketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6] Because the key C-S and C-N bonds are formed in a concerted or rapid successive cyclization-dehydration step from a linear precursor, it can be more tolerant of bulky substituents.

Q4: I need to synthesize a 5-aminothiazole with a very bulky group at the 4-position. Which method is best?

A4: The Cook-Heilbron synthesis is the premier method for this specific challenge. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide (CS₂) or dithioacids.[2][10] This approach is powerful because the C4 substituent is already part of the α-aminonitrile starting material, and the reaction mechanism is highly tolerant of steric bulk at this position.[10] The reaction proceeds under mild, often aqueous, conditions and provides direct access to 5-aminothiazoles, which are valuable intermediates for further functionalization.[10]

Data Summary: Method Selection for Hindered Systems

MethodStarting MaterialsKey Feature for Steric HindranceCommon Limitation(s)
Hantzsch α-Haloketone + ThioamideCan be forced with high energy (microwave).Highly sensitive to steric bulk at C4 and thioamide.
Gabriel Acylamino Ketone + P₄S₁₀Tolerates bulk at C2 and C5 positions.Requires preparation of acylamino ketone precursor.
Cook-Heilbron α-Aminonitrile + CS₂/DithioacidExcellent for bulky C4 substituents; builds 5-aminothiazoles directly.Scope is limited to 5-aminothiazole products.
Lawesson's Reagent Functionalized EnamideChemoselective route for pre-defined 2,4,5-trisubstitution.Requires multi-step synthesis of the enamide precursor.[9]

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Polshettiwar, V., & Varma, R. S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-protocol Letters, 13(2).
  • The Organic Chemistry Tutor. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Al-Mokadem, M. M. (2023, June 9). New methods for the rapid synthesis of thiazoles. University of Sussex. Figshare.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744.
  • Singh, P., & Kumar, R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Gontijo, L. A. P., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Biomolecules, 11(9), 1349.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300.
  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • Chen, K., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • Ahmad, S., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • Pastre, J. C., et al. (2014). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 18(11), 1286-1300.
  • Kumar, S. V., et al. (2013). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. The Journal of Organic Chemistry, 78(14), 7362-9.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.

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Technical Support Center: Stabilizing 2-Isopropyl-4,5-dimethylthiazole for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropyl-4,5-dimethylthiazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the analytical challenges associated with this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can develop robust, reproducible, and accurate analytical methods.

Section 1: Understanding the Analyte - Core Stability FAQs

This section addresses the fundamental properties of this compound and the root causes of analytical instability.

Q1: What is this compound, and why is its stability a primary concern for analysis?

A1: this compound (CAS No. 53498-30-9) is a volatile organic compound with the molecular formula C8H13NS.[1][2][3] It belongs to the thiazole class of heterocyclic compounds, which are significant in pharmaceutical and flavor chemistry.[4][5] Its analytical challenge stems from two key characteristics:

  • Volatility: As a volatile compound, it is prone to evaporative losses during sample preparation and handling, leading to inaccurate quantification.[6][7][8] This makes techniques like headspace gas chromatography particularly suitable.[9][10]

  • Chemical Reactivity: The thiazole ring, containing both sulfur and nitrogen, is susceptible to chemical degradation. A related compound, 2-isopropyl-4-methylthiazole, is noted to darken upon aging and present stability challenges.[11] The primary concerns are oxidation of the sulfur atom and sensitivity to light.[12] Inconsistent analytical results are often traced back to unanticipated sample degradation.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure of the thiazole ring, two principal degradation pathways must be considered, especially during storage and sample preparation:

  • S-Oxidation: The sulfur atom in the thiazole ring is nucleophilic and can be oxidized, particularly by oxidizing agents or even solvents that can act as oxidants, such as dimethyl sulfoxide (DMSO).[12] This can form the corresponding thiazole S-oxide or S-dioxide, which will have different chromatographic and mass spectrometric properties than the parent compound.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[12] This is a common issue for many heterocyclic compounds and can lead to complex mixtures of byproducts.

Other potential, though less common, pathways could include hydrolysis if the sample matrix is aqueous and contains labile functional groups, or reactions with strong acids or bases.[7][12]

cluster_main Degradation Pathways of this compound Analyte This compound (Stable Analyte) Oxidized Thiazole S-Oxide / S-Dioxide (Degradation Product) Analyte->Oxidized Oxidation (e.g., air, DMSO) Photo Photodegradation Products (Various Structures) Analyte->Photo Light Exposure (UV)

Caption: Potential degradation pathways for this compound.

Q3: Which analytical techniques are recommended for this compound?

A3: Given its volatility, Gas Chromatography (GC) , particularly coupled with Mass Spectrometry (GC-MS), is the premier technique for both identification and quantification.[1][7][8]

  • GC-MS: Provides excellent separation of volatile compounds and definitive identification based on mass spectra.[8] Headspace sampling is highly recommended as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile matrix components and minimizing analyte loss.[8][9]

  • HPLC: While less common for such a volatile molecule, a reverse-phase HPLC method could be developed.[13] This may be advantageous if the analyte is in a complex, non-volatile matrix that is incompatible with GC, or if the compound is thermally labile. However, care must be taken to prevent evaporative losses from sample vials.

Section 2: Proactive Stabilization: Sample Storage and Handling

Proper storage is the most critical and cost-effective step in preventing analyte degradation.

Q4: What are the definitive storage conditions for this compound and its solutions?

A4: To ensure long-term stability, rigorous control of the sample environment is necessary. The following conditions are recommended based on established best practices for stabilizing reactive small molecules.[12]

ParameterNeat Compound (Pure)Stock SolutionsWorking Solutions (Autosampler)
Temperature ≤ 4°C for short-term. For long-term, -20°C or -80°C is ideal.[12][14]Store at -20°C or -80°C to minimize degradation kinetics.[12]Maintain at a controlled, cool temperature (e.g., 4-10°C) in the autosampler.
Atmosphere Store under an inert gas (Argon or Nitrogen) to displace oxygen and prevent oxidation.Overlay the solution with an inert gas before sealing the vial.Use vial caps with high-quality septa to minimize air exchange.
Light Store in amber glass containers to protect from light.[12]Prepare and store solutions in amber volumetric flasks and vials.Use amber autosampler vials. If unavailable, wrap clear vials in foil.
Container Tightly sealed glass containers.Glass vials with PTFE-lined caps to prevent leaching and evaporation.Crimp-top or screw-top vials with PTFE/silicone septa.

Q5: Which solvents should be used or avoided when preparing solutions?

A5: Solvent choice is critical for both stability and analytical compatibility.

  • Recommended Solvents (for GC Analysis):

    • Volatile, Non-polar Solvents: Hexane, isooctane, or dichloromethane are excellent choices.[7] They are compatible with GC systems, highly volatile (ensuring they don't interfere with the analyte peak), and are relatively inert.[9]

    • Purity is Paramount: Always use high-purity, HPLC, or GC-grade solvents to avoid introducing contaminants that could catalyze degradation or appear as interfering peaks.[9]

  • Solvents to Use with Caution or Avoid:

    • DMSO: While an excellent solvent for many compounds, it can act as an oxidizing agent for thiazoles and should be avoided unless absolutely necessary.[12] If its use is unavoidable, use only anhydrous, high-purity grade and store solutions under inert gas at -80°C.[12]

    • Protic Solvents (e.g., Methanol, Ethanol): These are generally acceptable but can participate in certain degradation reactions. Ensure they are of high purity and free of peroxides.

    • Water, Strong Acids/Bases: Avoid these unless required for a specific extraction protocol, as they can promote hydrolysis or other reactions.[7]

Section 3: Troubleshooting Guide for Analytical Variability

This section provides a logical framework for diagnosing and solving common issues encountered during analysis.

Q6: My analyte peak area is consistently decreasing during a long analytical sequence. What is the likely cause and solution?

A6: This is a classic sign of instability in the autosampler. The cause is likely a combination of evaporation and chemical degradation.

  • Causality: The autosampler vial is pierced multiple times, compromising the seal. Over many hours, volatile analyte escapes, and oxygen enters, promoting degradation. Even at cool temperatures (4°C), degradation can occur over a 24-48 hour sequence.

  • Troubleshooting Workflow: Follow this decision tree to diagnose the issue.

Start Peak area decreases over sequence? CheckEvap Are vial caps tightly sealed? Is septum appropriate for solvent? Start->CheckEvap Yes End Problem Resolved Start->End No CheckTemp Is autosampler cooling functioning (e.g., set to 4°C)? CheckEvap->CheckTemp Yes Sol_Evap Solution: Use high-quality crimp caps. Ensure septum compatibility. CheckEvap->Sol_Evap No CheckDeg Is the analyte known to be unstable in the chosen solvent/matrix? CheckTemp->CheckDeg Yes Sol_Temp Solution: Verify autosampler temperature. Reduce sequence run time. CheckTemp->Sol_Temp No Sol_Deg Solution: Prepare fresh samples more frequently. Add antioxidant (e.g., BHT). Re-evaluate solvent choice. CheckDeg->Sol_Deg Yes Sol_Evap->End Sol_Temp->End Sol_Deg->End

Caption: Troubleshooting logic for decreasing peak area in an analytical sequence.

Q7: I am observing new, unexpected peaks in my chromatograms, especially in older samples. What are they?

A7: The appearance of new peaks that are not present in freshly prepared standards is a strong indicator of degradation. These are likely the S-oxidation or photodegradation products discussed in Q2.

  • Confirmation Strategy:

    • Mass Spectrometry: If using GC-MS, examine the mass spectra of the new peaks. An oxidized product would be expected to have a molecular ion that is 16 or 32 mass units higher than the parent compound (M+16 for S-oxide, M+32 for S-dioxide).

    • Forced Degradation Study: Intentionally stress a sample to confirm the identity of the degradants. Prepare three aliquots of a standard:

      • Control: Store under ideal conditions (dark, cold, inert).

      • Oxidative Stress: Add a small amount of a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) and let it sit for a few hours.

      • Photostress: Place the sample in a clear vial under a UV lamp or on a sunny windowsill for a day.

    • Analyze all three samples. The peaks that grow in the stressed samples are your degradation products.

Section 4: Validated Protocols for Stabilization and Analysis

Follow these step-by-step protocols to minimize degradation and ensure analytical accuracy.

Protocol 1: Preparation of Stabilized Stock and Working Solutions

This protocol incorporates best practices to create solutions with maximum stability.

Materials:

  • This compound

  • High-purity, volatile solvent (e.g., Hexane, GC-grade)

  • Class A volumetric flasks (amber)

  • Amber glass vials with PTFE-lined caps

  • Gas-tight syringes

  • Source of inert gas (Argon or Nitrogen) with a regulator and needle adapter

Procedure:

  • Inert Atmosphere: Before dispensing any solvent, gently flush the volumetric flask with inert gas for 30-60 seconds to displace oxygen.

  • Weighing: Accurately weigh the required amount of this compound directly into the volumetric flask. Perform this step efficiently to minimize air exposure.

  • Dissolution: Add the chosen solvent to approximately 80% of the final volume. Cap the flask and gently swirl to dissolve the compound completely.

  • Final Volume: Once dissolved, bring the solution to the final volume with the solvent.

  • Inert Gas Overlay: Before capping for storage, gently flush the headspace of the flask with inert gas for 15-20 seconds. Immediately cap tightly.

  • Aliquoting: If creating multiple stock vials, use the same inert gas flushing technique for each vial before and after transferring the solution.

  • Storage: Immediately place the aliquoted, sealed vials in a freezer at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare working solutions by diluting the stock solution using the same procedure, ensuring all containers are flushed with inert gas.

Protocol 2: Recommended Analytical Method - GC-MS with Static Headspace

This method is designed for the robust analysis of this compound in various matrices, minimizing the risk of thermal degradation in the GC inlet.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Static Headspace Autosampler

Workflow Diagram:

cluster_workflow GC-MS Headspace Analysis Workflow Prep 1. Sample Preparation Place sample/standard in 20 mL headspace vial and seal. Equil 2. Incubation & Equilibration Heat vial to allow volatiles to enter headspace. Prep->Equil Inject 3. Headspace Injection Autosampler transfers an aliquot of headspace gas to GC inlet. Equil->Inject Separate 4. GC Separation Compound is separated from other volatiles on the column. Inject->Separate Detect 5. MS Detection & Analysis Compound is identified and quantified by the mass spectrometer. Separate->Detect

Caption: Experimental workflow for Static Headspace GC-MS analysis.[10]

Method Parameters (Starting Point):

ParameterRecommended SettingRationale
Headspace Sampler
Vial Incubation Temp.80 - 100°CBalances efficient partitioning into the headspace with minimizing thermal degradation.
Incubation Time15 - 20 minEnsures equilibrium is reached between the sample and the headspace.[10]
Syringe/Loop Temp.110 - 120°CPrevents condensation of the analyte during transfer to the GC.
GC System
ColumnMid-polar (e.g., DB-5ms, HP-5ms)Provides good general-purpose separation for a wide range of volatile compounds.
Inlet Temperature250°CEnsures rapid volatilization of the sample without causing degradation.
Carrier GasHeliumInert and provides good chromatographic efficiency.[8]
Oven ProgramStart at 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A typical starting program; must be optimized for the specific sample matrix.
MS Detector
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating reproducible mass spectra.
Mass Range40 - 300 amuCovers the molecular weight of the analyte and potential fragments/impurities.

Quality Control:

  • Run a solvent blank at the beginning of the sequence to check for system contamination.

  • Analyze a mid-range calibration standard at the beginning and end of the sequence. The peak area should be within ±15% to confirm system stability and sample integrity.

References

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • BenchChem. (2025). Application Notes and Protocols for Volatile Compound Analysis Using Internal Standards.
  • Axxence Aromatic GmbH. (2023, June 14). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • SIELC Technologies. (2018, February 16). 2-Isopropyl-4-methylthiazole.
  • BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage.
  • PubChem. (n.d.). This compound.
  • Monika, P. L., et al. (2021). Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 673-686.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.
  • PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • ChemScene. (n.d.). 15679-13-7 | 2-Isopropyl-4-methylthiazole.

Sources

Technical Support Center: Troubleshooting Poor Signal in Mass Spectrometry of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of sulfur-containing compounds by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal intensity and data quality. Here, we will move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to diagnose and resolve common issues. Our approach is built on understanding the fundamental chemistry of sulfur compounds and how it influences their behavior in a mass spectrometer.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses some of the most common questions our application scientists receive.

Q1: Why is the signal for my sulfur-containing analyte so low?

Low signal intensity for sulfur compounds is a frequent challenge and can stem from several factors related to their unique chemical properties.[1][2] Key reasons include:

  • Poor Ionization Efficiency: Sulfur-containing functional groups, such as thiols and thioethers, can have variable and often low ionization efficiencies, especially in electrospray ionization (ESI). Their proton affinity can be lower compared to nitrogen-containing compounds, leading to less efficient formation of [M+H]⁺ ions in positive mode.[3] For sulfated molecules, the permanent negative charge on the sulfate group makes negative ion mode the preferred choice for detecting the [M-H]⁻ ion.[4]

  • On-Column Losses and Reactivity: Sulfur compounds, particularly thiols, are susceptible to oxidation and can interact with active sites on metallic components of the LC system and column, leading to peak tailing and sample loss before the analyte even reaches the mass spectrometer.[5][6]

  • Adduct Formation: Sulfur compounds can readily form adducts with metal cations (like Na⁺ and K⁺) from glassware or mobile phase contaminants, or with mobile phase additives themselves.[7][8] This splits the analyte signal across multiple ions, reducing the intensity of the target molecular ion.

  • In-Source Fragmentation: Some sulfur compounds can be thermally labile and fragment within the ion source, especially at higher temperatures.[7][9] This leads to a diminished signal for the precursor ion.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target sulfur analyte, a common issue in complex samples like biological fluids or environmental extracts.[7][10][11]

Q2: I see multiple peaks in my mass spectrum for a single sulfur compound. What's happening?

This is a classic sign of adduct formation.[7][8] For a target molecule 'M', you might be observing:

  • [M+Na]⁺ and [M+K]⁺: Sodium and potassium adducts are very common and arise from contaminated solvents, buffers, or even leaching from glassware.[8]

  • [M+NH₄]⁺: If you are using ammonium-based buffers like ammonium formate or acetate, you can expect to see ammonium adducts.[12][13]

  • Solvent Adducts: Adducts with mobile phase solvents like acetonitrile ([M+ACN+H]⁺) can also occur.

These adducts can complicate data interpretation and reduce the signal intensity of your primary target ion (e.g., [M+H]⁺ or [M-H]⁻).

Q3: My peak shape is poor (tailing or broadening). How can I improve it?

Poor peak shape for sulfur compounds often points to undesirable interactions with the analytical column or LC system.[14]

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar sulfur-containing functional groups, leading to peak tailing.

  • Metallic Interactions: Stainless steel components in the LC flow path (tubing, frits) can have active sites that adsorb sulfur compounds, causing peak broadening and carryover.[6][15]

  • Column Overload: Injecting too much sample can lead to fronting peaks.[14]

Q4: Should I use positive or negative ion mode for my sulfur compound?

The choice of ionization mode is critical and depends on the specific functional groups present:

  • Positive Ion Mode ([M+H]⁺): Generally suitable for compounds with basic sites, such as sulfonamides containing an amino group.[9] Thioethers may also ionize in positive mode.

  • Negative Ion Mode ([M-H]⁻): This is the preferred mode for acidic sulfur compounds. For example, thiols (R-SH) can be deprotonated to form [M-H]⁻. Molecules containing sulfate groups (-OSO₃H) are almost exclusively analyzed in negative ion mode due to the inherent negative charge.[4]

When in doubt, it is always advisable to screen your compound in both positive and negative ion modes during initial method development.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Poor Ionization

Poor ionization is a primary contributor to low signal intensity.[2][16] This guide provides a systematic approach to enhancing the ionization of your sulfur-containing analytes.

The Underlying Science:

The efficiency of electrospray ionization (ESI) depends on the analyte's ability to accept or lose a proton. For sulfur compounds, this can be challenging. The electronegativity of sulfur is similar to carbon, making C-S and S-H bonds less polar than their oxygen-containing counterparts (C-O and O-H). This can result in lower proton affinity. Furthermore, the lone pair electrons on sulfur, which can be protonated, may be sterically hindered.[17]

ionization_workflow start Start: Poor Signal Observed infusion 1. Direct Infusion Analysis (5 µg/mL in 50:50 ACN:H₂O) start->infusion mode_select 2. Screen Ionization Modes (Positive and Negative ESI) infusion->mode_select pos_mode Positive Mode: Detect [M+H]⁺ mode_select->pos_mode neg_mode Negative Mode: Detect [M-H]⁻ mode_select->neg_mode mobile_phase_opt 3. Mobile Phase Optimization pos_mode->mobile_phase_opt neg_mode->mobile_phase_opt acidic_mod Acidic Modifiers (Positive Mode) 0.1% Formic Acid 0.1% Acetic Acid mobile_phase_opt->acidic_mod basic_mod Basic/Neutral Modifiers (Negative Mode) 0.1% NH₄OH 5 mM Ammonium Acetate mobile_phase_opt->basic_mod source_param 4. Ion Source Parameter Tuning acidic_mod->source_param basic_mod->source_param param_list Optimize: - Capillary Voltage - Gas Flow (Nebulizer, Drying) - Gas Temperature source_param->param_list derivatization 5. Consider Derivatization (If signal is still poor) source_param->derivatization end End: Optimized Signal derivatization->end

  • Prepare a standard solution of your analyte at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Perform direct infusion of the standard solution into the mass spectrometer to establish a baseline signal without chromatographic complications.

  • Test Ionization Modes:

    • Acquire data in positive ion mode . Look for the [M+H]⁺ ion.

    • Acquire data in negative ion mode . Look for the [M-H]⁻ ion.

  • Optimize Mobile Phase Additives: [12][13][18]

    • For positive mode , introduce volatile acidic additives. Tee in a solution of 0.1% formic acid or 0.1% acetic acid with your analyte flow and observe the signal change for [M+H]⁺. Avoid trifluoroacetic acid (TFA) as it is a known ion suppressor in ESI.[4]

    • For negative mode , introduce volatile basic or neutral additives. Tee in a solution of 0.1% ammonium hydroxide or 5-10 mM ammonium acetate/formate and monitor the [M-H]⁻ signal.

  • Tune Ion Source Parameters: [19][20][21]

    • Capillary/Spray Voltage: Adjust in small increments (e.g., 0.5 kV) to find the optimal voltage for stable spray and maximum signal.

    • Nebulizing and Drying Gas: Optimize the gas flow rates. Insufficient gas flow may lead to poor desolvation, while excessive flow can cool the ESI plume and reduce ionization.

    • Drying Gas Temperature: Increase the temperature to improve desolvation, but be cautious of thermal degradation of your analyte. A temperature range of 250-400 °C is a typical starting point.

Data Interpretation:

ParameterEffect on Signal (Positive Mode)Effect on Signal (Negative Mode)Rationale
0.1% Formic Acid Generally increasesGenerally decreasesPromotes protonation for [M+H]⁺ formation.
0.1% NH₄OH Generally decreasesGenerally increasesPromotes deprotonation for [M-H]⁻ formation.
Drying Gas Temp. Increases to an optimum, then may decreaseIncreases to an optimum, then may decreaseImproves desolvation; excessive heat can cause degradation.
Nebulizer Gas Flow Increases to an optimumIncreases to an optimumAids in droplet formation; excess can destabilize the spray.
Guide 2: Addressing Adduct Formation

Adduct formation splits your analyte signal, making quantification unreliable and reducing sensitivity for your ion of interest.[7][8]

The Underlying Science:

The sulfur atom in many organic compounds has lone pairs of electrons that can coordinate with cations. In ESI, the high charge density in evaporating droplets promotes these interactions. Alkali metals like sodium (Na⁺) and potassium (K⁺) are ubiquitous in laboratory environments and are common sources of adducts.[8][17]

adduct_troubleshooting start Start: Multiple Signals Observed (e.g., M+H, M+Na, M+K) source_id 1. Identify the Source of Cations start->source_id mobile_phase Mobile Phase/Additives source_id->mobile_phase Check Purity glassware Glassware source_id->glassware Check for Leaching sample_matrix Sample Matrix source_id->sample_matrix Analyze Blank Matrix mitigation 2. Mitigation Strategies mobile_phase->mitigation glassware->mitigation sample_matrix->mitigation fresh_mp Use High-Purity (LC-MS Grade) Solvents and Additives mitigation->fresh_mp clean_glass Use Polypropylene Vials/Tubes or Acid-Wash Glassware mitigation->clean_glass sample_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mitigation->sample_cleanup add_ammonium Add Ammonium Formate/Acetate to Mobile Phase mitigation->add_ammonium end End: Dominant [M+H]⁺ or [M-H]⁻ Signal fresh_mp->end clean_glass->end sample_cleanup->end add_ammonium->end

  • Switch to High-Purity Reagents: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate) are LC-MS grade.[18] Lower grade solvents are a common source of sodium and potassium.

  • Avoid Glassware: If possible, prepare samples and mobile phases in polypropylene containers. If glassware must be used, ensure it is rigorously cleaned and consider a final rinse with dilute acid followed by high-purity water.

  • Introduce a Competing Cation: Add a volatile salt like 5-10 mM ammonium formate or ammonium acetate to your mobile phase.[12][13] The high concentration of NH₄⁺ ions will outcompete the Na⁺ and K⁺ for adduction with your analyte, consolidating the signal into the [M+NH₄]⁺ or [M+H]⁺ ion.

  • Optimize Chromatography: Improve the separation of your analyte from matrix components that may be high in salts.

Guide 3: Overcoming Chromatographic and Matrix Effects

Even with perfect ionization, issues within the LC system or from the sample matrix can severely degrade signal quality.[11][14]

The Underlying Science:

Matrix effects occur when co-eluting compounds from a sample interfere with the ionization of the target analyte.[7][11] This can either suppress or, less commonly, enhance the signal. Sulfur compounds can also be "sticky," adsorbing to active sites in the flow path, which leads to poor peak shape and carryover.[5][6]

  • Assess Matrix Effects:

    • Prepare your analyte standard in a clean solvent (A) and in a blank matrix extract (B) at the same concentration.

    • Inject both samples and compare the peak area of the analyte.

    • Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Improve Chromatographic Separation:

    • Optimize the Gradient: Modify your LC gradient to better separate the analyte from the region where matrix components elute.

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for your analyte and the interfering matrix components.

  • Enhance Sample Cleanup:

    • A simple protein precipitation or dilution may not be sufficient for complex matrices.

    • Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix.[22]

  • Address Peak Tailing and Carryover:

    • Use Bio-inert LC Systems: If analyzing highly sensitive thiols or other reactive sulfur compounds, consider using an LC system with PEEK or other bio-inert materials to minimize contact with stainless steel.

    • Column Choice: Use a high-quality, end-capped column to minimize interactions with residual silanols.

    • Needle and System Washes: Employ a strong wash solvent in your autosampler method to reduce carryover between injections. A typical strong wash could be a mixture of acetonitrile, isopropanol, and water with a small amount of acid or base.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Signal Intensity in Mass Spectrometric Analysis of Thiols.
  • Various Authors. (2016). Why gas chromotography-mass spectrometry is not a suitable technique for detection of compounds containing sulfur? ResearchGate.
  • Nielsen, A. T., & Jonsson, S. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Mass Spectrometry Data of Sulfonamides.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Various Authors. (2014). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.
  • Benchchem. (n.d.). How to address poor ionization of Epinine 4-O-sulfate in LC-MS.
  • Various Authors. (n.d.). Sulfur Compounds: Gas Chromatography. ResearchGate.
  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS.
  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds.
  • Shimadzu Corporation. (n.d.). Mobile phases compatible for LCMS.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Bio-Rad. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • MilliporeSigma. (n.d.). LC-MS Grade Solvents and Reagents.
  • Fusion QbD. (n.d.). Optimization of Ionization Efficiency.
  • Wiley Analytical Science. (2015). Optimization of Ionization Efficiency.
  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • Various Authors. (2018). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate.
  • YouTube. (2018). Fundamentals of MS (2 of 7) - Adduct Ions.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.

Sources

Technical Support Center: Sample Preparation for Volatile Thiazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into sample preparation techniques. Thiazoles are a critical class of heterocyclic compounds, contributing significantly to the aroma and flavor profiles of various food products and also serving as important structural motifs in pharmaceuticals. Their inherent volatility, while essential for their sensory properties, presents unique challenges during analytical sample preparation.

This resource is structured to provide not just procedural steps, but the underlying scientific principles and troubleshooting guidance to empower you to overcome common experimental hurdles. We will delve into the nuances of various extraction techniques, from static headspace to stir bar sorptive extraction, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Understanding the Volatility of Thiazoles and its Analytical Implications

Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen. Their volatility is governed by their molecular weight, substitution patterns, and the sample matrix. Lower molecular weight and less polar thiazoles are more volatile, making them amenable to headspace techniques. However, their reactivity and potential for thermal degradation require careful optimization of extraction parameters.

Section 2: Troubleshooting Common Sample Preparation Techniques

This section is formatted as a series of troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Static Headspace (SHS) Analysis

Static headspace is a straightforward technique for analyzing highly volatile compounds.[1][2] It involves equilibrating the sample in a sealed vial at a specific temperature, followed by the injection of an aliquot of the headspace gas into the gas chromatograph (GC).

Troubleshooting Guide: Static Headspace (SHS)

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Response / Poor Sensitivity 1. Insufficient Equilibration Time or Temperature: The thiazoles have not adequately partitioned into the headspace.[3] 2. Unfavorable Partition Coefficient (K): The thiazoles have a high affinity for the sample matrix.[4] 3. Improper Phase Ratio (β): The ratio of the headspace volume to the sample volume is not optimal.[4]1. Optimize Equilibration Parameters: Systematically increase the incubation temperature and/or time. Be cautious of potential thermal degradation of sensitive thiazoles at excessively high temperatures. 2. Matrix Modification: Add a salt (e.g., NaCl, Na₂SO₄) to the sample to "salt out" the volatile thiazoles, thereby decreasing their solubility in the matrix and driving them into the headspace.[3] For solid samples, the addition of a small amount of a suitable solvent can aid in the release of volatiles. 3. Adjust Sample Volume: Decrease the sample volume to increase the headspace volume, which can improve the sensitivity for compounds with low K values.[4]
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Volume or Weight: Variations in the amount of sample will directly impact the headspace concentration. 2. Temperature Fluctuations: Inconsistent vial heating will lead to variable partitioning. 3. Leaks in the System: A compromised vial seal or a leak in the transfer line will result in loss of volatiles.1. Precise Sample Measurement: Use calibrated pipettes for liquid samples and an analytical balance for solid samples. 2. Ensure Thermal Stability: Allow the headspace autosampler to fully equilibrate at the set temperature. Verify the temperature of the incubator block periodically. 3. System Check: Regularly inspect vial septa and caps for proper sealing. Perform a leak check on the headspace unit and GC inlet.
Peak Tailing or Broadening 1. Active Sites in the GC System: Thiazoles, particularly those with amine functionalities, can interact with active sites in the inlet liner or column. 2. Slow Transfer of Headspace Sample: A low transfer line temperature or an inefficient transfer process can cause band broadening.1. Use Deactivated Liners and Columns: Employ silanized inlet liners and columns specifically designed for the analysis of active compounds. 2. Optimize Transfer Conditions: Increase the transfer line temperature to ensure the rapid and complete transfer of thiazoles. Ensure the carrier gas flow rate is optimal.

Workflow for Static Headspace Analysis

Caption: Static Headspace (SHS) Workflow.

Dynamic Headspace (Purge and Trap)

Dynamic headspace, or purge and trap, is a more exhaustive extraction technique suitable for less volatile thiazoles or when lower detection limits are required.[1] An inert gas is bubbled through the sample, and the purged volatiles are collected on an adsorbent trap. The trap is then rapidly heated to desorb the analytes into the GC.

Troubleshooting Guide: Dynamic Headspace (Purge and Trap)

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Purging: The purge flow rate or time is insufficient to remove the thiazoles from the sample matrix.[5] 2. Analyte Breakthrough: The adsorbent trap has been saturated, and the thiazoles are not being retained.[6] 3. Incomplete Desorption: The desorption temperature or time is not adequate to release the thiazoles from the trap.[6]1. Optimize Purge Parameters: Increase the purge flow rate and/or time. For water-soluble thiazoles, increasing the sample temperature can improve purging efficiency.[5] 2. Select an Appropriate Trap: Use a trap with a stronger adsorbent or a combination of adsorbents suitable for the target thiazoles. Ensure the trap is not overloaded by reducing the sample size or purge volume. 3. Optimize Desorption Conditions: Increase the desorption temperature and time. Be mindful of the thermal stability of the thiazoles and the trap material.
Presence of Water in the Chromatogram 1. Inefficient Water Management: The system is not effectively removing water vapor before it reaches the GC column.1. Use a Dry Purge Step: Incorporate a dry purge step after the initial purge to remove excess water from the trap. 2. Optimize Trap Temperature during Purge: Ensure the trap temperature during the purge is not too low, which can cause excessive water condensation.
Contamination and Carryover 1. Contaminated Purge Gas or System Components: Impurities in the purge gas or residues in the purging vessel, transfer lines, or trap can lead to background noise and ghost peaks.[6] 2. Sample Carryover: Residues from a previous high-concentration sample are being desorbed in subsequent runs.[6]1. Ensure System Cleanliness: Use high-purity purge gas. Regularly clean the purging vessel and transfer lines. Bake out the trap at a high temperature between runs.[6] 2. Implement a Bakeout Step: After each run, bake the entire system at a high temperature to remove any residual compounds. A blank run can confirm the cleanliness of the system.

Workflow for Dynamic Headspace (Purge and Trap) Analysis

Caption: HS-SPME Workflow.

Stir Bar Sorptive Extraction (SBSE)

SBSE is similar in principle to SPME but uses a larger volume of sorbent coated onto a magnetic stir bar, providing higher extraction efficiency and lower detection limits. [7][8] Troubleshooting Guide: Stir Bar Sorptive Extraction (SBSE)

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Polar Thiazoles 1. Apolar Sorbent Phase: The standard polydimethylsiloxane (PDMS) coating has a low affinity for polar compounds. [8]1. Use a More Polar Sorbent: Consider using a stir bar with a more polar coating, such as a polyacrylate or polyethylene glycol-based phase. 2. In-Situ Derivatization: Convert the polar thiazoles into less polar derivatives before or during extraction to improve their affinity for the PDMS coating.
Incomplete Desorption 1. Suboptimal Thermal Desorption Conditions: The temperature or time in the thermal desorption unit (TDU) is insufficient.1. Optimize Desorption Program: Increase the final desorption temperature and hold time. Ensure a high enough carrier gas flow during desorption to efficiently transfer the analytes to the GC.
Stir Bar Contamination 1. Carryover from Previous Samples: Residual compounds remain on the stir bar after desorption.1. Thorough Conditioning: Condition the stir bars at a high temperature in a dedicated conditioning station before the first use and between samples.

Workflow for Stir Bar Sorptive Extraction (SBSE) Analysis

Caption: SBSE Workflow.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for my thiazole analysis?

A1: The choice of technique depends on several factors:

  • Volatility of the thiazoles: For highly volatile thiazoles (e.g., 2-methylthiazole), static headspace is often sufficient. For semi-volatile thiazoles, dynamic headspace, SPME, or SBSE will provide better sensitivity.

  • Sample matrix: For complex matrices, headspace techniques (SHS, HS-SPME) are preferred to minimize interference. [9]* Required detection limits: For trace-level analysis, SBSE generally offers the lowest detection limits due to the larger volume of the sorbent phase. [10] Q2: I am seeing significant matrix effects in my analysis. What can I do?

A2: Matrix effects, which can cause signal enhancement or suppression, are a common challenge in GC-MS analysis. [11][12][13]To mitigate them:

  • Use a matrix-matched calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. [13]* Employ stable isotope-labeled internal standards: Isotopically labeled analogs of your target thiazoles will co-elute and experience similar matrix effects, allowing for accurate correction. * Improve sample cleanup: While the techniques discussed are designed to be selective, an additional cleanup step (e.g., solid-phase extraction) prior to the main extraction may be necessary for very complex matrices.

Q3: Should I consider derivatization for my thiazole analysis?

A3: Derivatization is a chemical modification of an analyte to improve its analytical properties. [14][15]For thiazoles, derivatization may be beneficial if you are encountering:

  • Poor chromatographic peak shape: Thiazoles with active hydrogens (e.g., aminothiazoles) can exhibit peak tailing. Silylation can block these active sites, leading to more symmetrical peaks. [15]* Low volatility: Derivatization can increase the volatility of less volatile thiazoles, making them more amenable to GC analysis. [14]* Poor sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of the detector.

Common derivatization reagents for active hydrogens include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane). [16]Always optimize the derivatization reaction conditions (temperature, time, and reagent concentration) and be aware that the presence of water can interfere with the reaction. Q4: What are some best practices for preparing and handling volatile thiazole standards?

A4: The accuracy of your quantification is highly dependent on the integrity of your analytical standards.

  • Storage: Store unopened ampules at the recommended temperature, typically refrigerated or frozen, to minimize volatilization. [17][18]* Preparation: Work quickly and in a well-ventilated area. [17][18]Use cold solvents for dilution to reduce evaporative losses. [17][18]* Handling: Use gas-tight syringes for transferring standards to minimize analyte loss. [17][18]Avoid vigorous shaking, which increases the surface area and promotes volatilization; instead, gently invert the vial to mix. [17][18]

References

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Validation & Comparative

A Comparative Guide to the Mass Spectrum of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the electron ionization (EI) mass spectrum of 2-Isopropyl-4,5-dimethylthiazole, a heterocyclic compound significant in flavor and fragrance chemistry as well as a potential scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's unique fragmentation patterns, compares it with structurally related thiazoles, and provides a standardized protocol for its analysis.

Introduction to this compound

This compound (CAS No: 53498-30-9) is a substituted thiazole with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol .[1][2] Its structure, featuring an isopropyl group at the 2-position and two methyl groups at the 4- and 5-positions, dictates its characteristic behavior under electron ionization mass spectrometry (EI-MS). Understanding its mass spectrum is crucial for its unambiguous identification in complex matrices and for elucidating the structure of novel, related compounds.

Mass Spectrum Analysis of this compound

Under standard 70 eV electron ionization, this compound undergoes predictable and informative fragmentation. The mass spectrum is characterized by a distinct molecular ion and several key fragment ions that provide a structural fingerprint.

The molecular ion (M⁺•) is readily observed at a mass-to-charge ratio (m/z) of 155, consistent with the compound's molecular weight.[1][2] The most abundant ion in the spectrum, the base peak, appears at m/z 140. This corresponds to the loss of a methyl radical (•CH₃), a common and favorable fragmentation pathway for molecules containing isopropyl or methyl groups.[1][3]

Key Fragmentation Pathways

The fragmentation of this compound is primarily driven by the cleavage of the alkyl substituents from the stable thiazole ring. The stability of the resulting carbocations and radical species governs the relative abundance of the observed fragment ions.[3][4]

  • Loss of a Methyl Radical (α-Cleavage): The most favorable fragmentation is the loss of a methyl group (15 Da) from the isopropyl moiety. This α-cleavage results in a stable, secondary carbocation that is further stabilized by the adjacent thiazole ring system. This [M-15]⁺ ion at m/z 140 is the base peak in the spectrum.[1]

  • Loss of Propylene (McLafferty-type Rearrangement): A significant peak is observed at m/z 113, corresponding to the loss of a neutral propylene molecule (C₃H₆, 42 Da). This is likely due to a McLafferty-type rearrangement involving the transfer of a hydrogen atom from one of the methyl groups of the isopropyl substituent to the thiazole ring, followed by the elimination of propylene.

  • Loss of an Isopropyl Radical: Cleavage of the C-C bond between the thiazole ring and the isopropyl group results in the loss of an isopropyl radical (•C₃H₇, 43 Da), leading to a fragment ion at m/z 112.

  • Ring Cleavage Fragments: A notable peak at m/z 104 suggests a more complex fragmentation involving the cleavage of the thiazole ring itself.[1]

Visualization of Fragmentation

The proposed primary fragmentation pathway leading to the base peak is illustrated below.

G M This compound (M⁺•) m/z = 155 F140 [M - CH₃]⁺ m/z = 140 (Base Peak) M->F140 - 15 Da (α-Cleavage) Radical •CH₃ (Methyl Radical)

Caption: Primary fragmentation of this compound via α-cleavage.

Summary of Mass Spectrum Data
m/zRelative IntensityProposed FragmentNotes
155Moderate[C₈H₁₃NS]⁺•Molecular Ion (M⁺•)[1][2]
140100%[M - CH₃]⁺Base Peak; Loss of a methyl radical from the isopropyl group.[1]
113Significant[M - C₃H₆]⁺Loss of propylene via rearrangement.
112Moderate[M - C₃H₇]⁺Loss of an isopropyl radical.
104Moderate[C₅H₆NS]⁺Result of thiazole ring cleavage.[1]

Comparative Analysis with Structural Analogs

To highlight the unique spectral features of this compound, its mass spectrum is compared with two structural analogs: 2-Isopropyl-4-methylthiazole and the parent unsubstituted Thiazole.

2-Isopropyl-4-methylthiazole (C₇H₁₁NS, MW: 141.23)

This analog lacks the methyl group at the 5-position. Its mass spectrum also shows a base peak at [M-15]⁺, corresponding to the loss of a methyl radical from the isopropyl group (m/z 126).[5][6] However, the subsequent fragmentation pattern differs, reflecting the absence of the second methyl group on the ring. This comparison demonstrates that the primary fragmentation is initiated at the isopropyl group in both molecules, but the overall pattern is sensitive to the substitution on the thiazole ring.

Thiazole (C₃H₃NS, MW: 85.13)

The unsubstituted thiazole ring is relatively stable, and its mass spectrum is dominated by the molecular ion at m/z 85.[7] Major fragments arise from the cleavage of the ring itself, such as the loss of HCN (m/z 58) and C₂H₂ (m/z 59). Comparing the subject compound to thiazole clearly illustrates how alkyl substituents introduce new, lower-energy fragmentation pathways (i.e., cleavage of alkyl groups) that dominate the spectrum.[8]

Comparative Data Table
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Differentiating Fragment(s)
This compound 155140 ([M-15]⁺)113 (Loss of C₃H₆), 104 (Ring Cleavage)[1]
2-Isopropyl-4-methylthiazole141126 ([M-15]⁺)Different pattern of lower mass ring fragments.[5]
Thiazole8585 (M⁺•)58 (Loss of HCN), 59 (Loss of C₂H₂)[7]

Standardized Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound is readily achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for analyzing volatile and semi-volatile compounds.

Step-by-Step Methodology
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.

  • GC Separation:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

    • Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[2]

Experimental Workflow Diagram

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (1 µL @ 250°C) Column Separation (DB-5ms Column) Injector->Column He Carrier Gas Oven Temperature Program (50-280°C) IonSource Ionization (EI, 70 eV) Oven->IonSource Transfer Line (280°C) Analyzer Mass Analysis (Quadrupole) Detector Detection Data Data System (Spectrum Generation) Detector->Data

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is highly characteristic, defined by its molecular ion at m/z 155 and a dominant base peak at m/z 140 resulting from the facile loss of a methyl group. Comparison with structural analogs reveals that while the isopropyl group directs the initial fragmentation, the overall spectral fingerprint is modulated by the substitution pattern on the thiazole ring. The provided GC-MS protocol offers a robust and reliable method for the routine analysis of this compound, ensuring accurate identification for quality control, research, and development applications.

References

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A Technical Guide to 2-Isopropyl-4,5-dimethylthiazole and 2-Isopropyl-4-methylthiazole for Flavor and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, thiazole derivatives represent a cornerstone of savory and roasted notes. Among these, alkylthiazoles are particularly valued for their diverse and potent sensory profiles. This guide provides an in-depth comparison of two closely related, yet distinct, thiazole compounds: 2-isopropyl-4,5-dimethylthiazole and 2-isopropyl-4-methylthiazole. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these molecules for their application in food systems, fragrances, and as potential intermediates in pharmaceutical synthesis.

Introduction: The Significance of Alkylthiazoles

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen. Their derivatives are widely found in nature, often formed during the Maillard reaction and other thermal processing of food. These compounds are renowned for contributing characteristic roasted, nutty, meaty, and green notes to a variety of products, including coffee, cocoa, roasted nuts, and cooked meats. The specific sensory profile of an alkylthiazole is profoundly influenced by the nature and position of its alkyl substituents. This guide will dissect the structural and, consequently, the functional differences imparted by the presence of an additional methyl group at the C5 position of the thiazole ring.

Chemical and Physical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these two molecules is essential for their effective application. The addition of a methyl group in this compound subtly alters its molecular weight, polarity, and volatility compared to 2-isopropyl-4-methylthiazole, which can influence its behavior in different matrices and its release profile during consumption or use.

PropertyThis compound2-Isopropyl-4-methylthiazole
Molecular Formula C8H13NSC7H11NS[1]
Molecular Weight 155.26 g/mol [2]141.23 g/mol [3]
CAS Number 53498-30-9[2]15679-13-7[1]
Appearance Pale yellow liquid to solid (est)Colorless to pale yellow liquid[4]
Boiling Point Not readily available92 °C at 50 mmHg
FEMA Number Not available3555[1]
JECFA Number Not available1037[1][5][6]
GRAS Status Not explicitly listedYes[5][6]

Organoleptic Profile: A Tale of Two Thiazoles

The most critical distinction between these two compounds lies in their aroma and flavor profiles. While both share the characteristic thiazole backbone, the methylation pattern significantly modulates their sensory perception.

2-Isopropyl-4-methylthiazole: The Tropical and Nutty Workhorse

2-Isopropyl-4-methylthiazole is a well-established and widely used flavor ingredient, recognized for its complex and multifaceted organoleptic properties. Its sensory profile is consistently described as:

  • Fruity and Tropical: It imparts distinct tropical fruit notes, often with a peach-like character.[1][7] This makes it a valuable component in flavor formulations for beverages, candies, and desserts.

  • Nutty and Roasted: It possesses strong nutty and roasted meat aromas, making it a key ingredient in savory applications such as soups, sauces, and snack seasonings.[8]

  • Green and Vegetal: Underlying the fruity and nutty notes is a green, herbaceous, and sometimes earthy character.[4]

This diverse profile allows for its use across a broad spectrum of food products, from enhancing the "fuzzy" skin character of a peach flavor to contributing to the authentic grilled taste of a meat product.[7]

This compound: A Deeper, More Roasted Character

Detailed, publicly available sensory data for this compound is less extensive. However, based on its known occurrence in roasted and fried foods such as bacon, roast beef, and roasted peanuts, and by applying established principles of structure-activity relationships in alkylthiazoles, we can infer its likely sensory profile. The addition of a second methyl group at the C5 position is expected to decrease its volatility and potentially increase its flavor threshold.

General principles from the study of alkylthiazoles suggest that increased alkyl substitution can lead to a shift from green and vegetable-like notes to more roasted, nutty, and fatty characteristics.[9] Therefore, it is hypothesized that this compound exhibits a more intensely roasted and savory profile, with potentially reduced green and fruity notes compared to its monomethyl counterpart. Its aroma is likely to be deeper, with more pronounced cocoa, coffee, and roasted nut facets.

Synthesis and Manufacturing Considerations

Both compounds can be synthesized through established thiazole synthesis routes, typically involving the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis).

Synthesis of 2-Isopropyl-4-methylthiazole

A common synthetic route involves the reaction of isobutyramide with a sulfurizing agent to form isothiobutyramide, which is then condensed with chloroacetone.[10]

Experimental Protocol: Synthesis of 2-Isopropyl-4-methylthiazole (Illustrative)

  • Thionation of Isobutyramide: Isobutyramide is reacted with a thionating agent, such as phosphorus pentasulfide, in an appropriate solvent (e.g., toluene or xylene) under reflux to yield isothiobutyramide.

  • Cyclocondensation: The resulting isothiobutyramide is then reacted with chloroacetone in a suitable solvent (e.g., ethanol or isopropanol). The reaction mixture is typically heated to facilitate the cyclocondensation reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-isopropyl-4-methylthiazole.

Synthesis of this compound

The synthesis of this compound follows a similar principle, but utilizes a different α-haloketone. A plausible route involves the condensation of isothiobutyramide with 3-chloro-2-butanone.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Preparation of Isothiobutyramide: As described for the synthesis of 2-isopropyl-4-methylthiazole.

  • Cyclocondensation: Isothiobutyramide is reacted with 3-chloro-2-butanone in a suitable solvent under heating.

  • Work-up and Purification: The work-up and purification steps are analogous to those for the synthesis of 2-isopropyl-4-methylthiazole, with vacuum distillation being the primary method for obtaining the purified product.

Analytical Characterization: Differentiating the Isomers

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of these thiazole derivatives.[11][12][13] The two compounds can be readily distinguished by their retention times and mass spectra.

  • Gas Chromatography (GC): Due to its higher molecular weight and likely higher boiling point, this compound will have a longer retention time on a non-polar or semi-polar GC column compared to 2-isopropyl-4-methylthiazole under the same chromatographic conditions.

  • Mass Spectrometry (MS): The mass spectra of the two compounds will show a clear difference in their molecular ion peaks (m/z 155 for the dimethylated compound and m/z 141 for the monomethylated compound). Fragmentation patterns will also differ, providing further confirmation of their respective structures.

For a more in-depth sensory characterization, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[14] This technique allows for the sensory evaluation of individual compounds as they elute from the GC column, enabling a precise determination of the aroma character of each molecule.

Applications and Performance: Choosing the Right Thiazole

The choice between this compound and 2-isopropyl-4-methylthiazole will depend on the desired sensory outcome and the specific application.

Applications of 2-Isopropyl-4-methylthiazole

Given its well-rounded and complex profile, 2-isopropyl-4-methylthiazole is a versatile ingredient with a wide range of applications:

  • Fruit Flavors: It is particularly effective in enhancing the character of stone fruits like peach and apricot, as well as a variety of tropical fruits.[1][7]

  • Savory Flavors: Its nutty and roasted notes make it a valuable component in meat, poultry, and savory snack flavorings.[8]

  • Beverages: It can be used in teas, coffees, and other beverages to add complexity and roasted notes.

  • Fragrances: Its unique profile can also be utilized in certain fragrance applications to create warm and gourmand accords.[8]

Potential Applications of this compound

Based on its inferred sensory profile, this compound is likely to excel in applications where a more intense, roasted, and savory character is desired:

  • Roasted and Grilled Flavors: It could be a powerful tool for creating authentic roasted meat, coffee, and cocoa flavors.

  • Snack Foods: Its savory profile would be well-suited for seasonings for chips, nuts, and other savory snacks.

  • Pet Food: The meaty and roasted notes could enhance the palatability of pet foods.

Conclusion: A Matter of Nuance and Application

Visualizing the Comparison

Caption: A diagram illustrating the structural and resulting functional differences between the two thiazole compounds.

References

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A Senior Application Scientist's Guide to the Sensory Panel Validation of Thiazole Aroma Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Significance of Thiazoles

Thiazoles are a class of sulfur-containing heterocyclic compounds that are pivotal to the flavor and aroma of a vast array of food products.[1][2] Their sensory profiles are remarkably diverse and potent, often described with notes of nuts, roasted corn, meat, coffee, and even tomato stems.[3][4][5][6] For instance, 2-Acetylthiazole is renowned for its popcorn-like and roasted nut aroma, making it invaluable in savory snacks and baked goods.[5][7] Similarly, 2-Isobutylthiazole is characteristic of fresh tomatoes, while other derivatives can impart savory, beefy notes crucial for soups and stocks.[3][4][6] Given their potency, even at low concentrations, thiazoles can significantly influence the overall sensory experience of a product.[4]

This potency necessitates a rigorous and objective method for characterizing and validating their aroma profiles. Instrumental analysis, while essential for identifying and quantifying the chemical compounds, cannot fully predict the human sensory experience.[8][9] Therefore, sensory evaluation by trained human panels remains the gold standard. This guide provides a comparative framework for validating thiazole aroma profiles, focusing on the principles of panelist selection, a comparison of descriptive and discriminative methodologies, and the statistical interpretation of the resulting data.

The Foundation of Trustworthy Sensory Data: Panelist Selection and Training

The validity of any sensory data is entirely dependent on the quality and consistency of the sensory panel, which acts as a highly calibrated analytical instrument.[10] The process of selecting, training, and monitoring panelists must be systematic and grounded in established standards to ensure the generation of reliable and reproducible results. The international standard ISO 8586:2012 provides comprehensive guidelines for this critical process.[11][12][13][14]

Diagram: Sensory Panel Development Workflow

PanelWorkflow cluster_selection Phase 1: Panelist Selection cluster_training Phase 2: Training & Calibration cluster_monitoring Phase 3: Performance Monitoring Recruitment Recruitment of Candidates Screening Preliminary Screening (Health, Availability, Attitude) Recruitment->Screening Acuity Sensory Acuity Tests (Detection, Recognition) Screening->Acuity Familiarization Familiarization with Basic Tastes & Aromas Acuity->Familiarization Lexicon Lexicon Development for Thiazole Descriptors Familiarization->Lexicon Scaling Intensity Scaling Practice (Using Reference Standards) Lexicon->Scaling Validation Validation Tests (Repeatability, Discrimination) Scaling->Validation Monitoring Ongoing Performance Tracking (Statistical Process Control) Validation->Monitoring Retraining Targeted Retraining Monitoring->Retraining Retraining->Validation

Caption: Workflow for sensory panel selection, training, and monitoring.

Protocol: Panelist Selection and Validation
  • Recruitment and Pre-Screening: Recruit candidates with no known allergies or sensitivities to the products being tested. Administer a questionnaire to assess their interest, availability, and ability to articulate sensory experiences.

  • Sensory Acuity Screening: Conduct a series of basic sensory tests to evaluate each candidate's physiological ability to perceive aromas.

    • Detection Threshold Tests: Determine the lowest concentration at which a candidate can detect a specific thiazole aroma standard.

    • Recognition Tests: Assess the ability to correctly identify and name different aroma standards.

  • Training on Thiazole Aromas:

    • Introduce panelists to a range of thiazole aroma reference standards (e.g., 2-acetylthiazole for "nutty/popcorn," 2-isobutylthiazole for "green/tomato").[3][5][6]

    • Develop a consensus lexicon of descriptive terms for these aromas to ensure all panelists are using the same language.[15] This step is crucial for the reliability of descriptive analysis.

    • Train panelists to rate the intensity of these descriptors using a standardized scale (e.g., a 15-cm unstructured line scale).[15]

  • Performance Validation: Before participating in formal tests, each panelist's performance must be validated. This involves a series of tests to measure their ability to discriminate between samples and their consistency in scoring.[16][17]

Data Presentation: Panelist Performance Metrics

A panel leader must continuously monitor panelist performance using statistical analysis.[10][18] Key metrics should be tracked to ensure data quality.

Panelist IDTestP-Value (Discrimination)Repeatability (Correlation)Comments
P01Triangle Test (vs. Control)0.040.92Good discrimination and repeatability.
P02QDA Replicate 1 vs. 2N/A0.88Consistent scoring across replicates.
P03Triangle Test (vs. Control)0.250.75Difficulty discriminating subtle notes. Requires retraining.
P04QDA Replicate 1 vs. 2N/A0.95Excellent repeatability.
P05Triangle Test (vs. Control)0.020.85Strong discriminator.

Comparison of Sensory Validation Methodologies

The choice of sensory methodology depends entirely on the objective of the study. For thiazole aroma validation, two primary categories of tests are employed: Discriminative Tests and Descriptive Tests .[19]

FeatureDiscriminative Testing (e.g., Triangle Test)Descriptive Testing (e.g., QDA)
Primary Question "Is there a perceptible difference between these samples?"[20][21]"What are the sensory attributes of this sample and how intense are they?"[22][23]
Panel Requirements 20-40 screened but not necessarily highly trained panelists.[24][25]8-12 highly trained and validated expert assessors.[26]
Data Output A simple "yes" or "no" answer on difference, supported by statistical significance.[20]A complete quantitative sensory profile (aroma map) of the product.[26]
Typical Application Quality control, change of ingredient/process, shelf-life testing.[21]Product development, competitor analysis, correlating sensory with chemical data.[23][27]
Statistical Analysis Chi-square or Binomial test to determine significance.[20]Analysis of Variance (ANOVA), Principal Component Analysis (PCA).[28][29]

Methodology 1: Discriminative Testing - The Triangle Test

The Triangle Test is a highly effective method for determining if an overall sensory difference exists between two products.[21][30] This is particularly useful when assessing if a change in the synthesis or sourcing of a thiazole ingredient has resulted in a perceivable change in its aroma profile when incorporated into a base.

Diagram: Triangle Test Logical Flow

TriangleTest start Panelist Receives 3 Coded Samples (Two are 'A', One is 'B') evaluate Panelist evaluates samples from left to right start->evaluate decision Identify the 'odd' or 'different' sample evaluate->decision correct Correct Identification decision->correct Choice is 'B' incorrect Incorrect Identification decision->incorrect Choice is 'A' analysis Statistical Analysis: Compare total correct responses to chance (1/3 probability) correct->analysis incorrect->analysis conclusion Conclusion: Is there a statistically significant difference? analysis->conclusion

Caption: Logical workflow for a single panelist in a Triangle Test.

Experimental Protocol: Triangle Test for Thiazole Aroma
  • Objective: To determine if a new batch of 2-Acetylthiazole (Sample B) is perceptibly different from the standard batch (Sample A) in a neutral oil base.

  • Sample Preparation:

    • Prepare Sample A (Control) and Sample B (Test) at the same concentration in a neutral, odorless carrier like mineral oil or fractionated coconut oil.

    • For each panelist, prepare a set of three samples in identical, coded containers. Two samples will be from one batch, and one from the other.

    • All possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be used and presented in a balanced, random order across all panelists.[24]

  • Evaluation Procedure:

    • Instruct panelists to evaluate the aroma of each coded sample from left to right.[21]

    • Provide palate cleansers (e.g., unsalted crackers, filtered water) to be used between samples to minimize sensory fatigue.[21]

    • Ask panelists to identify the sample they believe is different, even if they are guessing.[21]

  • Data Analysis:

    • Count the total number of panelists and the number of correct identifications.

    • Compare the number of correct judgments to statistical tables for the triangle test (based on the binomial distribution) to determine if the result is statistically significant (typically at p < 0.05).[20]

Methodology 2: Descriptive Analysis - Quantitative Descriptive Analysis (QDA)

When a full characterization of a thiazole's aroma profile is needed, or when comparing profiles between multiple alternatives, Quantitative Descriptive Analysis (QDA) is the superior method.[27][31] It provides a detailed "fingerprint" of a product's sensory characteristics.[26]

Experimental Protocol: QDA for Thiazole Aroma Profiles
  • Objective: To identify and quantify the aroma attributes of three different thiazole derivatives (Thiazole-1, Thiazole-2, Thiazole-3) to understand their distinct sensory profiles.

  • Lexicon Development (Training Phase):

    • Present the highly trained panel with all three thiazole samples.

    • Through open discussion led by a panel leader, the panelists generate a list of descriptive terms (e.g., "roasted," "nutty," "green," "sulfurous," "meaty," "smoky").[23]

    • For each descriptor, a consensus definition and a physical reference standard are agreed upon.[15][32] For example, the "roasted" attribute might be referenced with freshly roasted peanuts.

  • Evaluation Procedure (Formal Testing):

    • Provide panelists with one sample at a time in a coded, random order. All samples should be evaluated in replicate.

    • Panelists individually rate the intensity of each descriptor from the agreed-upon lexicon on a 15-cm unstructured line scale anchored with "low" and "high."[15]

    • Ensure a sufficient break time between samples to prevent sensory adaptation.

  • Data Analysis:

    • Convert the markings on the line scales to numerical data.

    • Use Analysis of Variance (ANOVA) to determine which attributes show significant differences across the samples.[28][29]

    • Utilize Principal Component Analysis (PCA) to visualize the relationships between the samples and their attributes, creating a sensory map.[28][33]

    • The results are often presented as a spider web or radar plot for easy visual comparison of the aroma profiles.[26]

Data Presentation: QDA Spider Web Plot of Thiazole Profiles

This is a conceptual representation of QDA results. A spider web plot would be generated from the data in the table below.

AttributeThiazole-1 (e.g., 2-Acetylthiazole)Thiazole-2 (e.g., 2-Isobutylthiazole)Thiazole-3 (e.g., Sulfurol)
Nutty 8.51.22.5
Roasted 7.90.86.8
Green/Vegetative 0.59.11.0
Meaty/Savory 2.11.58.7
Smoky 1.50.57.2
Sulfurous 3.02.54.5

Conclusion: A Synergistic Approach to Validation

Neither discriminative nor descriptive analysis is universally superior; their power lies in their correct application. For robust validation of thiazole aroma profiles, a synergistic approach is often most effective. Discriminative tests like the Triangle Test serve as rapid, crucial gates in quality control, answering the fundamental question of difference. Descriptive methods like QDA provide the rich, quantitative detail necessary for product development, optimization, and understanding the nuanced contributions of these powerful aroma compounds. By grounding these methodologies in rigorous panelist training and robust statistical analysis, researchers and developers can ensure that their products deliver the intended, consistent, and high-quality sensory experience.

References

  • Title: Triangle Test Definition - Principles of Food Science Key Term - Fiveable Source: Fiveable URL
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A Comparative Guide to 2-Isopropyl-4,5-dimethylthiazole and its Analogs in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review and comparative analysis of the properties of 2-Isopropyl-4,5-dimethylthiazole and structurally related thiazole derivatives. Designed for researchers, scientists, and professionals in drug development and flavor chemistry, this document delves into the synthesis, physicochemical characteristics, and analytical methodologies pertinent to these compounds. By presenting objective comparisons and supporting experimental data, this guide aims to serve as a valuable resource for selecting and utilizing thiazole derivatives in various research and development applications.

Introduction to Thiazoles in Sensory Science

Thiazoles are a class of sulfur-containing heterocyclic compounds that are pivotal in the flavor and fragrance industry. Their diverse and potent aroma profiles, often formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids and thiamine, contribute significantly to the sensory experience of a wide range of products. These compounds are responsible for a spectrum of notes, from nutty and roasted to meaty and green, making them indispensable tools for flavorists and perfumers. This guide focuses on this compound and provides a comparative analysis with three other commercially significant thiazole derivatives: 2-acetylthiazole, 4,5-dimethylthiazole, and 2-isopropyl-4-methylthiazole. Understanding the nuanced differences in their properties is crucial for their effective application.

Comparative Analysis of Physicochemical and Organoleptic Properties

A thorough understanding of the physicochemical and sensory properties of these thiazole derivatives is essential for their targeted application. The following sections and tables summarize key data points for this compound and its selected alternatives.

Physicochemical Properties

The physical and chemical characteristics of a flavor compound, such as its boiling point, density, and solubility, dictate its behavior in different food matrices and during processing. These properties influence its volatility, stability, and ultimately its sensory perception.

PropertyThis compound2-Acetylthiazole4,5-Dimethylthiazole2-Isopropyl-4-methylthiazole
Molecular Formula C₈H₁₃NS[1]C₅H₅NOS[2]C₅H₇NS[3][4][5]C₇H₁₁NS[6]
Molecular Weight 155.26 g/mol [1]127.17 g/mol [2]113.18 g/mol [3][4]141.23 g/mol [6]
CAS Number 53498-30-9[1]24295-03-2[2]3581-91-7[3][4]15679-13-7[6]
Boiling Point Not available89-91 °C @ 12 mmHg158 °C @ 742 mmHg[7]92 °C @ 50 mmHg
Density Not available1.227 g/mL at 25 °C1.07 g/mL at 25 °C[7]1.001 g/mL at 25 °C
Refractive Index Not availablen20/D 1.548n20/D 1.521[7]n20/D 1.5
Appearance Not availableColorless to pale yellow liquidColorless to light yellow liquid[3]Colorless to pale yellow liquid
Organoleptic Profile

The aroma and taste characteristics of these thiazoles are their most defining features in the context of flavor and fragrance applications. The subtle structural differences between these molecules lead to distinct sensory profiles.

CompoundOrganoleptic Description
This compound Earthy, nutty, with cocoa and roasted notes.
2-Acetylthiazole Nutty, bready, popcorn-like, with roasted and savory undertones.[2]
4,5-Dimethylthiazole Meaty, nutty, with savory and slightly roasted notes.[3]
2-Isopropyl-4-methylthiazole Green, nutty, fruity, with earthy and tropical undertones.[6]

Experimental Protocols

The successful application of these thiazole derivatives in research and product development hinges on reliable and reproducible experimental methods. This section provides detailed protocols for the synthesis and analytical characterization of these compounds.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazoles by reacting an α-haloketone with a thioamide. The following protocols are adapted from established methodologies for the synthesis of the discussed thiazole derivatives.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heating Reflux/Heating reaction->heating workup Work-up (Neutralization, Extraction) heating->workup purification Purification (Distillation/Crystallization) workup->purification product Thiazole Derivative purification->product

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

This protocol describes the synthesis of 2-acetylthiazole from 2-bromothiazole.[8]

  • Preparation of 2-Bromothiazole:

    • Dissolve 2-aminothiazole in sulfuric acid.

    • Cool the solution and add concentrated nitric acid dropwise, followed by a slow addition of an aqueous solution of sodium nitrite while maintaining a low temperature.

    • Add the reaction mixture to a solution of sodium bromide and copper sulfate to initiate the bromination reaction.

    • Isolate the 2-bromothiazole product.

  • Acetyl Group Introduction:

    • Dissolve the 2-bromothiazole in a suitable solvent in a reaction vessel under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of butyllithium, maintaining the low temperature.

    • After stirring, add ethyl acetate dropwise to the reaction mixture.

    • Allow the reaction to proceed for 1.5-2 hours at -78 °C.

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent.

    • Extract the organic phase and wash it with distilled water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-acetylthiazole.

This optimized synthesis procedure for 2-isopropyl-4-methylthiazole aims to improve yield and reduce environmental impact.[9]

  • Amidation:

    • Charge a reaction kettle with isobutyric acid and heat to the appropriate temperature for amination.

    • Introduce ammonia gas, controlling the pressure and reaction temperature.

    • After the reaction is complete, cool the mixture and absorb the remaining ammonia.

  • Thiazole Ring Formation:

    • To a separate reaction vessel equipped with a thermometer, dropping funnel, and reflux condenser, add the appropriate starting materials and slowly add phosphorus pentasulfide.

    • Heat the mixture to reflux.

    • Slowly add acetone, controlling the rate of addition.

    • After the addition is complete, continue to reflux for 1 hour.

    • Cool the reaction mixture and add a mixture of hydrochloric acid and water.

    • Reflux for another hour.

  • Isolation and Purification:

    • Change the setup to distillation and remove the solvent.

    • Cool the residue and neutralize it with an alkaline solution.

    • Perform steam distillation.

    • Separate the organic layer and purify by vacuum distillation to yield 2-isopropyl-4-methylthiazole.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideal for the analysis of thiazole derivatives in complex matrices.

GCMS_Workflow sample Sample Preparation (e.g., SPME, LLE) injection GC Injection sample->injection separation GC Column Separation injection->separation ionization Mass Spectrometer (Ionization) separation->ionization detection Mass Analyzer (Detection) ionization->detection data Data Analysis (Library Matching) detection->data

Caption: General workflow for the GC-MS analysis of volatile compounds.

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the sample (e.g., food product, fragrance oil) into a headspace vial.

    • For enhanced sensitivity, especially for samples in an alcoholic matrix, dilute the sample to approximately 2.5% v/v ethanol and add 20% w/v NaCl and 1% EDTA.[10][11]

    • Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample.[10][11]

    • Incubate at 35 °C for 30 minutes to allow for the adsorption of volatile compounds.[10][11]

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Mass Spectrometer: Agilent 5973N or similar.

    • Column: DB-Wax capillary column (60 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[12]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 4 minutes.

      • Ramp 1: Increase to 150 °C at 5 °C/min, hold for 1 minute.

      • Ramp 2: Increase to 280 °C at 10 °C/min, hold for 5 minutes.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

      • Source Temperature: 230 °C.

      • Mass Scan Range: 40-450 amu.[14]

  • Data Analysis:

    • Identify the thiazole derivatives by comparing their mass spectra with reference spectra in the NIST Mass Spectral Library.

    • Confirm identifications by comparing retention indices with published values.

Conclusion

This compound and its analogs are potent and versatile molecules in the arsenal of flavor and fragrance chemists. Their distinct organoleptic profiles, governed by subtle structural variations, allow for the creation of a wide array of sensory experiences. This guide has provided a comparative overview of the physicochemical and sensory properties of these key thiazole derivatives. Furthermore, the inclusion of detailed experimental protocols for their synthesis and GC-MS analysis offers a practical resource for researchers. By understanding the nuances of these compounds and employing robust analytical methodologies, scientists can continue to innovate and refine the flavors and fragrances that shape our sensory world.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of Thiazole Derivatives in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potent World of Thiazole Flavors

In the vast landscape of flavor chemistry, few classes of compounds are as potent and character-defining as heterocyclic sulfur compounds.[1] Among these, thiazoles and their derivatives are cornerstones for creating authentic and impactful flavor profiles, particularly those associated with thermal processing.[2][3] These five-membered rings, containing both a sulfur and a nitrogen atom, are naturally formed in foods during cooking, primarily through the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine.[3][4][5][6] Their contribution to the aroma of everyday products like coffee, roasted meats, popcorn, and bread is immense.[7][8][9]

Thiazoles are prized by flavorists for their remarkably low odor thresholds, meaning even trace amounts can significantly influence the overall sensory perception of a product.[1][10] The diversity within the thiazole family is astounding; subtle changes in substitution on the thiazole ring can dramatically shift the aroma from nutty and roasted to green, vegetative, or meaty.[11][12] This guide provides a framework for the comparative study of key thiazole derivatives, outlining robust methodologies to correlate chemical structure with sensory performance. We will delve into the causality behind experimental design, ensuring a self-validating system for generating reliable and actionable data for researchers and product developers.

Part 1: Foundational Chemistry and Key Derivatives

The characteristic aromas of thiazoles are a direct result of their formation pathways. The Maillard reaction, a non-enzymatic browning reaction between amino acids (especially sulfur-containing ones like cysteine) and reducing sugars, is a primary source.[4][13][14] Thermal degradation of thiamine (Vitamin B1), which contains a thiazole ring, is another significant pathway, yielding derivatives like 4-methyl-5-vinylthiazole and benzothiazole.[3][5]

For a meaningful comparative study, we will focus on three structurally distinct thiazole derivatives that represent a broad spectrum of common flavor applications:

  • 2-Acetylthiazole: Renowned for its powerful nutty, popcorn-like, and roasted corn aroma.[8][15][16] It is a key impact compound in many savory snacks, baked goods, and cereal products.[15][16]

  • 2-Isobutylthiazole: Characterized by a unique and intense green, vegetative aroma reminiscent of a fresh tomato leaf.[17][18][19] This derivative is indispensable for creating authentic tomato flavors and adding fresh, green notes to sauces, soups, and beverages.[20][21]

  • 2,4,5-Trimethylthiazole: Contributes a nutty, cocoa-like, and meaty flavor profile.[6] It is instrumental in building the savory foundation of roasted meat flavors and adds complexity to coffee and chocolate applications.[6][11]

Visualizing the Key Derivatives

The structural differences between these molecules, which dictate their distinct aromas, are illustrated below.

G cluster_acetyl 2-Acetylthiazole cluster_isobutyl 2-Isobutylthiazole cluster_trimethyl 2,4,5-Trimethylthiazole acetyl isobutyl trimethyl

Caption: Chemical structures of the selected thiazole derivatives for comparison.

Part 2: A Validated Experimental Workflow for Comparative Analysis

To objectively compare these derivatives, a multi-faceted approach combining instrumental analysis with sensory evaluation is required. This dual strategy is the cornerstone of modern flavor science, as it links quantifiable chemical data to the human experience of aroma.[22] The following workflow provides a self-validating system for robust analysis.

Diagram: Experimental Workflow

G prep Sample Preparation (Dilution Series) gcms GC-MS Analysis (Identification & Quantification) prep->gcms gco GC-Olfactometry (GC-O) (Aroma Characterization) prep->gco sensory Sensory Panel Evaluation (Descriptive Analysis) prep->sensory data Data Integration (Structure-Activity Relationship) gcms->data gco->data sensory->data conclusion Comparative Performance Guide data->conclusion

Caption: Integrated workflow for the comparative analysis of flavor compounds.

Methodology 1: Sample Preparation

The goal of sample preparation is to create standardized, analyzable samples that are relevant to typical food applications.

  • Objective: To prepare a dilution series of each thiazole derivative in a food-grade solvent to assess concentration-dependent aroma characteristics.

  • Protocol:

    • Prepare a 1% (10,000 ppm) stock solution of each thiazole derivative (2-Acetylthiazole, 2-Isobutylthiazole, 2,4,5-Trimethylthiazole) in 95% food-grade ethanol. Causality: Ethanol is an excellent solvent for most aroma compounds and is volatile, minimizing interference during GC analysis.

    • From the stock solution, create a series of dilutions in deionized water or a simple food matrix (e.g., a 5% sugar solution) to achieve concentrations of 10 ppm, 1 ppm, 100 ppb, and 10 ppb. Causality: This range typically covers sub-threshold to supra-threshold concentrations, which is critical for determining odor thresholds and observing how aroma character changes with concentration.

    • Prepare a blank sample containing only the solvent/matrix for use as a control.

    • Transfer 10 mL of each dilution into 20 mL headspace vials and seal with a PTFE/silicone septum.

Methodology 2: Instrumental Analysis (GC-MS and GC-O)

Gas Chromatography is the gold standard for separating volatile compounds.[23][24] Coupling it with Mass Spectrometry (MS) allows for definitive identification, while coupling with Olfactometry (O) allows for sensory characterization of each separated compound.[22][25][26]

  • Objective: To chemically identify the compounds and link their instrumental signal to a specific perceived aroma.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer and an Olfactometry port (GC-MS/O). The column effluent is split between the MS detector and the heated sniffing port.

  • GC Conditions (Example):

    • Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Causality: A polar column provides good separation for polar and semi-polar compounds like thiazoles.

    • Injection: 2 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold for 5 min. Causality: This temperature program effectively separates a wide range of volatile and semi-volatile compounds.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • GC-O Protocol:

    • Trained panelists sniff the effluent from the GC-O port.

    • Panelists record the time, intensity, and a descriptor for each aroma detected.

    • The data is compiled into an aromagram, which can be overlaid with the GC-MS chromatogram to identify the aroma-active compounds.

Methodology 3: Quantitative Sensory Evaluation

While GC-O identifies the character of individual compounds, a trained sensory panel provides data on the overall flavor profile in a specific application.

  • Objective: To quantify the perceived aroma attributes of each thiazole derivative at a set concentration.

  • Protocol (Quantitative Descriptive Analysis):

    • Recruit and train a panel of 8-12 individuals to recognize and scale key aroma attributes (e.g., "nutty," "roasted," "green," "tomato," "meaty," "sulfurous").

    • Present the 1 ppm dilution of each thiazole derivative (and the blank) to the panelists in a randomized, blind fashion.

    • Panelists rate the intensity of each attribute on a 15-point scale.

    • Data is collected and statistically analyzed (e.g., using ANOVA) to determine significant differences in the perceived profiles of the compounds.

Part 3: Comparative Data and Performance Analysis

The methodologies described above yield a rich dataset that allows for a direct and objective comparison of the thiazole derivatives.

Table 1: Physicochemical and Olfactory Properties of Selected Thiazoles
Property2-Acetylthiazole2-Isobutylthiazole2,4,5-Trimethylthiazole
CAS Number 24295-03-218640-74-9[17]13623-11-5[6]
FEMA Number 33283134[18]3270
Aroma Profile Nutty, popcorn, roasted corn, bready, cereal-like[7][8][15]Green, tomato leaf, earthy, vegetative, musty[17][19][20]Nutty, roasted, cocoa, meaty, coffee-like[6]
Common Applications Savory snacks, baked goods, gravies, coffee, butter flavors[16]Tomato-based products, sauces, soups, fruit flavors (e.g., blackcurrant, melon)[18][21]Processed meats, vegetarian meat-alternatives, coffee, chocolate, savory seasonings[6]
Sensory Impact High impact, provides a characteristic "brown" roasted note.High impact, provides a very distinct "green" vegetative character.Foundational, adds savory depth and complexity.
Analysis of Structure-Activity Relationships

The data clearly demonstrates how the substituent group on the thiazole ring dictates its flavor profile:

  • The acetyl group (CH₃CO-) in 2-Acetylthiazole is a key structural feature often associated with roasted, nutty, and popcorn-like notes in many heterocyclic compounds, such as pyrazines. Its presence is directly linked to its characteristic "brown" flavor profile.[15]

  • The isobutyl group (-(CH₂)CH(CH₃)₂) in 2-Isobutylthiazole provides a non-polar, branched alkyl chain. This structure is responsible for the powerful green, almost harsh, tomato-leaf character. This is a classic example of how an alkyl substituent can drive a vegetative aroma.[17][18]

  • The methyl groups (-CH₃) in 2,4,5-Trimethylthiazole at multiple positions contribute to a complex aroma that is less sharp than the other two. The combination of substitutions creates a profile that is perceived as nutty and roasted, but also has savory, meaty undertones, making it a versatile building block in flavor creation.[6]

The results from the sensory panel would further quantify these differences. For instance, a hypothetical analysis would show 2-Acetylthiazole scoring highest on "nutty" and "roasted" attributes, 2-Isobutylthiazole dominating the "green" and "tomato" descriptors, and 2,4,5-Trimethylthiazole showing a more balanced profile across "nutty," "cocoa," and "meaty" notes. This integration of instrumental and sensory data provides a complete and scientifically sound basis for selecting the right thiazole derivative for a specific flavor development challenge.

Conclusion

The comparative analysis of thiazole derivatives requires a systematic approach that bridges objective chemical measurement with subjective human perception. By employing a robust workflow encompassing standardized sample preparation, GC-MS/O analysis, and quantitative sensory evaluation, flavor scientists can effectively differentiate these potent compounds. This guide has demonstrated that the flavor character of a thiazole is intrinsically linked to its chemical structure. Understanding this relationship—whether it's the popcorn note from an acetyl group or the green bite from an isobutyl group—empowers researchers and developers to make informed decisions, moving beyond trial-and-error to a more predictive and efficient model of flavor creation.

References

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A Senior Application Scientist's Guide to Validating a New Analytical Method for Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical techniques for thiazole derivatives and a comprehensive, step-by-step protocol for the validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices, ensuring a self-validating and robust analytical procedure.

Introduction to Thiazoles and the Imperative for Validated Analysis

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The accurate and precise quantification of these molecules in various matrices, from raw materials to finished pharmaceutical products, is critical for ensuring safety and efficacy. An analytical method, therefore, must be demonstrated to be "fit for purpose" through a systematic process of validation.[4][5][6]

The Pillars of Analytical Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) and the more recent Q2(R2) provide a framework for this process, which is also echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][9][10][11][12] The core validation parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[13][14][15][16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][17]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17][18][19]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][20][21][22]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13][20][21][22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[23][24][25][26]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantified with suitable precision and accuracy.[21][23][24][26]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][16][27][28]

Comparative Analysis of Analytical Techniques for Thiazoles

The choice of an analytical technique for thiazole analysis depends on the specific requirements of the application, including the nature of the analyte, the sample matrix, and the desired sensitivity. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed methods.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection based on the mass-to-charge ratio of ionized analytes.
Applicability to Thiazoles Widely applicable for a broad range of thiazole derivatives, including those that are non-volatile or thermally labile.[29][30][31][32][33][34]Suitable for volatile and thermally stable thiazole derivatives.[35][36][37][38] Derivatization may be required for non-volatile compounds.[36]
Specificity Good specificity can be achieved through chromatographic separation. Co-elution with interfering substances can be a challenge.High specificity due to both chromatographic separation and mass spectrometric detection, which provides structural information.
Sensitivity (LOD/LOQ) Generally in the microgram to nanogram per milliliter range (µg/mL to ng/mL).[30]Typically offers higher sensitivity, often in the nanogram to picogram per milliliter range (ng/mL to pg/mL).[36]
Linearity & Range Typically exhibits good linearity over a wide concentration range.[30]Also demonstrates good linearity, though the range might be narrower than HPLC for some applications.
Robustness Generally robust, with well-established parameters for robustness testing (e.g., mobile phase composition, pH, flow rate).[27]Can be sensitive to variations in parameters like injection volume, oven temperature program, and carrier gas flow rate.
Cost & Complexity Instrumentation is relatively less expensive and more common in analytical laboratories. Method development can be less complex.Instrumentation is more expensive and requires more specialized expertise for operation and maintenance.

Validating a New HPLC-UV Method for a Thiazole Derivative: A Step-by-Step Protocol

This section provides a detailed protocol for the validation of a new reversed-phase HPLC-UV method for the quantification of a hypothetical thiazole derivative, "Thiazole-X," in a pharmaceutical formulation.

Experimental Workflow Diagram

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Analysis Data Analysis Rob->Analysis Report Validation Report Analysis->Report

Caption: Workflow for the validation of a new analytical method.

Detailed Experimental Protocols

Objective: To validate an HPLC-UV method for the quantification of Thiazole-X in a tablet formulation.

Materials:

  • Thiazole-X reference standard (purity > 99.5%)

  • Thiazole-X tablets (placebo and active)

  • HPLC grade acetonitrile and water

  • Analytical grade phosphoric acid

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm[31]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Step 1: Specificity

Rationale: To demonstrate that the method can accurately measure Thiazole-X without interference from other components in the sample matrix, such as excipients or degradation products.[14][16]

Procedure:

  • Placebo Analysis: Prepare a solution of the placebo tablet matrix at a concentration equivalent to that of the active tablet preparation. Inject and analyze.

  • Forced Degradation: Subject the Thiazole-X drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[8] Analyze the stressed samples.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector if available to assess the peak purity of Thiazole-X in the presence of its degradation products and placebo components.

Acceptance Criteria:

  • The placebo chromatogram should show no interfering peaks at the retention time of Thiazole-X.

  • The Thiazole-X peak should be well-resolved from any degradation product peaks.

  • The peak purity index should be greater than a predefined threshold (e.g., > 0.999).

Step 2: Linearity and Range

Rationale: To establish that the detector response is directly proportional to the concentration of Thiazole-X over a specified range.[17][18] This is crucial for accurate quantification.

Procedure:

  • Prepare a stock solution of Thiazole-X reference standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target assay concentration).[4][5][19]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[30]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Step 3: Accuracy

Rationale: To determine the closeness of the measured value to the true value.[13][20] This is often assessed by recovery studies.

Procedure:

  • Spike a known amount of Thiazole-X reference standard into the placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21][29]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the added Thiazole-X.

Acceptance Criteria:

  • The mean percent recovery should be within a predefined range (e.g., 98.0% to 102.0%).[30]

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Step 4: Precision

Rationale: To assess the degree of scatter between a series of measurements, indicating the method's repeatability and intermediate precision.[13][20][22]

Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same homogeneous Thiazole-X sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for the repeatability and intermediate precision should be ≤ 2.0%.[30]

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of Thiazole-X that can be reliably detected and quantified, respectively.[23][24][26] This is particularly important for impurity testing.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration of Thiazole-X that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[21][26]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOD and LOQ values should be experimentally verified by analyzing samples at these concentrations.

Step 6: Robustness

Rationale: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.[27][28]

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (± 5°C)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each modified condition and compare the results (e.g., retention time, peak area, tailing factor) to those obtained under the normal conditions.

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits.

  • The assay results should not be significantly affected by the changes.

Conclusion

The validation of a new analytical method for thiazoles is a multifaceted process that demands a thorough understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating key performance parameters and meticulously documenting the results, researchers and drug development professionals can ensure the generation of reliable and reproducible data. The comparative analysis of techniques and the detailed validation protocol provided in this guide serve as a robust framework for establishing scientifically sound and defensible analytical methods for this important class of compounds. This, in turn, is fundamental to the development of safe and effective thiazole-based pharmaceuticals.

References

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A Guide to Inter-Laboratory Comparison of Thiazole Analysis: Methodologies and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of thiazole analysis, a critical step in ensuring data reliability and method robustness across different research and quality control environments. For researchers, scientists, and drug development professionals, understanding the comparative performance of various analytical techniques is paramount for method validation, troubleshooting, and ensuring the consistency of results. This document outlines a structured approach to comparing the most prevalent analytical methodologies for thiazole determination, supported by established experimental protocols and data interpretation guidelines.

Introduction: The Imperative for Inter-Laboratory Comparison

Thiazoles are a class of heterocyclic compounds integral to numerous pharmaceuticals and bioactive molecules.[1] Their accurate quantification is crucial in drug discovery, formulation development, and quality control. An inter-laboratory comparison, or proficiency test, serves as a vital tool to assess the competence of laboratories in performing specific analyses and to validate the reproducibility of analytical methods.[2] This guide will focus on a comparative analysis of three widely adopted techniques for thiazole analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

The choice of analytical technique is often dictated by the specific thiazole derivative, the sample matrix, and the required sensitivity and selectivity.[4] By distributing homogenous and stable samples to multiple laboratories and comparing the results, we can gain invaluable insights into the performance of each method under real-world conditions.

Designing the Inter-Laboratory Study: A Step-by-Step Protocol

A robust inter-laboratory study is underpinned by meticulous planning and a clearly defined protocol. The following steps provide a blueprint for a comprehensive comparison of thiazole analysis methods.

Preparation and Distribution of Test Materials

The foundation of a successful inter-laboratory comparison is the homogeneity and stability of the test materials. A central laboratory should be tasked with preparing a bulk sample containing a known concentration of a representative thiazole analyte (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole or a specific drug substance). This bulk sample is then divided into identical sub-samples, which are randomly selected and tested for homogeneity before distribution to participating laboratories.[2] Stability testing should also be conducted to ensure the analyte concentration remains constant throughout the duration of the study.[2]

Analytical Methodologies for Comparison

This guide will compare three common analytical techniques for thiazole analysis:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique, particularly suitable for quantifying thiazoles with strong UV chromophores.[4]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile thiazole derivatives, providing excellent separation and structural information.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the inter-laboratory comparison study:

Inter-Laboratory Comparison Workflow cluster_0 Central Laboratory cluster_1 Participating Laboratories (n > 10) cluster_2 Data Analysis & Reporting A Preparation of Homogenous Thiazole Sample B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt & Preparation C->D E Analysis by Assigned Method (HPLC-UV, HPLC-MS/MS, GC-MS) D->E F Data Reporting to Central Coordinator E->F G Statistical Analysis of Results (e.g., Z-scores) F->G H Comparison of Method Performance Characteristics G->H I Issuance of Final Report H->I

Caption: A generalized workflow for an inter-laboratory comparison study of thiazole analysis.

Detailed Experimental Protocols

Participating laboratories should adhere to validated analytical procedures. The following are example protocols for each technique, which should be further optimized and validated according to the specific instrumentation and laboratory conditions.

HPLC-UV Method Protocol
  • Sample Preparation: Accurately weigh a portion of the provided sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to achieve a target concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for the target thiazole.

  • Quantification: Prepare a calibration curve using certified reference standards at a minimum of five concentration levels.[6][7]

HPLC-MS/MS Method Protocol
  • Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to fall within the linear range of the mass spectrometer.

  • Chromatographic Conditions: Utilize a UHPLC system for improved resolution and faster analysis times. The mobile phase composition should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be optimized for the target thiazole.

  • Quantification: Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.[5]

GC-MS Method Protocol
  • Sample Preparation: The sample may require derivatization to increase the volatility and thermal stability of the thiazole analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification: Prepare a calibration curve using derivatized standards.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical methods based on published data and typical validation results.[4][6]

Performance ParameterHPLC-UVHPLC-MS/MSGC-MS
Specificity Moderate to HighVery HighHigh
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL range
Precision (%RSD) < 2%< 5%< 10%
Accuracy (Recovery %) 95-105%90-110%85-115%
Throughput ModerateHigh (with UHPLC)Low to Moderate
Cost LowHighModerate

Data Analysis and Interpretation

Upon receipt of data from all participating laboratories, the coordinating body will perform a statistical analysis to assess the performance of each laboratory and each method. A common approach is the use of z-scores, which indicate how many standard deviations an individual result is from the mean of all results.

The following diagram illustrates the logic for method selection based on analytical requirements:

Method Selection Logic A Define Analytical Requirements B High Concentration & Simple Matrix? A->B C Trace Level Analysis & Complex Matrix? B->C No E HPLC-UV B->E Yes D Volatile/Semi-Volatile Analyte? C->D No F HPLC-MS/MS C->F Yes D->E No G GC-MS D->G Yes

Caption: A decision tree for selecting the appropriate analytical method for thiazole analysis.

Conclusion and Recommendations

This guide provides a framework for conducting a comprehensive inter-laboratory comparison of thiazole analysis. The choice of the optimal analytical method depends on a careful consideration of the specific analytical needs, including sensitivity, selectivity, sample matrix, and cost.

  • HPLC-UV is a reliable and cost-effective method for routine analysis of thiazoles at moderate to high concentrations in relatively clean sample matrices.

  • HPLC-MS/MS is the method of choice for trace-level quantification of thiazoles in complex matrices, offering unparalleled sensitivity and selectivity.

  • GC-MS is a valuable technique for the analysis of volatile and semi-volatile thiazole derivatives, providing excellent separation and structural confirmation.

By participating in inter-laboratory comparison studies, laboratories can benchmark their performance, identify potential areas for improvement, and contribute to the overall quality and reliability of thiazole analysis in the scientific community. The validation of analytical procedures according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure that the chosen method is fit for its intended purpose.[8]

References

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). ResearchGate.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (n.d.). Semantic Scholar.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). National Center for Biotechnology Information.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). ResearchGate.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration.
  • Validation of Analytical Methods. (2017). ResearchGate.
  • Fluorometric determination of thiazole-containing compounds. (1980). PubMed.
  • Thiazole. (n.d.). Wikipedia.
  • HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. (2022). PubMed.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Center for Biotechnology Information.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). National Center for Biotechnology Information.
  • Inter laboratory comparison (ILC) report. (2023). International Seed Testing Association.

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Isopropyl-4,5-dimethylthiazole Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Flavor and Pharmaceutical Sciences

2-Isopropyl-4,5-dimethylthiazole is a volatile heterocyclic compound that contributes a distinctive nutty, roasted, and fruity aroma profile. It is a key component in the formulation of flavors for food and beverages, particularly in recreating authentic roasted notes in products like coffee and chocolate. Beyond its organoleptic properties, this molecule and its derivatives are of interest in pharmaceutical research. The bioactivity and safety of any compound in a drug development pipeline are intrinsically linked to its purity. Even trace impurities can lead to unforeseen side effects or alter the compound's efficacy. Therefore, for researchers, scientists, and drug development professionals, the rigorous assessment of the purity of commercial standards is not a perfunctory quality control step but a cornerstone of reliable and reproducible scientific outcomes.

This guide provides an in-depth comparison of two orthogonal and robust analytical techniques for assessing the purity of commercial this compound standards: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations in this specific application.

Choosing the Right Analytical Tools: A Dichotomy of Separation and Intrinsic Quantification

The selection of an analytical method should be guided by its suitability for the intended purpose.[1] For purity assessment, we require methods that can both separate the primary compound from any impurities and provide an accurate quantification of each.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a workhorse in the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound.[2][3] GC offers high-resolution separation of components in a mixture based on their volatility and interaction with a stationary phase.[3] The coupling with a mass spectrometer allows for the identification of the separated compounds based on their unique mass fragmentation patterns.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR has emerged as a powerful primary analytical method for purity determination.[4] Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal, allowing for a direct and highly accurate quantification without the need for a specific reference standard of the analyte.[4] This makes it an invaluable tool for certifying the purity of chemical standards. The International Council for Harmonisation (ICH) has recognized the growing importance of spectroscopic methods like NMR in analytical validation.[5][6]

The combined use of these two orthogonal techniques provides a comprehensive and self-validating assessment of purity, a principle that aligns with the rigorous standards of Good Manufacturing Practice (GMP).[7]

Experimental Protocols

The following protocols are presented as a robust starting point for the analysis of this compound. It is essential to perform a full method validation according to ICH Q2(R1) guidelines to ensure the suitability of these methods for your specific laboratory conditions and instrumentation.[8][9][10]

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of volatile impurities in a this compound standard.

Experimental Workflow:

Caption: GC-MS workflow for purity assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into a 2 mL autosampler vial.

    • Add 1 mL of high-purity dichloromethane and vortex until the sample is fully dissolved. This creates a 10 mg/mL stock solution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Quadrupole: 150°C.

    • Scan Range: 35-350 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percent of the main this compound peak relative to the total integrated area of all peaks.

    • Identify any impurity peaks by comparing their mass spectra to a reference library such as the NIST Mass Spectral Library.[11]

Causality and Trustworthiness: The choice of a non-polar HP-5ms column is based on the principle of separating compounds primarily by their boiling points. The temperature program is designed to ensure the elution of both more volatile and less volatile impurities. The use of a mass spectrometer provides a high degree of confidence in the identification of any separated impurities.[2] This method is self-validating in that it provides both quantitative (area %) and qualitative (mass spectral identification) data.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides an absolute measure of the purity of the this compound standard using an internal calibrant.

Experimental Workflow:

Caption: qNMR workflow for absolute purity determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound standard into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, with a known purity) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: ¹H NMR.

    • Pulse Program: Standard 30° or 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, crucial for accurate integration).

    • Number of Scans: 16 (or as needed to achieve adequate signal-to-noise).

    • Temperature: 298 K.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Select a well-resolved, non-overlapping signal for this compound (e.g., the isopropyl methine proton) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Carefully integrate these two signals.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • analyte: this compound

      • std: Internal standard (Maleic Acid)

Causality and Trustworthiness: The long relaxation delay is critical for ensuring that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of qNMR.[4] The use of a certified internal standard provides traceability to a primary standard, lending high confidence and accuracy to the purity determination.[12] This method is considered a primary ratio method of measurement and is accepted by many regulatory bodies and scientific journals for purity validation.[13]

Comparative Analysis of Commercial Standards

To illustrate the application of these methods, let's consider a hypothetical comparison of three different commercial standards of this compound.

Parameter Standard A (Premium Grade) Standard B (Standard Grade) Standard C (Technical Grade)
Stated Purity >99.5%>98%>95%
GC-MS Purity (% Area) 99.8%98.5%96.2%
GC-MS Identified Impurities Isomer at 0.1%, Solvent residue at 0.1%Isomer at 0.8%, Synthesis byproduct at 0.5%, Solvent residue at 0.2%Multiple unidentified peaks totaling 3.8%
qNMR Purity (w/w %) 99.6% ± 0.2%98.3% ± 0.3%95.8% ± 0.5%
qNMR Observed Impurities Signals consistent with trace isomer.Signals consistent with isomer and other aliphatic impurities.Complex baseline and multiple small signals in aliphatic and aromatic regions.
Method Concordance HighHighGood
Recommended Use Pharmaceutical reference standard, critical research applications.General research, flavor formulation development.Industrial applications, non-critical research.

Discussion of Results:

  • Standard A (Premium Grade): Both GC-MS and qNMR confirm the high purity of this standard. The low level of impurities and the high degree of agreement between the two orthogonal methods provide strong evidence of its suitability as a reference material.

  • Standard B (Standard Grade): This standard meets its specification, with both methods providing comparable results. The identification of specific impurities by GC-MS is valuable for understanding potential interferences in sensitive applications.

  • Standard C (Technical Grade): While still meeting its lower purity specification, this grade shows a significant number of impurities. The qNMR result corroborates the GC-MS finding, although the complexity of the impurity profile makes precise quantification of individual minor components challenging.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The assessment of chemical purity is a critical, multi-faceted process that underpins the reliability of research and the safety of commercial products. This guide has demonstrated the complementary strengths of GC-MS and qNMR for the comprehensive analysis of this compound standards. GC-MS excels at separating and identifying volatile impurities, while qNMR provides a highly accurate, absolute measure of the main component's purity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • AWS. (2022). qNMR - Quantitative Analysis by NMR.
  • National Metrology Institute of Japan. (n.d.). Quantitative NMR.
  • ResearchGate. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • LCGC International. (2024). GC-MS: A Key Tool for Flavor and Fragrance Analysis.
  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
  • AIP Conference Proceedings. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
  • LCGC International. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures.
  • FlavorActiV. (n.d.). GMP Pharma Flavour Standards for Calibration.
  • PubChem. (n.d.). This compound.
  • Making Cosmetics. (n.d.). Purity Grades.
  • Wikipedia. (n.d.). Chemical purity.
  • World Health Organization. (1967). Specifications and criteria for identity and purity of some flavouring substances and non-nutritive sweetening agents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Isopropyl-4,5-dimethylthiazole. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide not just a protocol, but a framework for understanding the causality behind these essential procedures, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign; its chemical properties dictate the stringent handling and disposal requirements. The primary hazards stem from its flammability and its irritant properties upon contact.[1]

On combustion, it may release toxic and irritating fumes, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[2][3] Therefore, proper disposal is not merely a regulatory hurdle but a critical safety imperative to prevent fire, exposure, and environmental contamination.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementRationale & Implication for DisposalAuthoritative Source
Flammable Liquid H226: Flammable liquid and vapour.The compound has a flash point of approximately 58-62°C, making it a combustible/flammable liquid.[4] It must be kept away from all ignition sources and disposed of in a manner that prevents fire risk. Vapors can form explosive mixtures with air.[3][5][3][4]
Acute Toxicity H302: Harmful if swallowed.Ingestion is a significant exposure route. Waste must be securely contained to prevent accidental ingestion.[1][3]
Skin & Eye Irritation H315: Causes skin irritation.H319: Causes serious eye irritation.Direct contact can cause irritation. This necessitates the use of robust Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials (e.g., gloves, wipes) must be treated as hazardous waste.[3][4][6]
Respiratory Irritation H335: May cause respiratory irritation.Vapors or mists are hazardous if inhaled. All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][6]
Environmental Hazard High Persistence in Water/SoilThe compound is not readily biodegradable and should not be released into the environment.[3] Drain disposal is strictly prohibited.[3][5][7][3][5][7]

Pre-Disposal Safety Protocols: Establishing a Safe Workspace

Proper disposal begins with proper preparation. Adherence to these pre-disposal protocols is non-negotiable and forms the basis of a safe laboratory environment.

  • Engineering Controls : All handling of this compound, including aliquoting for waste collection, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][6] Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required. This includes:

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles, and a face shield if there is a splash risk.[2]

    • Skin Protection : Chemically resistant gloves, such as Nitrile rubber (minimum 0.4 mm thickness), are mandatory.[2] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[6] A lab coat must be worn at all times.

    • Respiratory Protection : If working outside a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

  • Spill Preparedness : Before handling the waste, ensure a chemical spill kit is readily accessible. The kit should contain an absorbent material suitable for flammable liquids, such as vermiculite or sand.[3]

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is managed exclusively through a licensed hazardous waste disposal service.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste : Due to its flammability and irritant properties, any quantity of this compound, including empty containers with residue, is classified as hazardous waste.[7]

  • Segregate the Waste : This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions. Specifically, do not mix with:

    • Strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[4]

    • Aqueous waste streams.

    • Solid, non-hazardous waste.

Step 2: Containerization and Labeling
  • Select an Appropriate Container :

    • Collect liquid waste in a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.

    • The container must be clean, dry, and in good condition, free from leaks or damage.[9]

    • Do not use plastic buckets or containers that cannot be securely sealed.[3]

  • Proper Labeling : The importance of clear, accurate labeling cannot be overstated. The label must be securely affixed to the container and include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"[8]

    • Associated Hazard Pictograms: Flammable, Irritant/Harmful.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

Step 3: Accumulation and Temporary Storage
  • Container Management : Keep the waste container closed at all times except when adding waste.[9] This minimizes the release of flammable and irritating vapors.

  • Storage Location : Store the sealed container in a designated satellite accumulation area within the laboratory. This area must be:

    • Well-ventilated and cool.[5][6]

    • Away from heat, sparks, open flames, and other ignition sources.[3][4]

    • In a secondary containment bin to control any potential leaks.

    • In a locked or secure location to prevent unauthorized access.[3]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full, or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation : Follow all institutional procedures for waste manifest documentation.

  • Confirmation : The final disposal will be conducted by a licensed hazardous waste contractor via high-temperature incineration at an approved facility.[2][3][4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_storage Storage & Pickup A Waste Generated (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Characterize as Flammable & Irritant Hazardous Waste C->D E Select Compatible Container (e.g., HDPE, Glass) D->E Is Hazardous F Affix 'Hazardous Waste' Label (Chemical Name, Hazards, Date) E->F G Segregate from Incompatible Chemicals (e.g., Oxidizers) F->G H Securely Seal Container G->H I Store in Designated Satellite Accumulation Area H->I J Ensure Secondary Containment I->J K Contact EHS for Pickup J->K L Disposal by Licensed Hazardous Waste Vendor K->L

Caption: Disposal workflow for this compound.

Post-Disposal Decontamination

After the waste has been properly containerized, the work area must be decontaminated.

  • Equipment : Any non-disposable equipment (glassware, spatulas) that came into contact with the chemical must be thoroughly rinsed with a suitable solvent (e.g., ethanol), followed by a wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Surfaces : Wipe down the interior surfaces of the fume hood and any contaminated bench space with an appropriate cleaning agent.

  • PPE Disposal : Dispose of contaminated gloves and any disposable labware (e.g., pipette tips, wipes) as solid hazardous waste in a properly labeled container.[2][6]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archives of Pharmacy.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53498-30-9).
  • Aurochemicals. (2022, August 3).
  • Aurochemicals. (2022, November 21). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE)
  • Apollo Scientific. (2023, July 4).
  • PubChem. (n.d.). This compound.
  • Axxence Aromatic GmbH. (2023, June 14).
  • BenchChem. (n.d.).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Isopropyl-4-methylthiazole.
  • Sigma-Aldrich. (n.d.). 2-Isopropyl-4-methylthiazole, ≥97%, FG.
  • Santa Cruz Biotechnology. (n.d.).
  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual.

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Navigating the Handling of 2-Isopropyl-4,5-dimethylthiazole: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow necessitates a rigorous evaluation of its handling and safety protocols. 2-Isopropyl-4,5-dimethylthiazole, a member of the thiazole class of heterocyclic compounds, presents a specific set of hazards that demand a comprehensive and proactive safety strategy. This guide moves beyond a simple checklist of personal protective equipment (PPE) to provide a deep, scientifically-grounded understanding of why certain precautions are critical. By elucidating the causal links between the chemical's properties and the required safety measures, we empower you to build a self-validating system of laboratory safety, ensuring the integrity of your research and the well-being of your team.

Understanding the Hazard Profile of this compound

This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] The primary hazards associated with this compound underscore the necessity for a multi-layered approach to personal protection and safe handling.

A critical aspect of its hazard profile is its flammability. As a combustible liquid, it possesses a flash point that indicates it can ignite when exposed to an ignition source.[2][4] Vapors may also form explosive mixtures with air and can travel a considerable distance to an ignition source.[2][6] This necessitates stringent control of ignition sources and proper storage in a well-ventilated area.[2][4][6]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2][3][4]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3][4]
Flammable LiquidsH226: Flammable liquid and vapour[2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a thorough risk assessment of this compound's chemical properties.

Respiratory Protection

Given that this compound can cause respiratory irritation and is harmful if inhaled, respiratory protection is paramount, especially when engineering controls are insufficient or during spill cleanup.[1][2][7] A NIOSH-approved respirator is recommended for handling large quantities.[7] For unpacking procedures where the risk of aerosolized particles exists, a respirator is also advised.[8]

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1][2][3][4][5] Therefore, chemical splash goggles that provide a complete seal around the eyes are mandatory.[9] For operations with a higher risk of splashing, a face shield worn over the goggles offers an additional and necessary layer of protection.[7][9][10]

Hand Protection

To prevent skin contact and potential absorption, chemically resistant gloves are required.[3][7][10] Nitrile rubber gloves are a suitable option for handling this chemical.[9][10] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to employ proper glove removal techniques to avoid contaminating the skin.[3][9][10] For prolonged or immersive contact, consider double-gloving or using gloves with a greater thickness.[9]

Body Protection

A standard laboratory coat is essential to protect skin and clothing from contamination.[7] For procedures with a higher risk of significant splashes or spills, consider impervious clothing or a chemical-resistant apron.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical to mitigate risks. The following protocols are designed to provide clear, actionable guidance.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational. All handling of this compound should occur within the fume hood to minimize inhalation of vapors.[7]

  • Assemble PPE: Confirm that all necessary PPE is available and in good condition.

  • Locate Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

  • Prepare Spill Kit: Have a spill kit rated for flammable liquids readily accessible.

Step-by-Step Handling Protocol
  • Grounding and Bonding: To prevent static discharge, which could serve as an ignition source, ground and bond containers and receiving equipment.[2][3][6]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to further mitigate the risk of ignition.[2][3][6]

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][4][6] The storage area should be designated for flammable liquids.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][9] Do not eat, drink, or smoke in the laboratory.[2][9]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood prep_ppe Assemble PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency prep_spill_kit Prepare Spill Kit prep_emergency->prep_spill_kit handle_ground Ground and Bond prep_spill_kit->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_dispense Dispense Carefully handle_tools->handle_dispense post_store Store Properly handle_dispense->post_store post_hygiene Wash Hands post_store->post_hygiene

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical final step in the safe management of this compound and its associated waste.

  • Waste Collection: Collect all waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled flammable waste container.[2]

  • Container Sealing: Ensure the waste container is securely sealed.

  • Disposal Vendor: Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2][3] Do not dispose of it down the drain or into waterways.[2][6]

G cluster_collection Waste Collection cluster_preparation Preparation for Disposal cluster_disposal Final Disposal collect_waste Collect in Labeled Flammable Waste Container prep_seal Securely Seal Container collect_waste->prep_seal dispose_vendor Dispose via Authorized Hazardous Waste Vendor prep_seal->dispose_vendor

Caption: Logical flow for the disposal of this compound waste.

Conclusion

The safe handling of this compound is not merely a matter of following a list of rules but of understanding the underlying chemical principles that dictate those precautions. By integrating this deeper understanding into your laboratory practices, you foster a culture of safety that is both robust and adaptable. This commitment to scientific integrity and operational excellence is what transforms a good laboratory into a truly great one.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Apollo Scientific. (2023, July 4). 2-Isopropyl-4-methylthiazole Safety Data Sheet.
  • Aurochemicals. (2022, November 21). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural- SDS.
  • Aurochemicals. (2022, August 3). 2-ISOPROPYL-4-METHYL THIAZOLE 5% in PG Natural - SDS.
  • PubChem. (n.d.). This compound.
  • Axxence Aromatic GmbH. (2023, June 14). natural 2-isopropyl-4-methylthiazole Safety Data Sheet.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Isopropyl-4-methylthiazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 2-Isopropyl-4-methylthiazole.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

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